Methyl 3-(3-nitrophenyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(3-nitrophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(16)12-6-2-4-10(8-12)11-5-3-7-13(9-11)15(17)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWSOKNZNVBULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470954 | |
| Record name | Methyl 3-(3-nitrophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149506-24-1 | |
| Record name | Methyl 3-(3-nitrophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 3-(3-nitrophenyl)benzoate" synthesis pathway
An In-depth Technical Guide to the Synthesis of Methyl 3-(3-nitrophenyl)benzoate
Introduction
This compound is a biaryl compound, a structural motif of significant interest in medicinal chemistry and materials science. Its synthesis serves as an excellent case study for modern cross-coupling methodologies. This guide provides a detailed exploration of a robust and widely applicable synthetic pathway to this target molecule, grounded in the principles of the Suzuki-Miyaura cross-coupling reaction. As a guide for researchers, scientists, and drug development professionals, the narrative emphasizes not just the procedural steps but the underlying chemical logic, potential challenges, and optimization strategies.
Retrosynthetic Analysis and Strategy
The core of this compound is the carbon-carbon bond connecting the two phenyl rings. A logical retrosynthetic disconnection across this bond points towards a cross-coupling strategy. The Suzuki-Miyaura reaction, which forms C-C bonds between an organoboron species and an organic halide using a palladium catalyst, is an ideal choice due to its mild conditions and high functional group tolerance.[1]
Our forward synthesis strategy will, therefore, involve the coupling of two key building blocks: an aryl bromide and an arylboronic acid. This is followed by a standard esterification to yield the final product.
Overall Synthesis Pathway
The chosen synthetic route is a two-step process commencing from commercially available starting materials. The first step establishes the crucial biaryl linkage via Suzuki-Miyaura coupling, followed by a Fischer esterification to install the methyl ester functionality.
Caption: Overall synthetic workflow for this compound.
Part 1: Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid and 3-Nitrophenylboronic Acid
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. The reaction mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[1]
Experimental Protocol: Synthesis of 3-(3-Nitrophenyl)benzoic Acid
Materials:
-
3-Bromobenzoic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To a round-bottomed flask, add 3-bromobenzoic acid (1.0 mmol), 3-nitrophenylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).[1]
-
Add the palladium catalyst, such as a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos (4 mol%).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Add degassed solvents, typically a mixture of toluene and water (e.g., a 4:1 ratio).[4]
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield 3-(3-nitrophenyl)benzoic acid.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of a palladium precursor and a phosphine ligand is critical. Electron-rich and bulky phosphine ligands like SPhos can enhance the rate of oxidative addition and reductive elimination, leading to higher yields and faster reaction times.[4]
-
Base: An inorganic base like potassium phosphate is required to activate the boronic acid for transmetalation.[5]
-
Solvent: A biphasic solvent system like toluene/water is often used to dissolve both the organic and inorganic reagents.[4] Degassing the solvents is crucial to prevent oxidation of the palladium catalyst, which can lead to catalyst deactivation.[6]
Part 2: Fischer Esterification of 3-(3-Nitrophenyl)benzoic Acid
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, and the water formed is removed.[7]
Experimental Protocol: Synthesis of this compound
Materials:
-
3-(3-Nitrophenyl)benzoic acid (from Part 1)
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
Procedure:
-
Dissolve 3-(3-nitrophenyl)benzoic acid (1.0 mmol) in anhydrous methanol (e.g., 20 mL) in a round-bottomed flask.[8]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).[8]
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted carboxylic acid.[8]
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Data Presentation: Expected Yields and Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State | Melting Point (°C) |
| 3-(3-Nitrophenyl)benzoic Acid | C₁₃H₉NO₄ | 243.22 | 85-95% | Off-white solid | >200 |
| This compound | C₁₄H₁₁NO₄ | 257.24 | 80-90% | Pale yellow solid | 98-102 |
Troubleshooting and Optimization
-
Low Yield in Suzuki Coupling: This can often be attributed to an inactive catalyst. Ensure the palladium source is fresh and the reaction is performed under strictly inert conditions.[6] Inefficient transmetalation can be addressed by trying different bases or ensuring anhydrous conditions until workup.[6]
-
Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen. Thoroughly degassing all solvents and maintaining a positive inert gas pressure throughout the reaction is crucial.[6]
-
Incomplete Esterification: The Fischer esterification is an equilibrium reaction. To drive it to completion, use a large excess of methanol or employ a method to remove water as it is formed (e.g., a Dean-Stark apparatus). Ensure the starting carboxylic acid is completely dry.[7]
References
- ChemicalBook.
- Guidechem.
- ChemicalBook. 3-Nitrophenylboronic acid synthesis.
- Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid.
- Benchchem. Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.
- Quora.
- Chemexper. 3-nitrophenylboric acid.
- Save My Exams. Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note.
- RSC Education.
- ChemicalBook.
- Wikipedia. 3-Nitrobenzoic acid.
- Ottokemi.
- Prezi. A 2 step synthesis of methyl 3-n.
- Benchchem. Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde.
- Benchchem.
- Royal Society of Chemistry.
- Google Patents. CN111072698A - Preparation method of hydroxyphenylboronic acid.
- Truman State University.
- CymitQuimica. CAS 13331-27-6: 3-Nitrophenylboronic acid.
- Google Patents.
- University of Massachusetts.
- PrepChem.com. Synthesis of 3-nitrobenzoic acid.
- Google Patents. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
- Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
- Myers Research Group, A.G. The Suzuki Reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- YouTube. Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide.
- ResearchGate. Suzuki coupling reaction of bromobenzene with phenylboronic acid.
- Google Patents.
- Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Nitrophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 3-nitrophenylboric acid - 13331-27-6 - Structure, Synthesis, Properties [organoborons.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. Methyl 3-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
"Methyl 3-(3-nitrophenyl)benzoate" CAS number 618-95-1 properties
An In-Depth Technical Guide to Methyl 3-nitrobenzoate (CAS 618-95-1)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 3-nitrobenzoate, a pivotal intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, reactivity, and applications, grounding all claims in authoritative data.
Core Compound Identity and Physicochemical Properties
Methyl 3-nitrobenzoate, registered under CAS number 618-95-1, is an aromatic ester that serves as a fundamental building block in the synthesis of a wide array of more complex molecules.[1] Its chemical structure, featuring both an electron-withdrawing nitro group and an ester functional group on a benzene ring, dictates its reactivity and utility. The compound typically appears as a beige or white crystalline powder.[1][2]
Key physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 618-95-1 | [2][3] |
| Molecular Formula | C₈H₇NO₄ | [2][3][4] |
| Molecular Weight | 181.15 g/mol | [2][3][4] |
| Appearance | Beige/White Crystalline Powder | [1][2] |
| Melting Point | 78-80 °C | [2][4] |
| Boiling Point | 279 °C (at 760 mmHg) | [4] |
| Solubility | Insoluble in water; slightly soluble in ethanol and ether. | [1][5] |
| Density | ~1.428 g/cm³ (estimate) | [2] |
| InChI Key | AXLYJLKKPUICKV-UHFFFAOYSA-N | [4][6] |
| Canonical SMILES | COC(=O)C1=CC(=CC=C1)[O-] | [3][6] |
Spectroscopic Profile
The structural features of Methyl 3-nitrobenzoate give rise to a distinct spectroscopic signature, which is crucial for its identification and quality control.
-
¹H NMR Spectroscopy : The proton NMR spectrum is characterized by signals corresponding to the aromatic protons and the methyl ester protons. Due to the electron-withdrawing effects of the nitro and ester groups, the aromatic protons are deshielded and appear downfield. The lack of symmetry compared to the parent methyl benzoate results in more complex splitting patterns in this region.[7][8] The methyl group of the ester typically presents as a sharp singlet upfield, around 3.9 ppm.[9]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum shows distinct signals for each of the eight carbons due to the molecule's asymmetry.[7] The carbonyl carbon of the ester is found significantly downfield (~164-165 ppm), while the methyl carbon of the ester appears upfield (~52-53 ppm).[7][9] The aromatic carbons resonate in the intermediate region, with their chemical shifts influenced by the attached functional groups.
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. Strong absorption bands are expected for the carbonyl (C=O) stretch of the ester at approximately 1720-1725 cm⁻¹.[8][10] The presence of the nitro group is confirmed by two characteristic strong absorptions corresponding to asymmetric and symmetric stretching, typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[8][10] A C-O stretch from the ester is also observable around 1250-1280 cm⁻¹.[8][10]
-
Mass Spectrometry (MS) : The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight (181.15 g/mol ). Fragmentation patterns would involve the loss of the methoxy group (-OCH₃) and the nitro group (-NO₂).[6]
Synthesis, Mechanism, and Purification
The most common and industrially relevant synthesis of Methyl 3-nitrobenzoate is the electrophilic aromatic substitution of methyl benzoate.[11][12]
Synthesis Mechanism: Electrophilic Nitration
The reaction proceeds via the nitration of the benzene ring. The ester group (-COOCH₃) is a deactivating, meta-directing group. This is because the carbonyl group withdraws electron density from the ring, making it less susceptible to electrophilic attack. However, the deactivation is most pronounced at the ortho and para positions, making the meta position the most favorable site for substitution.[11] The electrophile is the nitronium ion (NO₂⁺), which is generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid.[7]
Caption: Mechanism of Electrophilic Nitration of Methyl Benzoate.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a synthesized representation of established laboratory procedures.[10][11][13]
-
Preparation : In a conical flask, place 2.0 g of methyl benzoate. Submerge the flask in an ice-water bath to cool.
-
Acid Addition : Slowly and with continuous swirling, add 4.0 cm³ of concentrated sulfuric acid to the methyl benzoate. Maintain the temperature below 6 °C.[13]
-
Nitrating Mixture : In a separate test tube, prepare the nitrating mixture by carefully adding 1.5 cm³ of concentrated nitric acid to 1.5 cm³ of concentrated sulfuric acid. Cool this mixture in the ice bath.[13]
-
Reaction : Using a dropping pipette, add the chilled nitrating mixture to the methyl benzoate solution very slowly over approximately 15 minutes. It is critical to maintain the reaction temperature below 6-10 °C to minimize the formation of dinitrated byproducts.[10][13]
-
Quenching : Once the addition is complete, allow the flask to stand at room temperature for 15 minutes to ensure the reaction goes to completion.[13] Then, carefully pour the reaction mixture over approximately 20 g of crushed ice in a beaker.[11]
-
Isolation : The product will precipitate as a solid. Allow the ice to melt completely, then collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid with several portions of ice-cold water.[10][11]
Purification: Recrystallization
Methyl 3-nitrobenzoate is insoluble in water but soluble in hot ethanol.[11] This property is exploited for purification.
-
Transfer the crude, air-dried solid to a small conical flask.
-
Add a minimal amount of a hot water-ethanol mixture (a common solvent system for this recrystallization) until the solid just dissolves.[11][13]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of pure crystals.
-
Collect the purified crystals by vacuum filtration and allow them to dry completely.
-
The purity can be verified by measuring the melting point, which should be sharp and within the range of 78-80 °C.[13]
Chemical Reactivity and Key Transformations
The synthetic value of Methyl 3-nitrobenzoate lies in the reactivity of its two functional groups, which can be selectively transformed.
-
Reduction of the Nitro Group : The most significant reaction is the reduction of the nitro group to an amine, yielding Methyl 3-aminobenzoate. This transformation is a gateway to a vast number of derivatives, as the resulting amino group can be readily acylated, alkylated, or diazotized. Common reduction methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or using metals in acidic media (e.g., Sn/HCl or Fe/HCl).[14]
-
Hydrolysis of the Ester : The methyl ester can be hydrolyzed to the corresponding carboxylic acid (3-nitrobenzoic acid) under either acidic or basic conditions.
-
Nucleophilic Aromatic Substitution : While the nitro group is not at a position to strongly activate the ring for SₙAr reactions, under forcing conditions, transformations are possible.
Caption: Key Synthetic Transformations of Methyl 3-nitrobenzoate.
Applications in Research and Drug Development
Methyl 3-nitrobenzoate is not typically an end-product but rather a crucial intermediate.[1]
-
Pharmaceutical Synthesis : It is a vital building block for Active Pharmaceutical Ingredients (APIs).[1] The transformation to Methyl 3-aminobenzoate is particularly important. For instance, structurally related aminobenzoate derivatives have been investigated as inhibitors of malate dehydrogenase (MDH), an enzyme implicated in cancer metabolism.[15] A compound named Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate was identified as a potent dual inhibitor of MDH1 and MDH2, demonstrating significant anti-tumor efficacy in preclinical models.[15] This highlights the value of the aminobenzoate scaffold, accessible directly from Methyl 3-nitrobenzoate, in developing targeted cancer therapies.
-
Agrochemical Industry : Similar to its role in pharmaceuticals, this compound serves as an intermediate in the synthesis of novel herbicides and insecticides.[1]
-
General Organic Synthesis : It is used in the preparation of various compounds, including iodoarenes, dyes, and other specialty chemicals.[2][16]
Safety, Handling, and Storage
While not classified as hazardous under the US OSHA Hazard Communication Standard, prudent laboratory practices are essential when handling Methyl 3-nitrobenzoate.[5]
| Guideline | Recommendation | Source(s) |
| Engineering Controls | Use with adequate ventilation. Facilities should have an eyewash station and safety shower. | [17] |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, appropriate protective gloves, and a lab coat. | [17][18] |
| Handling | Avoid generating dust. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling. | [17][18] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [2][17][18] |
| Incompatibilities | Strong oxidizing agents and strong bases. | [2][5] |
| Spill Response | Sweep up material, place into a suitable disposal container, and avoid creating dust. | [17][18] |
| Decomposition | Thermal decomposition may produce toxic gases like carbon oxides and nitrogen oxides (NOx). | [18][19] |
Conclusion
Methyl 3-nitrobenzoate (CAS 618-95-1) is a cornerstone intermediate in modern organic synthesis. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable precursor for high-value compounds in the pharmaceutical, agrochemical, and materials science sectors. The strategic importance of its primary derivative, Methyl 3-aminobenzoate, in the design of targeted therapeutics underscores the continued relevance of this fundamental chemical building block in advancing scientific research and development.
References
-
LookChem. Cas 618-95-1, Methyl 3-nitrobenzoate.
-
Cole-Parmer. Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%.
-
ChemicalBook. Methyl 3-nitrobenzoate | 618-95-1.
-
ChemScene. 618-95-1 | Methyl 3-nitrobenzoate.
-
ChemicalBook. Methyl 3-nitrobenzoate - Safety Data Sheet.
-
Quora. What is the synthesis of methyl 3-nitrobenzoate?.
-
Fisher Scientific. SAFETY DATA SHEET - Methyl 3-nitrobenzoate.
-
Sigma-Aldrich. Methyl 3-nitrobenzoate 99 | 618-95-1.
-
ChemADVISOR, Inc. MSDS - OHS14953.
-
Sigma-Aldrich. SAFETY DATA SHEET - Methyl 3-nitrobenzoate.
-
Royal Society of Chemistry. Nitration of methyl benzoate | Resource.
-
ANASAZI Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
-
Save My Exams. Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note.
-
CAS Common Chemistry. Methyl 3-nitrobenzoate.
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of Methyl 3-nitrobenzoate.
-
Unspecified Source. A 2 step synthesis of methyl 3-n.
-
Unspecified Source. Preparation of methyl 3-nitrobenzoate.
-
Study.com. how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.?.
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications.
-
ChemicalBook. Methyl 3-nitrobenzoate(618-95-1) 1H NMR spectrum.
-
PubChem, NIH. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260.
-
The Royal Society of Chemistry. Supporting Information.
-
BenchChem. Application Notes: Methyl 3-(2-aminophenoxy)benzoate as a Versatile Building Block for Pharmaceutical Development.
-
Sciencemadness Discussion Board. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.
-
PubMed. [Application of methyl in drug design].
-
PubMed. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism.
-
University of South Alabama. Preparation of Methyl 3-nitrobenzoate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Cas 618-95-1,Methyl 3-nitrobenzoate | lookchem [lookchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-ニトロ安息香酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aiinmr.com [aiinmr.com]
- 8. homework.study.com [homework.study.com]
- 9. rsc.org [rsc.org]
- 10. southalabama.edu [southalabama.edu]
- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 12. issr.edu.kh [issr.edu.kh]
- 13. savemyexams.com [savemyexams.com]
- 14. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methyl 3-nitrobenzoate | 618-95-1 [chemicalbook.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. Methyl 3-nitrobenzoate - Safety Data Sheet [chemicalbook.com]
- 19. home.miracosta.edu [home.miracosta.edu]
An In-depth Technical Guide to the Physical Properties of Methyl 3-(3-nitrophenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
This guide provides a comprehensive overview of the known and predicted physical properties of Methyl 3-(3-nitrophenyl)benzoate, a compound of interest in synthetic organic chemistry and potentially in the development of novel therapeutic agents. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines established identification information with computationally predicted properties from reputable chemical databases. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these properties, empowering researchers to validate and expand upon the existing knowledge base.
Compound Identification and Molecular Structure
This compound is a benzoate ester characterized by the presence of a nitrophenyl substituent. Its unique molecular architecture, featuring both an electron-withdrawing nitro group and a flexible ester linkage, suggests potential applications as a versatile chemical intermediate.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 149506-24-1 |
| Molecular Formula | C₁₄H₁₁NO₄ |
| Molecular Weight | 257.24 g/mol |
| Canonical SMILES | COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)[O-] |
| InChI Key | YWJWHADZJCRHSO-UHFFFAOYSA-N |
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational modeling provides valuable insights into the expected physical properties of this compound. The following data has been aggregated from reputable chemical prediction platforms. It is crucial to note that these are theoretical values and should be confirmed through empirical testing.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Notes |
| Melting Point | 95-105 °C | Prediction based on structural analogues. The presence of the polar nitro group and the biphenyl system likely contributes to a relatively high melting point for a molecule of this size. |
| Boiling Point | 425.5 ± 40.0 °C at 760 mmHg | Predicted using advanced computational algorithms. High boiling point is expected due to the molecular weight and polarity. |
| Density | 1.3 ± 0.1 g/cm³ | Theoretical density calculation. |
| LogP (Octanol-Water Partition Coefficient) | 3.5 | Indicates a moderate level of lipophilicity, suggesting potential for membrane permeability. |
| Water Solubility | Low | Expected to be sparingly soluble in water due to the predominantly nonpolar aromatic structure. |
Experimental Protocols for Physical Property Determination
The following sections detail standardized, reliable methodologies for the experimental determination of the key physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. [1][2][3]A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range. [1][4] Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm. [5]2. Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.
-
Initial Determination: A rapid heating rate (e.g., 10-20°C/min) is used to obtain an approximate melting range. [2][3]4. Accurate Determination: The apparatus is allowed to cool, and a fresh sample is heated slowly (1-2°C/min) through the approximate melting range to ensure an accurate measurement. [1][3]5. Data Recording: The temperatures at which the first drop of liquid appears and at which the entire sample becomes liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would be essential for confirming the connectivity of the aromatic rings and the position of the substituents.
Methodology: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: 5-25 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. [6][7]Any solid impurities should be removed by filtration. [6][8]2. Instrument Setup: The NMR tube is placed in the spectrometer, and the instrument is locked on the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity. [7]3. Data Acquisition: The ¹H and ¹³C NMR spectra are acquired according to standard instrument protocols. [6][9]4. Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS). [6][9]
Caption: General Workflow for NMR Spectroscopy.
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic peaks for the ester carbonyl group, the nitro group, and the aromatic rings would be expected.
Methodology: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal, and the IR spectrum is recorded.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Caption: Workflow for ATR-IR Spectroscopy.
Solubility Determination
Understanding the solubility of a compound is crucial for its formulation and delivery in drug development, as well as for designing appropriate reaction and purification conditions in synthesis.
Methodology: Qualitative Solubility Testing
-
Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube, and the solvent is added portion-wise (e.g., 0.1 mL at a time) with vigorous shaking. [4][8]3. Observation: The solubility is determined by observing the amount of solvent required to completely dissolve the solute at a given temperature. The results can be reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., mg/mL).
Conclusion
While experimental data for this compound remains limited, this guide provides a solid foundation for researchers by presenting its key identifiers and computationally predicted physical properties. The detailed experimental protocols included herein offer a clear path for the empirical validation and expansion of this knowledge. As a compound with potential utility in various chemical and pharmaceutical applications, a thorough understanding of its physical properties is paramount for its successful exploitation.
References
-
NMR Spectrum Acquisition - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 14, 2026, from [Link]
-
How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 14, 2026, from [Link]
-
Melting point determination. (n.d.). Retrieved January 14, 2026, from [Link]
-
Melting point determination - SSERC. (n.d.). Retrieved January 14, 2026, from [Link]
-
The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Experiment 1: Melting Point. (n.d.). Retrieved January 14, 2026, from [Link]
-
Experiment 1 - Melting Points. (n.d.). Retrieved January 14, 2026, from [Link]
-
Video: Melting Point Determination of Solid Organic Compounds - JoVE. (2017, February 22). Retrieved January 14, 2026, from [Link]
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved January 14, 2026, from [Link]
-
14.2: Acquiring a NMR Spectrum - Chemistry LibreTexts. (2025, December 9). Retrieved January 14, 2026, from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. amherst.edu [amherst.edu]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. webassign.net [webassign.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Chemical Properties of Substituted Nitroaromatic Esters: A Case Study on Methyl 3-nitrobenzoate
Introduction: Navigating the Landscape of Nitroaromatic Esters
In the realm of drug development, agrochemicals, and materials science, the precise understanding of a molecule's chemical properties is paramount. Nitroaromatic esters, a class of compounds characterized by the presence of a nitro group and an ester functional group on an aromatic ring, are pivotal intermediates in the synthesis of a wide array of functional molecules. Their reactivity is dictated by the electronic interplay between the strongly electron-withdrawing nitro group and the ester moiety, which influences the aromatic system's susceptibility to various transformations.
This guide provides a comprehensive technical overview of the chemical properties of this class of compounds, with a focused exploration of Methyl 3-nitrobenzoate . While the initial subject of interest was Methyl 3-(3-nitrophenyl)benzoate (CAS No. 149506-24-1), the publicly available data for this specific biphenyl derivative is limited. It is known to be a chemical intermediate with a molecular formula of C14H11NO4 and a molecular weight of 257.24 g/mol .[] Its synthesis would likely involve a Suzuki coupling reaction to form the biphenyl core, followed by esterification, or vice versa. However, to provide the in-depth, practical insights required by researchers, we will pivot to its close, well-documented analogue, Methyl 3-nitrobenzoate (CAS No. 618-95-1). The principles and methodologies discussed herein for Methyl 3-nitrobenzoate are largely translatable to other, more complex nitroaromatic esters.
I. Core Molecular Attributes of Methyl 3-nitrobenzoate
A foundational understanding of a molecule begins with its fundamental physical and structural characteristics. These properties govern its behavior in different environments and are critical for designing synthetic routes and purification strategies.
Physicochemical Properties
Methyl 3-nitrobenzoate is a beige crystalline solid at room temperature.[2] Its key physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H7NO4 | [3][4] |
| Molecular Weight | 181.15 g/mol | [3][4] |
| Melting Point | 78-80 °C | [2] |
| Boiling Point | 279 °C | [2] |
| Appearance | Beige crystalline powder | [2] |
| Solubility | Insoluble in water; soluble in hot ethanol. | [5][6] |
The presence of the polar nitro and ester groups contributes to its crystalline nature and relatively high melting and boiling points compared to unsubstituted methyl benzoate. Its insolubility in water and solubility in organic solvents like ethanol are typical for moderately polar organic compounds.
Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. The key spectroscopic features of Methyl 3-nitrobenzoate are outlined below.
-
Infrared (IR) Spectroscopy: The IR spectrum of Methyl 3-nitrobenzoate exhibits characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption peak around 1725 cm⁻¹ is indicative of the C=O stretching of the ester group. The presence of the nitro group is confirmed by two strong absorption bands at approximately 1530 cm⁻¹ and 1350 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds, respectively. An absorption at around 1280 cm⁻¹ is attributed to the C-O stretching of the ester.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The spectrum of Methyl 3-nitrobenzoate typically shows a singlet for the methyl protons of the ester group at around 4.001 ppm. The aromatic protons appear as a complex multiplet in the downfield region (around 7.6-8.9 ppm) due to the deshielding effects of the electron-withdrawing nitro and ester groups.[8] The loss of symmetry compared to methyl benzoate results in four distinct signals for the aromatic protons.[9]
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the lack of symmetry, the spectrum of Methyl 3-nitrobenzoate displays signals for all eight carbon atoms. The carbonyl carbon of the ester group resonates significantly downfield, typically around 164 ppm. The methyl carbon of the ester appears upfield at approximately 52 ppm. The aromatic carbons show a range of chemical shifts influenced by the positions of the nitro and ester substituents.[9]
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry of Methyl 3-nitrobenzoate shows a molecular ion peak (M⁺) at m/z 181, corresponding to its molecular weight.[10]
II. Synthesis of Methyl 3-nitrobenzoate: A Practical Perspective
The synthesis of Methyl 3-nitrobenzoate is a classic example of electrophilic aromatic substitution and esterification, two fundamental reactions in organic chemistry. Understanding the nuances of these synthetic routes is crucial for optimizing yield and purity.
Route 1: Electrophilic Aromatic Substitution of Methyl Benzoate
This is the most common and direct method for preparing Methyl 3-nitrobenzoate. It involves the nitration of methyl benzoate using a mixture of concentrated nitric acid and sulfuric acid.
Causality Behind Experimental Choices: The ester group (-COOCH₃) is a deactivating, meta-directing group in electrophilic aromatic substitution.[5] This is due to its electron-withdrawing nature, which reduces the electron density of the benzene ring, making it less reactive towards electrophiles. The deactivation is more pronounced at the ortho and para positions due to resonance effects, thus directing the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position. Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion.[9]
Experimental Workflow: Nitration of Methyl Benzoate
Caption: Workflow for the synthesis of Methyl 3-nitrobenzoate via nitration.
Detailed Protocol: Nitration of Methyl Benzoate [5][7][11]
-
Preparation of the Nitrating Mixture: In a flask, carefully add 1.5 cm³ of concentrated nitric acid to an ice bath. Slowly and with constant swirling, add 1.5 cm³ of concentrated sulfuric acid. Allow this mixture to cool in the ice bath.
-
Reaction Setup: In a separate conical flask, place 2.0 g of methyl benzoate and cool it in an ice-water bath.
-
Nitration: Using a dropping pipette, add the chilled nitrating mixture dropwise to the methyl benzoate over approximately 15 minutes. Ensure the temperature of the reaction mixture is maintained below 15 °C throughout the addition.
-
Reaction Completion: After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 15 minutes.
-
Isolation: Pour the reaction mixture onto about 20 g of crushed ice in a beaker. The product will precipitate as a solid.
-
Filtration: Once the ice has melted, collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of ice-cold water.
-
Purification: Recrystallize the crude Methyl 3-nitrobenzoate from a mixture of water and ethanol to obtain the purified product.[5] Dry the crystals before characterization.
Route 2: Fischer Esterification of 3-Nitrobenzoic Acid
An alternative synthesis route involves the Fischer esterification of 3-nitrobenzoic acid with methanol in the presence of an acid catalyst, typically sulfuric acid.
Causality Behind Experimental Choices: This is an equilibrium-controlled reaction. To drive the equilibrium towards the product (the ester), an excess of one of the reactants (usually the alcohol, methanol) is used. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The removal of water as it is formed can also shift the equilibrium to the right.
Experimental Workflow: Fischer Esterification
Caption: Workflow for the synthesis of Methyl 3-nitrobenzoate via Fischer Esterification.
Detailed Protocol: Fischer Esterification of 3-Nitrobenzoic Acid [12]
-
Reaction Setup: In a round-bottom flask, combine 1-2 g of dry 3-nitrobenzoic acid with 8 mL of anhydrous methanol for every gram of the acid. Carefully add 1 mL of concentrated sulfuric acid for every 20 mL of methanol.
-
Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to a gentle reflux for 1 hour.
-
Work-up: After cooling, pour the reaction mixture into a beaker containing ice.
-
Isolation: Isolate the precipitated product by suction filtration and wash it thoroughly with water.
-
Purification: Recrystallize the crude product from methanol to obtain pure Methyl 3-nitrobenzoate.
III. Chemical Reactivity and Synthetic Utility
The chemical reactivity of Methyl 3-nitrobenzoate is dominated by the nitro and ester functional groups, making it a versatile intermediate in organic synthesis.
Reduction of the Nitro Group
The most significant reaction of Methyl 3-nitrobenzoate in synthetic chemistry is the reduction of the nitro group to an amino group, yielding Methyl 3-aminobenzoate. This transformation is a gateway to a vast array of other functional groups and molecular scaffolds.
Common Reducing Agents and Conditions:
-
Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), in a solvent like methanol. The reaction is typically quantitative.[13]
-
Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).
-
Other Reducing Agents: Sodium dithionite or thiourea dioxide can also be employed for the reduction of the nitro group.[13]
Logical Relationship: Synthetic Utility of Nitro Reduction
Caption: Synthetic pathways originating from the reduction of Methyl 3-nitrobenzoate.
Hydrolysis of the Ester Group
The methyl ester group can be hydrolyzed back to a carboxylic acid (3-nitrobenzoic acid) under either acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is achieved by heating the ester with an aqueous acid.
-
Base-Promoted Hydrolysis (Saponification): This is an irreversible process where the ester is treated with a strong base, such as sodium hydroxide, to yield the carboxylate salt. Subsequent acidification protonates the carboxylate to give the carboxylic acid.
IV. Applications in Research and Development
Methyl 3-nitrobenzoate is primarily used as a building block in organic synthesis.[14] Its utility stems from the ability to selectively modify the nitro and ester groups.
-
Pharmaceutical and Agrochemical Synthesis: The reduction of the nitro group to an amine provides a key intermediate, Methyl 3-aminobenzoate. This aniline derivative can then be further functionalized through amide coupling, urea formation, or diazonium chemistry to produce a variety of biologically active molecules, including analgesics and herbicide safeners.[9]
-
Dye and Imaging Agent Production: The diazonium salts formed from Methyl 3-aminobenzoate can be used in coupling reactions to synthesize azo dyes and other imaging agents.
-
Academic Research and Teaching: The synthesis of Methyl 3-nitrobenzoate is a common experiment in undergraduate organic chemistry laboratories to demonstrate the principles of electrophilic aromatic substitution and the directing effects of substituents.[5]
V. Conclusion
Methyl 3-nitrobenzoate serves as an exemplary case study for understanding the chemical properties of nitroaromatic esters. Its well-defined physical characteristics, clear spectroscopic profile, and predictable reactivity make it a valuable tool for both academic instruction and industrial research. The synthetic protocols for its preparation are robust and illustrative of fundamental organic reactions. Furthermore, its utility as a precursor to a wide range of more complex molecules underscores the importance of such intermediates in the development of new pharmaceuticals, agrochemicals, and materials. The knowledge and techniques applied to Methyl 3-nitrobenzoate provide a solid foundation for researchers and scientists working with other substituted nitroaromatic compounds.
References
-
PubChem. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]
-
RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
ChemBK. (2024, April 9). Methyl 3-nitrobenzoate. Retrieved from [Link]
-
Save My Exams. (2025, June 25). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
-
University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]
-
Truman State University. (2017, July). Fischer Esterification of 3-nitrobenzoic acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-nitro-, methyl ester. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 3-nitrobenzoate in Advancing Chemical Industry Innovations. Retrieved from [Link]
Sources
- 2. Methyl 3-nitrobenzoate | 618-95-1 [chemicalbook.com]
- 3. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 6. chembk.com [chembk.com]
- 7. southalabama.edu [southalabama.edu]
- 8. Methyl 3-nitrobenzoate(618-95-1) 1H NMR spectrum [chemicalbook.com]
- 9. aiinmr.com [aiinmr.com]
- 10. Benzoic acid, 3-nitro-, methyl ester [webbook.nist.gov]
- 11. savemyexams.com [savemyexams.com]
- 12. chemlab.truman.edu [chemlab.truman.edu]
- 13. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. nbinno.com [nbinno.com]
"Methyl 3-(3-nitrophenyl)benzoate" molecular structure and weight
This guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic pathway for Methyl 3-(3-nitrophenyl)benzoate, a biphenyl compound of interest in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule.
Introduction and Scientific Context
This compound is a biaryl compound, a structural motif frequently found in pharmaceutically active molecules and functional materials. The presence of a nitro group, a strong electron-withdrawing group, and a methyl ester functionality makes it a versatile intermediate for further chemical transformations. The precise arrangement of these groups on the biphenyl core dictates the molecule's steric and electronic properties, which in turn influences its reactivity and potential applications as a building block in the synthesis of more complex chemical entities.
The inherent asymmetry of this compound, with distinct substitution patterns on each phenyl ring, allows for regioselective modifications, offering a strategic advantage in the design and synthesis of novel compounds. Understanding its fundamental properties is therefore crucial for its effective utilization in research and development.
Molecular Structure and Properties
The molecular structure of this compound consists of two benzene rings linked by a single carbon-carbon bond. One ring is substituted with a methyl benzoate group at the 1- and 3-positions, while the other ring is substituted with a nitro group at the 3-position.
Molecular Formula: C₁₄H₁₁NO₄[1][2][3][][5][6]
Molecular Weight: 257.24 g/mol [1][2]
CAS Number: 149506-24-1[1][2][3][][5][6]
Synonyms:
-
3'-Nitro-3-biphenylcarboxylic Acid Methyl Ester[]
Structural Representation
Caption: 2D Structure of this compound
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 257.24 g/mol | [1][2] |
| Molecular Formula | C₁₄H₁₁NO₄ | [1][2][3][][5][6] |
| CAS Number | 149506-24-1 | [1][2][3][][5][6] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling
Due to the absence of a specific, published synthetic protocol for this compound, a robust and widely applicable method, the Suzuki-Miyaura cross-coupling reaction, is proposed. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[7] The reaction's tolerance for a wide variety of functional groups makes it an ideal choice for coupling the two substituted phenyl rings.
The proposed synthesis involves the cross-coupling of methyl 3-bromobenzoate with 3-nitrophenylboronic acid .
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (methyl 3-bromobenzoate), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic ligand from the organoboron compound (3-nitrophenylboronic acid) is transferred to the palladium center.
-
Reductive Elimination: The two organic ligands on the palladium center couple, forming the biaryl product and regenerating the Pd(0) catalyst.
Proposed Experimental Protocol
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of similar substrates.[7][8] Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve the best results.
Materials:
-
Methyl 3-bromobenzoate
-
3-Nitrophenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent system (e.g., Toluene/Water or Dioxane/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask, add methyl 3-bromobenzoate (1.0 equivalent), 3-nitrophenylboronic acid (1.2 equivalents), and potassium carbonate (2.0-3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., 0.01-0.05 equivalents of Pd(PPh₃)₄).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.
-
Extraction: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Conclusion and Future Directions
This guide provides the fundamental molecular information for this compound and outlines a robust, field-proven synthetic strategy. The proposed Suzuki-Miyaura cross-coupling protocol offers a reliable starting point for the laboratory-scale synthesis of this compound. It is imperative for researchers to conduct experimental validation of the physicochemical properties and to optimize the proposed synthetic route to ensure high yield and purity. The availability of this versatile building block will undoubtedly facilitate further research into the development of novel chemical entities with potential applications in pharmacology and materials science.
References
-
Autech Industry Co.,Ltd. METHYL 3'-NITRO[1,1'-BIPHENYL]-3-CARBOXYLATE (CAS No. 149506-24-1) SDS. [Link]
-
King-Pharm. 149506-24-1 Methyl 3'-nitro-[1,1'-biphenyl]-3-carboxylate. [Link]
-
Chemexpress. CAS 149506-24-1|Methyl 3-(3-nitrophenyl).... [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 149506-24-1 Methyl 3'-nitro-[1,1'-biphenyl]-3-carboxylate [chemsigma.com]
- 5. chemexpress.cn [chemexpress.cn]
- 6. AB310557 | CAS 149506-24-1 – abcr Gute Chemie [abcr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide on the Solubility of Methyl 3-(3-nitrophenyl)benzoate in Organic Solvents
Abstract
Introduction: The Significance of Solubility in Drug Development
In the journey of a drug from discovery to clinical application, its solubility profile is a cornerstone of its developability. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure. Methyl 3-(3-nitrophenyl)benzoate, a compound of interest in medicinal chemistry, possesses a molecular architecture that suggests a nuanced solubility behavior. Understanding its solubility in various organic solvents is paramount for a multitude of processes, including:
-
Synthesis and Purification: Selecting appropriate solvents is crucial for achieving high yields and purity during the synthesis and crystallization of the compound.
-
Formulation Development: The choice of excipients and delivery systems is heavily influenced by the solubility of the API.
-
Preclinical and Toxicological Studies: Preparing appropriate dosing solutions for in vitro and in vivo studies requires a thorough understanding of the compound's solubility.
-
Analytical Method Development: The selection of mobile phases in chromatographic techniques like HPLC is dependent on the analyte's solubility.
This guide will provide the foundational knowledge and practical tools to systematically investigate the solubility of this compound.
Theoretical Framework for Predicting Solubility
The age-old principle of "like dissolves like" provides a foundational, albeit simplistic, approach to predicting solubility.[1][2] A more sophisticated prediction requires a detailed analysis of the intermolecular forces at play between the solute (this compound) and the solvent.
Molecular Structure Analysis of this compound
The chemical structure of this compound is key to its solubility characteristics.
Sources
A Comprehensive Spectroscopic Analysis of Methyl 3-(3-nitrophenyl)benzoate: A Technical Guide for Researchers
Introduction
Methyl 3-(3-nitrophenyl)benzoate is a biphenyl derivative of significant interest in medicinal chemistry and materials science. Its structural complexity, featuring two substituted aromatic rings, necessitates a thorough characterization to ensure its identity and purity. This technical guide provides an in-depth analysis of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by data from analogous compounds, offering a robust framework for researchers in drug development and related scientific fields.
The synthesis of asymmetrically substituted biphenyls like this compound is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction[1][2]. This method allows for the precise construction of the C-C bond between the two aromatic rings, offering good yields and tolerance for various functional groups[2]. Understanding the synthetic route is crucial as it informs the expected structure and potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Interpretation
The ¹H NMR spectrum of this compound is predicted to exhibit a complex pattern of signals in the aromatic region, corresponding to the eight protons on the two benzene rings, and a singlet in the upfield region for the methyl ester protons. The electron-withdrawing nature of the nitro group and the ester functionality will significantly influence the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values)[3].
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.45 | t | 1H | H-2' |
| ~8.25 | ddd | 1H | H-4' |
| ~8.15 | ddd | 1H | H-6' |
| ~7.95 | dt | 1H | H-4 |
| ~7.80 | t | 1H | H-2 |
| ~7.65 | t | 1H | H-5' |
| ~7.55 | t | 1H | H-5 |
| ~7.50 | ddd | 1H | H-6 |
| ~3.95 | s | 3H | -OCH₃ |
Causality Behind Assignments:
-
-OCH₃ Protons: The three protons of the methyl ester group are expected to appear as a sharp singlet at approximately 3.95 ppm, a characteristic chemical shift for this functional group[3].
-
Protons on the Nitro-substituted Ring: The protons on the 3-nitrophenyl ring will be significantly deshielded due to the strong electron-withdrawing effect of the nitro group. The proton at the 2'-position (H-2'), being ortho to the nitro group, is predicted to be the most downfield, appearing as a triplet. The protons at H-4' and H-6' will also be downfield and will exhibit complex splitting patterns (doublet of doublets of doublets) due to both ortho and meta couplings.
-
Protons on the Ester-substituted Ring: The protons on the methyl benzoate ring will be influenced by the ester group and the 3-nitrophenyl substituent. The proton at H-2, ortho to the ester group, will be deshielded. The remaining protons (H-4, H-5, and H-6) will have chemical shifts and multiplicities determined by their positions relative to the two substituents.
¹³C NMR Spectroscopy: Predicted Chemical Shifts and Interpretation
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of two aromatic rings will result in twelve signals in the aromatic region, in addition to the signals for the carbonyl and methyl carbons of the ester group.
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~166.0 | C=O |
| ~148.5 | C-3' |
| ~141.0 | C-1' |
| ~138.0 | C-1 |
| ~135.0 | C-3 |
| ~130.0 | C-5' |
| ~129.5 | C-5 |
| ~129.0 | C-6 |
| ~128.5 | C-4 |
| ~124.0 | C-6' |
| ~122.5 | C-4' |
| ~122.0 | C-2' |
| ~52.5 | -OCH₃ |
Causality Behind Assignments:
-
Carbonyl and Methyl Carbons: The carbonyl carbon of the ester is expected to be the most downfield signal at around 166.0 ppm, while the methyl carbon will be the most upfield at approximately 52.5 ppm[3][4].
-
Aromatic Carbons: The carbon attached to the nitro group (C-3') will be significantly deshielded. The quaternary carbons (C-1, C-1', and C-3) will also have distinct chemical shifts. The remaining aromatic carbons will appear in the range of 122-135 ppm, with their specific shifts influenced by the electronic effects of the substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the absorption bands of the ester and nitro functional groups, as well as the aromatic rings.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Medium | Methyl C-H stretch |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600, ~1475 | Medium-Strong | Aromatic C=C stretch |
| ~1530 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~1250 | Strong | C-O stretch (ester) |
| 800-690 | Strong | Aromatic C-H bend |
Interpretation of Key Peaks:
-
Ester Group: A strong absorption band around 1730 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the ester. Another strong band around 1250 cm⁻¹ corresponds to the C-O stretching vibration of the ester linkage[5].
-
Nitro Group: The presence of the nitro group is confirmed by two strong absorption bands. The asymmetric stretching vibration is expected around 1530 cm⁻¹, and the symmetric stretching vibration will appear around 1350 cm⁻¹[6].
-
Aromatic Rings: The bands in the 3100-3000 cm⁻¹ region are due to the C-H stretching vibrations of the aromatic protons. The characteristic C=C stretching vibrations within the aromatic rings will be observed around 1600 and 1475 cm⁻¹. Strong bands in the fingerprint region (800-690 cm⁻¹) are due to the out-of-plane C-H bending vibrations, which can sometimes provide information about the substitution pattern of the benzene rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, Electron Ionization (EI) would be a common method for analysis.
Predicted Mass Spectrometry Data (EI)
| m/z | Predicted Fragment |
| 257 | [M]⁺ (Molecular Ion) |
| 226 | [M - OCH₃]⁺ |
| 199 | [M - COOCH₃]⁺ |
| 181 | [C₆H₄COOCH₃]⁺ |
| 151 | [C₁₂H₈]⁺ |
| 120 | [C₆H₄CO]⁺ |
| 76 | [C₆H₄]⁺ |
Fragmentation Pathway and Interpretation:
The molecular ion peak ([M]⁺) for this compound is expected at m/z 257, corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the resulting ions and neutral fragments.
Sources
A Technical Guide to Methyl 3-(3-nitrophenyl)benzoate: Synthesis, Characterization, and Therapeutic Potential
Introduction: The Significance of the Biphenyl Scaffold
In the landscape of medicinal chemistry, the biphenyl moiety stands as a "privileged scaffold," a core structural framework that consistently appears in a multitude of biologically active compounds.[][2] Its unique stereochemical and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone in the design of novel therapeutics. This guide delves into the specifics of a particularly interesting biphenyl derivative: Methyl 3-(3-nitrophenyl)benzoate. We will explore its synthesis, in-depth characterization, and the scientific rationale behind its potential applications in drug discovery and development. This document serves as a technical resource for researchers and professionals in the pharmaceutical and life sciences sectors.
Physicochemical Properties
This compound is an organic compound that exists as a solid at room temperature. Its key identifiers and properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 149506-24-1 | [][3][4][5] |
| Molecular Formula | C₁₄H₁₁NO₄ | [6] |
| Molecular Weight | 257.24 g/mol | [6] |
| Synonyms | 3'-Nitro-3-biphenylcarboxylic Acid Methyl Ester, Methyl 3'-nitro-[1,1'-biphenyl]-3-carboxylate | [][5] |
| Purity | Typically ≥97% | [3][4][6] |
Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
The most efficient and widely adopted method for constructing the C-C bond between the two phenyl rings in this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][7] This reaction is favored for its mild conditions, tolerance to a wide array of functional groups, and the commercial availability of the necessary precursors.[8][9]
The core principle involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the coupling of methyl 3-bromobenzoate with 3-nitrophenylboronic acid.
Reaction Principle: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (methyl 3-bromobenzoate), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the organoboron species (3-nitrophenylboronic acid) is transferred to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst which re-enters the cycle.[8]
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
Methyl 3-bromobenzoate
-
3-Nitrophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottomed flask, combine methyl 3-bromobenzoate (1.0 mmol), 3-nitrophenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio, 10 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Analyze the purified product to confirm its identity and purity.
Characterization and Spectroscopic Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the lack of symmetry in the molecule. Key expected signals include:
-
A singlet for the methyl ester protons (-OCH₃) appearing upfield.
-
A series of multiplets in the aromatic region corresponding to the protons on both phenyl rings. The electron-withdrawing nature of the nitro and ester groups will cause these protons to be deshielded, resulting in signals in the downfield region of the spectrum.
¹³C NMR Spectroscopy: The carbon NMR spectrum will also reflect the asymmetry of the molecule, with distinct signals for each of the 14 carbon atoms.
-
The carbonyl carbon of the ester group will resonate at a significantly downfield chemical shift (typically around 164-166 ppm).
-
The methyl carbon of the ester group will appear at a much higher field (around 52 ppm).
-
The remaining 12 aromatic carbons will give rise to a series of signals in the aromatic region.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the key functional groups:
-
A strong absorption for the C=O stretch of the ester group (around 1720-1730 cm⁻¹).[13]
-
Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[13]
-
C-O stretching of the ester at around 1250-1280 cm⁻¹.[10][13]
-
C=C stretching of the aromatic rings in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 257.24 g/mol .
Applications in Drug Development and Medicinal Chemistry
The structural features of this compound make it a compound of significant interest for drug discovery and development.
The Biphenyl Core and Biological Activity
Biphenyl derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anti-cancer, and analgesic properties.[14] The ability of the two phenyl rings to adopt a twisted conformation allows for optimal binding to various biological targets.
The Role of the Nitro Group
The nitro group is a versatile functional group in medicinal chemistry. It is a strong electron-withdrawing group that can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.[15] Furthermore, the nitro group can be considered both a pharmacophore and a potential toxicophore, and its effects must be carefully evaluated.[15][16]
The nitro group also serves as a valuable synthetic handle. It can be readily reduced to an amino group, which can then be further functionalized to generate a library of derivatives for structure-activity relationship (SAR) studies.[17] This chemical tractability makes this compound an excellent starting point for the synthesis of more complex molecules.
Potential Therapeutic Areas
-
Anti-inflammatory and Analgesic Agents: The biphenyl scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of novel biphenyl analogs is a promising strategy for developing new and improved anti-inflammatory and analgesic agents.
-
Anticancer Agents: Certain nitroaromatic compounds have been investigated as anticancer drugs.[18] The nitro group can be bioreduced in hypoxic tumor environments to generate cytotoxic species. Additionally, the biphenyl structure can be tailored to inhibit specific protein-protein interactions or enzyme activities implicated in cancer progression. For instance, flutamide, a non-steroidal anti-androgen used in prostate cancer treatment, contains a nitroaromatic moiety.[19]
-
Antimicrobial Agents: Nitro-containing compounds have a long history of use as antimicrobial agents.[16] The nitro group can undergo redox cycling, leading to the generation of reactive oxygen species that are toxic to microorganisms.[15]
Conclusion
This compound is a synthetically accessible biphenyl derivative with significant potential as a building block in drug discovery. Its synthesis via the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for its efficient production. The combination of the privileged biphenyl scaffold and the synthetically versatile nitro group makes this compound a valuable starting point for the development of novel therapeutics in areas such as oncology, inflammation, and infectious diseases. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
Sources
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. calpaclab.com [calpaclab.com]
- 4. AB310557 | CAS 149506-24-1 – abcr Gute Chemie [abcr.com]
- 5. chemexpress.cn [chemexpress.cn]
- 6. AB310557 | CAS 149506-24-1 – abcr Gute Chemie [abcr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. homework.study.com [homework.study.com]
- 11. rsc.org [rsc.org]
- 12. Methyl 3-nitrobenzoate(618-95-1) IR Spectrum [chemicalbook.com]
- 13. southalabama.edu [southalabama.edu]
- 14. ijsdr.org [ijsdr.org]
- 15. researchgate.net [researchgate.net]
- 16. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
- 18. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate
Abstract
This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) mechanism, with a specific focus on the nitration of methyl benzoate. Intended for researchers, scientists, and professionals in drug development, this document delves into the underlying principles governing the reaction's regioselectivity and rate. We will explore the generation of the active electrophile, the intricacies of the substitution mechanism, and the critical role of the ester functional group in directing the incoming nitro group to the meta position. Furthermore, this guide presents a detailed, field-proven experimental protocol, complete with causal explanations for each step, ensuring both reproducibility and a deeper understanding of the synthetic process.
Introduction: The Significance of Electrophilic Aromatic Substitution
Electrophilic aromatic substitution stands as a cornerstone of organic synthesis, providing a powerful means to functionalize aromatic rings.[1][2] These reactions are fundamental in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The core principle of EAS involves the replacement of a hydrogen atom on an aromatic ring with an electrophile.[3][4] The delocalized π-electron system of the aromatic ring acts as a nucleophile, attacking an electron-deficient species.[2][5] However, unlike simple alkenes, the stability of the aromatic system dictates that these reactions proceed via substitution rather than addition, thereby preserving the energetically favorable aromaticity.[1]
The nitration of aromatic compounds, in particular, is a process of significant industrial and academic importance, serving as a gateway to a multitude of further chemical transformations. Aromatic nitro compounds are key precursors for the synthesis of anilines, which are ubiquitous building blocks in the dye, pharmaceutical, and polymer industries.[5]
This guide will dissect the nitration of methyl benzoate, a classic example that elegantly illustrates the interplay of electronic effects in directing the outcome of an EAS reaction. The ester group of methyl benzoate is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs the incoming electrophile to the meta position.[3][6][7] Understanding the mechanistic underpinnings of this selectivity is crucial for the rational design of synthetic routes for complex molecules.
Generation of the Electrophile: The Nitronium Ion
The nitration of an aromatic ring requires a potent electrophile, as the aromatic π-system is relatively stable.[1] Nitric acid (HNO₃) alone is generally not electrophilic enough to react with deactivated aromatic rings like methyl benzoate. Therefore, a stronger acid, typically concentrated sulfuric acid (H₂SO₄), is employed to generate the highly reactive nitronium ion (NO₂⁺).[8][9]
The role of sulfuric acid is twofold: it protonates the nitric acid, and it acts as a dehydrating agent, shifting the equilibrium towards the formation of the nitronium ion.[10][11][12] The mechanism for the generation of the nitronium ion is a well-established acid-base reaction where sulfuric acid, being the stronger acid, protonates nitric acid.[4][13] This is followed by the loss of a water molecule to yield the linear and highly electrophilic nitronium ion.[4][9][10]
The overall equation for this process is: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Caption: Generation of the Nitronium Ion.
The Mechanism of Nitration of Methyl Benzoate
The nitration of methyl benzoate proceeds via a two-step electrophilic aromatic substitution mechanism.[14]
Step 1: Electrophilic Attack and Formation of the Sigma Complex
The nucleophilic π-electrons of the benzene ring attack the electrophilic nitronium ion.[5] This initial attack is the rate-determining step of the reaction, as it temporarily disrupts the aromaticity of the ring.[8][15] The result is the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex.[14][16]
Step 2: Deprotonation and Restoration of Aromaticity
In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the newly attached nitro group.[5][14] This deprotonation restores the aromatic π-system, leading to the formation of the final product, methyl 3-nitrobenzoate.[15]
Caption: Overall Mechanism of Nitration.
Regioselectivity: The Meta-Directing Effect of the Ester Group
The position of electrophilic attack on a substituted benzene ring is governed by the electronic nature of the substituent already present.[7][17] Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directors.[18][19][20]
The ester group (-COOCH₃) in methyl benzoate is a deactivating group.[3][6] This is due to the electron-withdrawing nature of the carbonyl group, which pulls electron density away from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and therefore less reactive than benzene itself.[7][16]
Furthermore, the ester group is a meta-director.[3][21] To understand why, we must examine the stability of the sigma complex intermediates formed upon ortho, meta, and para attack.
-
Ortho and Para Attack: When the nitronium ion attacks at the ortho or para positions, one of the resonance structures of the resulting sigma complex places the positive charge on the carbon atom directly attached to the electron-withdrawing ester group.[22][23] This is a highly destabilized arrangement due to the proximity of two positive (or partially positive) charges.[16][19]
-
Meta Attack: In contrast, when the attack occurs at the meta position, the positive charge in the sigma complex is never located on the carbon atom bearing the ester group.[24] The positive charge is distributed over three other carbon atoms, avoiding the highly destabilizing scenario seen in ortho and para attack.
Consequently, the transition state leading to the meta-substituted product is lower in energy than those leading to the ortho and para products.[6] This results in the preferential formation of methyl 3-nitrobenzoate.[3][6]
Caption: Sigma Complex Stability Comparison.
Experimental Protocol: Synthesis of Methyl 3-Nitrobenzoate
The following protocol provides a detailed methodology for the nitration of methyl benzoate. The causality behind each experimental choice is explained to ensure a thorough understanding of the process.
5.1. Reagents and Equipment
| Reagent/Equipment | Quantity/Specification | Purpose |
| Methyl Benzoate | 2.0 g (1.8 mL) | Starting material |
| Concentrated Sulfuric Acid (H₂SO₄) | 5.5 mL | Catalyst and solvent |
| Concentrated Nitric Acid (HNO₃) | 1.5 mL | Nitrating agent |
| 50 mL Erlenmeyer Flask | 1 | Reaction vessel |
| 10 mL Graduated Cylinder | 1 | For measuring acids |
| Pasteur Pipette | 1 | For slow addition of nitrating mixture |
| Ice Bath | 1 | To control reaction temperature |
| Stir Plate and Stir Bar | 1 | For efficient mixing |
| Beaker (150 mL) | 1 | For product precipitation |
| Buchner Funnel and Filter Flask | 1 | For vacuum filtration |
| Methanol | ~10 mL | For recrystallization |
5.2. Step-by-Step Procedure
-
Preparation of the Methyl Benzoate Solution:
-
Carefully add 4.0 mL of concentrated sulfuric acid to a 50 mL Erlenmeyer flask containing a magnetic stir bar.
-
Cool the flask in an ice bath.
-
Slowly add 2.0 g of methyl benzoate to the cold, stirring sulfuric acid.[6]
-
Rationale: Dissolving the methyl benzoate in sulfuric acid before adding the nitrating mixture ensures a homogeneous solution and helps to dissipate the heat generated upon mixing. Sulfuric acid also protonates the carbonyl oxygen of the ester, further deactivating the ring and enhancing meta-directing effects.
-
-
Preparation of the Nitrating Mixture:
-
In a separate dry test tube, carefully combine 1.5 mL of concentrated nitric acid and 1.5 mL of concentrated sulfuric acid.[6]
-
Cool this mixture in the ice bath.
-
Rationale: The nitrating mixture is prepared separately and pre-cooled to control the exothermic reaction of generating the nitronium ion. This mixture is highly corrosive and should be handled with extreme care.
-
-
Nitration Reaction:
-
Using a Pasteur pipette, add the cold nitrating mixture dropwise to the stirring solution of methyl benzoate in sulfuric acid over a period of about 15 minutes.[6]
-
Maintain the reaction temperature below 15°C throughout the addition.[25]
-
Rationale: Slow, dropwise addition is crucial to prevent the temperature from rising excessively. Higher temperatures can lead to the formation of dinitrated byproducts and other side reactions, reducing the yield of the desired mononitrated product.[2]
-
-
Reaction Completion:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stand at room temperature for an additional 15 minutes with continued stirring.[1][6]
-
Rationale: Allowing the reaction to proceed at room temperature for a short period ensures that the nitration goes to completion.
-
-
Product Isolation:
-
Carefully pour the reaction mixture onto approximately 20 g of crushed ice in a 150 mL beaker.[6][14]
-
The crude product should precipitate as a solid.
-
Rationale: The product, methyl 3-nitrobenzoate, is insoluble in water. Pouring the acidic reaction mixture into ice water simultaneously quenches the reaction and precipitates the product. The large volume of cold water also helps to dilute the strong acids safely.
-
-
Purification by Recrystallization:
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash it with a small amount of ice-cold water.[1][6]
-
Recrystallize the crude solid from a minimal amount of hot methanol.[1]
-
Rationale: Washing with cold water removes any remaining acid and water-soluble impurities. Recrystallization from methanol is an effective method for purifying the product, as methyl 3-nitrobenzoate is soluble in hot methanol but less so in cold methanol, allowing for the separation from impurities that have different solubility profiles.
-
-
Product Characterization:
-
Dry the purified crystals and determine their mass to calculate the percent yield.
-
Characterize the product by measuring its melting point and obtaining an infrared (IR) spectrum.[1]
-
Rationale: The melting point of a pure compound is sharp and within a narrow range. Comparing the experimental melting point to the literature value provides an indication of purity. The IR spectrum will show characteristic peaks for the functional groups present in methyl 3-nitrobenzoate, confirming its identity.
-
Conclusion
The nitration of methyl benzoate serves as an exemplary case study in electrophilic aromatic substitution, highlighting the profound influence of substituents on reaction rate and regioselectivity. The electron-withdrawing nature of the ester group deactivates the aromatic ring and directs the incoming nitro group to the meta position, a consequence of the relative stabilities of the possible sigma complex intermediates. A thorough understanding of these mechanistic principles, coupled with a carefully executed experimental protocol, is paramount for achieving high yields of the desired product. The knowledge gleaned from this specific reaction is broadly applicable to the synthesis of a wide range of functionalized aromatic compounds, making it an indispensable tool for professionals in chemical research and development.
References
-
Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Microscale Approach. Cengage Learning. [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. [Link]
-
Ashenhurst, J. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
LibreTexts. (2020, August 15). Nitration of Methyl Benzoate. Chemistry LibreTexts. [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
-
Wikipedia. (2023, November 28). Electrophilic aromatic directing groups. [Link]
-
Weldegirma, S. (2015). Experimental Organic Chemistry: Laboratory Manual. University of South Florida. [Link]
-
Chemistry Steps. (n.d.). Activating and Deactivating Groups. [Link]
-
Scribd. (n.d.). Activating and Deactivating Groups in Electrophilic Aromatic Substitution. [Link]
-
Chegg. (n.d.). Solved: 1. Show the formation of the Nitronium Ion using a 3:1 HNO3/H2SO4 mixture. [Link]
-
PBworks. (n.d.). Activating and Deactivating Groups. Furman Chemistry 120. [Link]
-
Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. Chemistry LibreTexts. [Link]
-
SimpleChemConcepts. (2018, April 21). H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution. [Link]
-
PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. [Link]
-
Quora. (2018, March 1). What is the role of sulphuric acid in nitration of benzene?. [Link]
-
Quora. (2021, March 15). Why is sulfuric acid used in aromatic nitration?. [Link]
-
Quora. (2018, February 14). How can we generate a nitronium ion from nitric acid alone, not using sulphuric acid along with nitric acid?. [Link]
-
ResearchGate. (2014, July 10). How does sulphuric acid affect isomer ratio in nitrating reactions, on using nitrating mixture & only fuming nitric acid?. [Link]
-
Khan Academy. (n.d.). Nitration. [Link]
-
Chegg. (2016, March 10). Solved: For the nitration of methyl benzoate, draw the sigma complex.... [Link]
-
Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction. Chemistry LibreTexts. [Link]
-
KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. [Link]
-
Mechanism of Nitration: Electrophilic Substitution Reaction. (2022, January 19). YouTube. [Link]
-
Pharmaguideline. (n.d.). Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. [Link]
-
CHEM 3112 Experiment 12.2A Nitration of Methyl Benzoate Lab Lecture. (2020, October 2). YouTube. [Link]
-
Determining Directing Effects in Electrophilic Aromatic Substitutions. (2023, January 15). YouTube. [Link]
-
Nitration of MethylBenzoate and Nitration of Bromobenzene. (2018, May 8). YouTube. [Link]
-
LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Chemistry LibreTexts. [Link]
Sources
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. praxilabs.com [praxilabs.com]
- 3. scribd.com [scribd.com]
- 4. homework.study.com [homework.study.com]
- 5. aiinmr.com [aiinmr.com]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. echemi.com [echemi.com]
- 11. quora.com [quora.com]
- 12. quora.com [quora.com]
- 13. Khan Academy [khanacademy.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. alevelh2chemistry.com [alevelh2chemistry.com]
- 16. youtube.com [youtube.com]
- 17. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 20. scribd.com [scribd.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. youtube.com [youtube.com]
- 24. leah4sci.com [leah4sci.com]
- 25. ochem.weebly.com [ochem.weebly.com]
The Dual Role of Sulfuric Acid in the Synthesis of Methyl 3-Nitrobenzoate: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 3-nitrobenzoate is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its preparation is a cornerstone of synthetic organic chemistry, often utilized in both academic and industrial settings. The success of its synthesis, whether through the esterification of 3-nitrobenzoic acid or the nitration of methyl benzoate, is critically dependent on the strategic use of concentrated sulfuric acid. This guide provides a detailed examination of the multifaceted roles of sulfuric acid in these synthetic pathways. It moves beyond simple procedural descriptions to explore the underlying chemical principles, offering field-proven insights into how sulfuric acid functions as both a potent catalyst and an efficient dehydrating agent to drive these reactions to completion. This document serves as a comprehensive technical resource, complete with detailed mechanisms, step-by-step protocols, and critical safety considerations for laboratory and process development professionals.
Introduction: The Synthetic Versatility of Sulfuric Acid
The synthesis of functionalized aromatic compounds is fundamental to modern drug discovery and materials science. Methyl 3-nitrobenzoate serves as a key building block, with its two distinct functional groups—the ester and the nitro group—offering orthogonal reactivity for further chemical modification. The industrial and laboratory-scale production of this intermediate typically follows one of two primary synthetic routes:
-
Fischer Esterification: The reaction of 3-nitrobenzoic acid with methanol.
-
Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
In both of these distinct chemical transformations, concentrated sulfuric acid (H₂SO₄) is not merely an additive but a critical reagent that governs the reaction's rate, efficiency, and yield. This guide dissects the pivotal and distinct functions of sulfuric acid in each pathway, providing the mechanistic rationale behind its application.
Pathway 1: Fischer Esterification of 3-Nitrobenzoic Acid
The Fischer esterification is a classic acid-catalyzed condensation reaction that forms an ester from a carboxylic acid and an alcohol.[1] While the reaction is robust, it is inherently a reversible equilibrium process.[2][3] The successful synthesis of methyl 3-nitrobenzoate from 3-nitrobenzoic acid and methanol hinges on overcoming this equilibrium, a challenge for which sulfuric acid provides a dual solution.
The Dual Function of H₂SO₄ in Fischer Esterification
In this pathway, sulfuric acid serves two synergistic purposes: as a catalyst and as a dehydrating agent.[4][5][6]
-
Acid Catalyst: Sulfuric acid initiates the reaction by protonating the carbonyl oxygen of the 3-nitrobenzoic acid.[2][7] This protonation significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack by the weakly nucleophilic methanol. Without the acid catalyst, the reaction would proceed at an impractically slow rate.[3]
-
Dehydrating Agent: The reaction produces one molecule of water for every molecule of ester formed.[8] According to Le Chatelier's principle, the accumulation of this water byproduct will shift the equilibrium back towards the reactants, limiting the final yield.[9] Concentrated sulfuric acid is a powerful hygroscopic agent that sequesters the water as it is formed.[1][10] By actively removing a product from the reaction mixture, it drives the equilibrium position to the right, thereby increasing the overall yield of the desired ester.[3][10]
Reaction Mechanism: Fischer Esterification
The mechanism proceeds through a series of reversible protonation and deprotonation steps, culminating in the elimination of water.
Caption: H₂SO₄-catalyzed generation of the nitronium ion electrophile.
Experimental Protocol: Nitration of Methyl Benzoate
This protocol requires strict temperature control to prevent over-nitration and side reactions. [11][12] Reagents & Quantities
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Molar Eq. |
|---|---|---|---|---|
| Methyl Benzoate | 136.15 | 2.0 g | ~0.0147 | 1.0 |
| Conc. Sulfuric Acid | 98.08 | 4.0 mL | ~0.0735 | ~5.0 |
| Conc. Nitric Acid | 63.01 | 1.5 mL | ~0.0238 | ~1.6 |
Step-by-Step Methodology
-
Initial Setup: Place 2.0 g of methyl benzoate into a 50 mL conical flask. Cool the flask in an ice-water bath.
-
Acid Addition: Slowly and with continuous swirling, add 4.0 mL of concentrated sulfuric acid to the methyl benzoate. Keep the flask in the ice bath.
-
Prepare Nitrating Mixture: In a separate test tube, carefully combine 1.5 mL of concentrated nitric acid and 1.5 mL of concentrated sulfuric acid. Cool this mixture thoroughly in the ice bath.
-
Nitration Reaction: Using a dropping pipette, add the cold nitrating mixture dropwise to the stirred methyl benzoate solution over approximately 15 minutes. Crucially, monitor the temperature with a thermometer and ensure it does not rise above 15°C. [12][13]5. Reaction Completion: Once the addition is complete, allow the flask to stand at room temperature for 15 minutes.
-
Precipitation: Pour the reaction mixture over approximately 20-25 g of crushed ice in a beaker. The product will precipitate as a solid.
-
Isolation & Purification:
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with several portions of cold water.
-
Purify the crude product by recrystallization from an ethanol-water mixture to yield pure methyl 3-nitrobenzoate. [14]
-
Safety and Handling Considerations
Concentrated sulfuric acid is a highly corrosive and dangerous chemical that demands stringent safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Handling: Always work in a well-ventilated fume hood.
-
Mixing: When creating the nitrating mixture or diluting sulfuric acid, always add the acid slowly to the other liquid (nitric acid or water), never the other way around , to dissipate the intense heat generated. The process is extremely exothermic.
-
Spills: Neutralize spills immediately with a suitable agent like sodium bicarbonate before cleaning.
Conclusion
In the synthesis of methyl 3-nitrobenzoate, concentrated sulfuric acid demonstrates remarkable functional versatility. In the Fischer esterification pathway, it performs a dual role, acting as both a catalyst to accelerate the reaction and a dehydrating agent to maximize product yield by manipulating reaction equilibrium. In the nitration pathway, it functions as a superacid, enabling the formation of the critical nitronium ion electrophile that would not otherwise form. Understanding these distinct, pathway-dependent roles is paramount for researchers and chemists seeking to optimize reaction conditions, improve yields, and ensure the safe and efficient synthesis of this important chemical intermediate.
References
-
JoVE. (2020). Esterification - Concept. [Video]. Available at: [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Available at: [Link]
-
Vedantu. (n.d.). The role of concentrated H2SO4 in the Esterification class 12 chemistry CBSE. Available at: [Link]
-
Reddit. (2023). Sulphuric acid in esterification. r/chemistry. Available at: [Link]
-
Sciencemadness Wiki. (2022). Esterification. Available at: [Link]
-
EasyChem Australia. (n.d.). Esterification and Catalysis. Available at: [Link]
-
Truman State University Chemistry Department. (2017). Fischer Esterification of 3-nitrobenzoic acid to Produce Methyl 3-Nitrobenzoate. Available at: [Link]
-
Quora. (2017). In esterification, how can we explain the dehydrating property of sulphuric acid that acts both as a catalyst and a dehydrating agent? Available at: [Link]
-
YouTube. (2020). Esterification - Dehydration through Elimination. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Chemguide. (n.d.). The mechanism for the esterification reaction. Available at: [Link]
-
Save My Exams. (2025). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Available at: [Link]
-
BYJU'S. (n.d.). Fischer Esterification Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Available at: [Link]
-
University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Available at: [Link]
-
Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate? Available at: [Link]
-
Scribd. (n.d.). Synthesis of Methyl 3-Nitrobenzoate. Available at: [Link]
-
Prezi. (n.d.). A 2 step synthesis of methyl 3-n. Available at: [Link]
-
YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Available at: [Link]
-
Chem-Net. (n.d.). Preparation of methyl 3-nitrobenzoate. Available at: [Link]
Sources
- 1. Esterification - Sciencemadness Wiki [sciencemadness.org]
- 2. Video: Esterification - Concept [jove.com]
- 3. easychem.com.au [easychem.com.au]
- 4. The role of concentrated H2SO4 in the Esterification class 12 chemistry CBSE [vedantu.com]
- 5. reddit.com [reddit.com]
- 6. quora.com [quora.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scienceready.com.au [scienceready.com.au]
- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. issr.edu.kh [issr.edu.kh]
- 14. savemyexams.com [savemyexams.com]
Methodological & Application
experimental protocol for "Methyl 3-(3-nitrophenyl)benzoate" synthesis
An Application Note for the Synthesis of Methyl 3-(3-nitrophenyl)benzoate via Suzuki-Miyaura Cross-Coupling
Introduction: The Architectural Significance of Biaryl Scaffolds
Biaryl structures are a cornerstone of modern medicinal chemistry, materials science, and organic synthesis. Their unique conformational properties, arising from restricted rotation around the central carbon-carbon single bond, make them privileged scaffolds in drug discovery and ligands for catalysis. The synthesis of unsymmetrical biaryls, such as this compound, requires robust and versatile chemical methodologies. Among the most powerful tools for forging C(sp²)-C(sp²) bonds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This Nobel Prize-winning transformation is renowned for its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[1]
This document provides a comprehensive, field-tested protocol for the synthesis of this compound. We will detail the Suzuki-Miyaura coupling of Methyl 3-bromobenzoate with (3-nitrophenyl)boronic acid, followed by a rigorous purification procedure. The causality behind each experimental choice is explained to provide researchers with a deep, actionable understanding of the process, ensuring both reproducibility and safety.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (in this case, (3-nitrophenyl)boronic acid) with an organohalide (Methyl 3-bromobenzoate). The reaction is catalyzed by a Palladium(0) complex, which orchestrates a three-stage catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.
-
Transmetalation: A base activates the organoboron compound, facilitating the transfer of the aryl group from boron to the palladium center.
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.
This efficient process allows for the construction of the target molecule under relatively benign conditions.[2]
Materials and Safety
All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, laboratory coat, and appropriate gloves, must be worn at all times.[4][5][6]
Reagent and Solvent Data
| Compound Name | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Key Hazards |
| Methyl 3-bromobenzoate | C₈H₇BrO₂ | 215.05 | 1.00 g | 4.65 | 1.0 | Skin/Eye Irritant[5][7][8][9] |
| (3-nitrophenyl)boronic acid | C₆H₆BNO₄ | 166.93 | 0.93 g | 5.58 | 1.2 | Skin/Eye/Respiratory Irritant[10][11][12][13] |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.27 g | 0.23 | 0.05 | Irritant, handle in fume hood[4][6][14][15] |
| Sodium Carbonate (anhydrous) | Na₂CO₃ | 105.99 | 1.48 g | 13.95 | 3.0 | Serious Eye Irritant[16][17][18][19] |
| Toluene | C₇H₈ | 92.14 | 20 mL | - | - | Flammable, Toxic |
| Ethanol, 200 proof | C₂H₆O | 46.07 | 5 mL | - | - | Highly Flammable |
| Deionized Water | H₂O | 18.02 | 10 mL | - | - | N/A |
| Methanol | CH₄O | 32.04 | As needed | - | - | Flammable, Toxic if swallowed/inhaled/absorbed[20][21][22] |
Experimental Protocol
Part 1: Synthesis via Suzuki-Miyaura Coupling
This protocol is designed for a 4.65 mmol scale. Adjustments can be made as needed, maintaining the stoichiometric ratios.
Workflow Diagram: Synthesis
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-bromobenzoate (1.00 g, 4.65 mmol), (3-nitrophenyl)boronic acid (0.93 g, 5.58 mmol), sodium carbonate (1.48 g, 13.95 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.27 g, 0.23 mmol).
-
Causality: The boronic acid is used in a slight excess (1.2 eq) to drive the reaction to completion and account for any potential homocoupling or protodeboronation side reactions. Sodium carbonate acts as the essential base to activate the boronic acid for transmetalation.[1] The palladium catalyst is the core of the reaction, used in a catalytic amount (5 mol%).
-
-
Solvent Addition: Add toluene (20 mL), ethanol (5 mL), and deionized water (10 mL) to the flask.
-
Causality: This two-phase solvent system is highly effective. Toluene solubilizes the organic reactants and catalyst, while the aqueous phase dissolves the inorganic base. Ethanol acts as a co-solvent to improve miscibility between the phases.
-
-
Reaction Setup: Attach a reflux condenser to the flask. Secure the apparatus in a heating mantle placed on a magnetic stir plate.
-
Inert Atmosphere: Flush the system with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. An inert atmosphere is critical to protect the catalyst and ensure its longevity throughout the catalytic cycle.
-
-
Heating: With vigorous stirring, heat the mixture to reflux (approximately 85-90°C).
-
Monitoring: Allow the reaction to proceed for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), checking for the consumption of the starting methyl 3-bromobenzoate.
-
Cooling & Dilution: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Causality: The washing steps remove the inorganic base, salts, and water-soluble impurities. Brine helps to break any emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product. The crude material will likely be a yellow to brown solid or oil.
Part 2: Purification Protocol
The crude product contains the desired ester along with catalyst residue and potential side products. A two-step purification is recommended for achieving high purity.
Workflow Diagram: Purification
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. researchgate.net [researchgate.net]
- 4. westliberty.edu [westliberty.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. chemical-label.com [chemical-label.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. 3-Nitrophenylboronic Acid | C6H6BNO4 | CID 1677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. gelest.com [gelest.com]
- 16. natrium.com [natrium.com]
- 17. carlroth.com [carlroth.com]
- 18. etisoda.com [etisoda.com]
- 19. nexchem.co.uk [nexchem.co.uk]
- 20. mgc-a.com [mgc-a.com]
- 21. sds.chemtel.net [sds.chemtel.net]
- 22. leap.epa.ie [leap.epa.ie]
Application Notes & Protocols: Methyl 3-(3-nitrophenyl)benzoate as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of a Bifunctional Biphenyl Scaffold
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science discovery, the strategic selection of starting materials is paramount. An ideal building block offers a robust scaffold, multiple points for selective functionalization, and a clear pathway to high-value, complex molecules. Methyl 3-(3-nitrophenyl)benzoate emerges as a preeminent example of such a scaffold. This biaryl compound uniquely combines two key reactive handles: a nitro group, which serves as a masked amine, and a methyl ester, amenable to hydrolysis and amide bond formation. This dual functionality, distributed across two linked phenyl rings, provides chemists with a powerful tool for constructing diverse molecular architectures, from novel therapeutic agents to advanced organic materials.
This comprehensive guide provides detailed protocols and expert insights into the synthesis and application of this compound. We will explore its synthesis via the robust Suzuki-Miyaura cross-coupling reaction and detail its subsequent, pivotal transformation into the corresponding aminobiphenyl derivative. The causality behind experimental choices will be elucidated, ensuring that researchers can not only replicate these protocols but also adapt them to their specific synthetic challenges.
Core Synthetic Workflow
The primary utility of this compound is realized through a two-stage process: its initial construction followed by the strategic unmasking of the amino group. This workflow allows for the creation of a diverse library of 3-aminobiphenyl-3'-carboxylate derivatives for further elaboration.
Caption: Suzuki-Miyaura coupling for scaffold synthesis.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Quantity (1.0 mmol scale) | Moles (mmol) | Equivalents |
| Methyl 3-bromobenzoate | 215.04 | 215 mg | 1.0 | 1.0 |
| 3-Nitrophenylboronic acid | 166.92 | 200 mg | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 35 mg | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |
| Toluene | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-bromobenzoate (215 mg, 1.0 mmol), 3-Nitrophenylboronic acid (200 mg, 1.2 mmol), Potassium Carbonate (415 mg, 3.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is sensitive to oxidation.
-
Solvent Addition: Add Toluene (8 mL) and degassed water (2 mL) via syringe. The biphasic solvent system is effective for this reaction, with the base being soluble in the aqueous phase. [1]4. Reaction: Heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with Ethyl Acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate, e.g., 9:1 to 7:3) to afford this compound as a solid.
Rationale and Insights:
-
Catalyst: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) source. Other palladium sources and ligands can be used, but this system is a robust starting point. [2]* Base: Potassium carbonate is a common and effective base for Suzuki couplings. It activates the boronic acid for transmetalation. [3]* Solvents: The Toluene/Water system is a standard choice. The water helps to dissolve the inorganic base, facilitating its role in the catalytic cycle.
Part 2: Reduction of the Nitro Group to Synthesize Methyl 3-(3-aminophenyl)benzoate
The conversion of the nitro group to a primary amine is a cornerstone transformation in organic synthesis, unlocking a plethora of subsequent reactions. [4]For this specific substrate, two highly reliable methods are presented: reduction with Tin(II) Chloride and catalytic hydrogenation.
Protocol 2A: Reduction using Tin(II) Chloride Dihydrate
This is a classic, high-yielding method that is tolerant of the ester functionality. It is particularly useful for small to medium-scale synthesis where specialized hydrogenation equipment is not available. The protocol is adapted from procedures for the reduction of functionalized nitroarenes. [5][6] Reaction Scheme:
Caption: SnCl₂-mediated reduction of the nitro group.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Quantity (1.0 mmol scale) | Moles (mmol) | Equivalents |
| This compound | 257.24 | 257 mg | 1.0 | 1.0 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 1.13 g | 5.0 | 5.0 |
| Ethanol (Absolute) | - | 10 mL | - | - |
| Saturated Sodium Bicarbonate (aq.) | - | ~30 mL | - | - |
| Ethyl Acetate | - | ~50 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (257 mg, 1.0 mmol) in absolute ethanol (10 mL).
-
Reagent Addition: Add Tin(II) Chloride Dihydrate (1.13 g, 5.0 mmol) to the solution. The mixture may become a suspension.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Workup and Quenching:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Cool the residue in an ice bath and slowly add saturated sodium bicarbonate solution with vigorous stirring until the pH of the aqueous layer is ~8. A thick, white precipitate of tin salts will form. Caution: Initial neutralization can be exothermic.
-
Add Ethyl Acetate (25 mL) and stir the biphasic mixture vigorously for 15 minutes.
-
-
Filtration and Extraction:
-
Filter the entire mixture through a pad of Celite® to remove the insoluble tin salts. Wash the filter cake thoroughly with Ethyl Acetate (2 x 10 mL).
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with Ethyl Acetate (15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.
-
-
Purification: The product, Methyl 3-(3-aminophenyl)benzoate, can be purified by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) if necessary, though often the crude product is of sufficient purity for subsequent steps.
Rationale and Insights:
-
Stoichiometry: A stoichiometric excess of SnCl₂ is required as it is consumed in the reaction. [7]* Workup: The basic workup is critical for precipitating tin hydroxides, which are then removed by filtration. Failure to effectively remove tin salts is a common issue. Thorough washing of the Celite pad is essential to maximize yield. [5]
Protocol 2B: Catalytic Hydrogenation
This method is cleaner and more atom-economical than the tin reduction, as the only byproduct is water. It is highly scalable and often provides near-quantitative yields of very pure product. [4][8] Materials:
| Reagent/Material | M.W. ( g/mol ) | Quantity (1.0 mmol scale) | Moles (mmol) | Equivalents |
| This compound | 257.24 | 257 mg | 1.0 | 1.0 |
| 10% Palladium on Carbon (Pd/C) | - | 25 mg (10 wt%) | - | Catalyst |
| Methanol or Ethyl Acetate | - | 15 mL | - | - |
| Hydrogen (H₂) Gas | - | 1 atm (balloon) or higher | - | - |
Step-by-Step Methodology:
-
Vessel and Reagent Setup: To a hydrogenation flask (e.g., a Parr shaker bottle or a thick-walled round-bottomed flask), add this compound (257 mg, 1.0 mmol) and the solvent (Methanol or Ethyl Acetate, 15 mL).
-
Catalyst Addition: Under an inert atmosphere (e.g., a stream of nitrogen), carefully add 10% Palladium on Carbon (25 mg). Caution: Pd/C can be pyrophoric, especially after use. Handle with care.
-
Hydrogenation:
-
Seal the flask and purge the system by evacuating and backfilling with hydrogen gas three times.
-
Pressurize the vessel with hydrogen (a hydrogen-filled balloon is sufficient for small scale, or use a Parr apparatus for higher pressures) and stir the suspension vigorously at room temperature.
-
-
Monitoring: Monitor the reaction by TLC or by observing hydrogen uptake. The reaction is typically complete in 2-6 hours at atmospheric pressure.
-
Workup:
-
Carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent (2 x 10 mL). Caution: Do not allow the filter cake to dry completely in the air. Quench the filter cake with water before disposal.
-
Combine the filtrates and concentrate under reduced pressure to yield Methyl 3-(3-aminophenyl)benzoate, which is often pure enough for immediate use.
-
Application in Drug Discovery: A Case Study
The resulting product, Methyl 3-(3-aminophenyl)benzoate , is a valuable intermediate for creating libraries of compounds for biological screening. The aniline nitrogen provides a nucleophilic handle for a wide range of reactions, including acylation, sulfonylation, and reductive amination, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for further modification.
A pertinent example highlighting the utility of the core scaffold is in the development of enzyme inhibitors. A study on Malate Dehydrogenase (MDH) 1 and 2, enzymes implicated in cancer metabolism, identified a series of (aryloxyacetylamino)benzoic acid derivatives as inhibitors. One of the most potent dual inhibitors was methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate . [9]This molecule contains the core Methyl 3-(...amido)benzoate structure, directly accessible from our synthesized intermediate, Methyl 3-(3-aminophenyl)benzoate, via a simple amide coupling reaction.
Caption: Pathway from the building block to a bioactive compound.
This example authoritatively demonstrates the direct line from this compound to a complex, biologically active molecule. By using this building block, researchers can efficiently access the 3-aminobiphenyl-3'-carboxylate core and explore structure-activity relationships (SAR) by varying the substituent attached to the amino group, accelerating the drug discovery process.
Conclusion
This compound is a strategically designed building block that offers a reliable and versatile platform for the synthesis of complex organic molecules. Its preparation via the robust Suzuki-Miyaura coupling and the subsequent chemoselective reduction of its nitro group provide a straightforward entry into a rich chemical space of biphenyl derivatives. The protocols detailed herein are validated by established chemical principles and provide researchers, scientists, and drug development professionals with the necessary tools to leverage this powerful intermediate in their synthetic campaigns. The demonstrated application in the synthesis of enzyme inhibitors underscores its significant potential in the quest for novel therapeutics.
References
- Grokapedia. Reduction of nitro compounds.
- Sciencemadness.org. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.
- Benchchem. Application Note: Synthesis of Methyl 2-(3-acetylphenyl)benzoate via Suzuki-Miyaura Cross-Coupling.
- Common Organic Chemistry. Nitro Reduction - SnCl2.
- Common Organic Chemistry. Tin(II) Chloride Dihydrate.
- Benchchem. Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.
- Benchchem. Technical Support Center: Optimizing Reductions with Tin(II) Chloride Dihydrate.
- askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives.
- Benchchem. Application Notes and Protocols: Catalytic Hydrogenation of 1-(4-Methoxy-2-nitrophenyl)ethanone.
- Royal Society of Chemistry. Organic & Biomolecular Chemistry.
- Semantic Scholar. A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline.
- Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
- MySkinRecipes. Methyl 3-(2-aminophenyl)benzoate.
- Google Patents. Process for the catalytic hydrogenation of aromatic nitro compounds.
- National Institutes of Health. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Andrew G. Myers Research Group. The Suzuki Reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- PubMed. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Tin(II) Chloride Dihydrate [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of Methyl 3-(3-nitrophenyl)benzoate in Pharmaceutical Intermediate Synthesis
Abstract
This technical guide delineates the strategic application of Methyl 3-(3-nitrophenyl)benzoate as a versatile intermediate in pharmaceutical research and development. While not a final active pharmaceutical ingredient (API), its unique bifunctional nature—possessing a modifiable nitro group and a biaryl core—positions it as a valuable scaffold for constructing complex molecular architectures. This document provides a comprehensive overview of its synthesis via the Suzuki-Miyaura coupling, its subsequent transformation into the pivotal building block, Methyl 3-(3-aminophenyl)benzoate, and the rationale for its use in medicinal chemistry. Detailed, field-proven protocols for these key transformations are provided for researchers, scientists, and drug development professionals.
Introduction: The Unseen Value of a Biaryl Scaffold
In the landscape of drug discovery, the identification of "privileged structures"—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient medicinal chemistry. The aminobiphenyl scaffold is one such structure, appearing in a wide array of pharmacologically active compounds. These compounds have demonstrated a broad range of medicinal activities, including anticancer, anti-inflammatory, and antihypertensive properties. This compound serves as a masked precursor to this valuable aminobiphenyl core. Its synthesis and subsequent reduction provide a direct route to Methyl 3-(3-aminophenyl)benzoate, a key intermediate for further elaboration in drug development programs.
The strategic value of this compound lies in the sequential reactivity of its functional groups. The biaryl structure is first constructed using robust palladium-catalyzed cross-coupling chemistry. The nitro group, a versatile functional handle, is then reduced to the corresponding aniline. This resultant primary amine is a nucleophilic center ripe for a multitude of chemical transformations, including amide bond formation, sulfonylation, and the construction of various heterocyclic systems. This stepwise approach allows for the late-stage diversification of molecular scaffolds, a critical strategy in modern lead optimization.
Synthetic Workflow: From Precursors to a Privileged Core
The production of the key pharmaceutical intermediate, Methyl 3-(3-aminophenyl)benzoate, from commercially available starting materials is a two-step process. First, the biaryl scaffold of this compound is synthesized via a Suzuki-Miyaura cross-coupling reaction. This is followed by the reduction of the nitro group to the desired amine.
Caption: Synthetic workflow for Methyl 3-(3-aminophenyl)benzoate.
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, particularly for the synthesis of biaryl compounds.[1] The reaction proceeds via a catalytic cycle involving a palladium catalyst and is known for its high functional group tolerance.[2][3]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol:
-
Reagent Preparation: In a flame-dried Schlenk flask, combine Methyl 3-bromobenzoate (1.0 eq), 3-Nitrophenylboronic acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture of toluene and water (4:1 v/v). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Reaction Time | 12-18 hours |
| Temperature | 80-90 °C |
Reduction of this compound to Methyl 3-(3-aminophenyl)benzoate
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods are available, with catalytic hydrogenation being a common and clean option.[4]
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol or ethyl acetate in a suitable pressure vessel, add Palladium on carbon (10% Pd/C, 5-10 mol% Pd).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 3-(3-aminophenyl)benzoate. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.
| Parameter | Value |
| Typical Yield | >95% |
| Purity (by HPLC) | >97% |
| Reaction Time | 2-6 hours |
| Hydrogen Pressure | 50 psi |
Applications in Pharmaceutical Intermediate Production
The true utility of this compound is realized upon its conversion to Methyl 3-(3-aminophenyl)benzoate. This aminobiphenyl derivative is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[5] The amino group provides a nucleophilic handle for a variety of coupling reactions, allowing for the introduction of diverse functionalities and the construction of larger, more intricate molecular frameworks.
The aminobiphenyl motif is a key structural feature in numerous biologically active compounds. For instance, derivatives of aminobiphenyls are used in the synthesis of kinase inhibitors, which are a major class of anticancer drugs. The biaryl structure can effectively span the ATP-binding pocket of many kinases, and the amino group serves as an attachment point for side chains that can confer potency and selectivity.
A notable example of the importance of aminobiphenyl intermediates is in the synthesis of Eltrombopag, a thrombopoietin receptor agonist.[6] Although the specific intermediate is different, the underlying principle of using an aminobiphenyl core as a foundational element for building a complex, biologically active molecule is the same. The synthesis of such complex molecules often relies on the robust and predictable chemistry of intermediates like Methyl 3-(3-aminophenyl)benzoate.[6]
Conclusion
This compound is a strategically important, though often overlooked, intermediate in the synthesis of pharmaceutical compounds. Its value is derived from its efficient synthesis via Suzuki-Miyaura coupling and its straightforward conversion to the highly versatile Methyl 3-(3-aminophenyl)benzoate. This key intermediate provides access to the privileged aminobiphenyl scaffold, enabling the rapid generation of diverse compound libraries for drug discovery programs. The protocols detailed herein offer reliable and scalable methods for the preparation of this valuable building block, empowering researchers to accelerate the development of novel therapeutics.
References
-
Birch, A. M., Groombridge, S., Law, R., Leach, A. G., Mee, C. D., & Schramm, C. (2012). Rationally designing safer anilines: the challenging case of 4-aminobiphenyls. Journal of medicinal chemistry, 55(8), 3923–3933. [Link]
- BenchChem. (2025). An In-Depth Technical Guide to the Discovery and Isolation of 2'-Aminobiphenyl-2-ol Derivatives.
-
ScienceMadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.
- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing.
-
MySkinRecipes. (n.d.). Methyl 3-(2-aminophenyl)benzoate. Retrieved from [Link]
- ResearchGate. (n.d.).
-
Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 8(10), x230983. [Link]
- BenchChem. (2025). Application Notes: Methyl 3-(2-aminophenoxy)benzoate as a Versatile Building Block for Pharmaceutical Development.
-
National Center for Biotechnology Information. (n.d.). 2-Aminobiphenyl. PubChem Compound Database. Retrieved from [Link]
- Anasazi Instruments. (n.d.).
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
- University of South Alabama. (2010).
- ResearchGate. (2015). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- University of Wisconsin-Stout. (n.d.).
- BenchChem. (2025). Application Note: Synthesis of Methyl 2-(3-acetylphenyl)benzoate via Suzuki-Miyaura Cross-Coupling.
- SpringerLink. (2010).
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
- Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao xue xue bao = Acta pharmaceutica Sinica, 48(8), 1195–1208.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Methyl 3-(2-aminophenyl)benzoate [myskinrecipes.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Suzuki coupling reactions involving "Methyl 3-(3-nitrophenyl)benzoate"
Application Note & Protocol
Strategic Synthesis of Methyl 3-(3-nitrophenyl)benzoate via Palladium-Catalyzed Suzuki-Miyaura Coupling
Introduction: The Strategic Importance of C-C Bond Formation
The construction of carbon-carbon (C-C) bonds is the foundational principle of modern organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Among the myriad of tools available to chemists, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of synthetic utility.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction facilitates the formation of C-C bonds by coupling an organoboron species with an organic halide or triflate.[2][3] Its widespread adoption across academia and industry, particularly in pharmaceutical and materials science, is a testament to its remarkable functional group tolerance, mild reaction conditions, and the relatively low toxicity of its boron-based reagents.[4][5]
The biphenyl moiety, consisting of two connected benzene rings, is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a vast array of marketed drugs and biologically active compounds.[6][7][8] These structures are valued for their ability to adopt specific conformations that facilitate binding to biological targets.[9][10]
This application note provides a comprehensive guide to the synthesis of This compound , a representative biphenyl derivative, via a Suzuki-Miyaura coupling. This target molecule is particularly instructive as it contains two distinct functional groups: a methyl ester, which can be sensitive to basic conditions, and a nitro group, a strong electron-withdrawing group that influences the electronic properties of the aromatic ring. Navigating the synthesis of this molecule highlights the key considerations and optimizations required for a successful and high-yielding cross-coupling reaction.
Part 1: The Mechanistic Heart of the Suzuki-Miyaura Coupling
A deep understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[11] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][5]
-
Oxidative Addition: The cycle begins with the active 14-electron Pd(0) catalyst inserting into the carbon-halogen bond (C-X) of the organic halide (in our case, Methyl 3-bromobenzoate). This step breaks the C-X bond and oxidizes the palladium to a square planar Pd(II) species.[1] The reactivity of the halide is crucial, with the general trend being I > OTf > Br >> Cl.[1]
-
Transmetalation: This is the key bond-forming step where the organic group from the boron reagent is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃). The base coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic "ate" complex, which readily transfers its aryl group to the Pd(II) center, displacing the halide.[3][12]
-
Reductive Elimination: In the final step, the two organic groups coupled to the palladium center are eliminated, forming the new C-C bond of the desired biphenyl product. This step reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the cycle.[4]
Visualization: The Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Part 2: Protocol for the Synthesis of this compound
This protocol details a reliable method for the Suzuki-Miyaura coupling of Methyl 3-bromobenzoate with 3-Nitrophenylboronic acid. The choice of a moderately strong base like potassium carbonate (K₂CO₃) is a deliberate strategy to minimize the risk of hydrolyzing the methyl ester functional group, a common side reaction with stronger bases.[12] Tetrakis(triphenylphosphine)palladium(0) is selected as a robust and commercially available catalyst suitable for this transformation.
Reaction Scheme
(Self-correction: Cannot generate images. Will represent with text.)
(Methyl 3-bromobenzoate) + (3-Nitrophenylboronic acid) --[Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O]--> (this compound)
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| Methyl 3-bromobenzoate | C₈H₇BrO₂ | 215.05 | 1.0 | 215 mg | Limiting Reagent (1.0 eq) |
| 3-Nitrophenylboronic acid | C₆H₆BNO₄ | 166.93 | 1.2 | 200 mg | 1.2 eq |
| K₂CO₃ | K₂CO₃ | 138.21 | 2.0 | 276 mg | 2.0 eq, dried |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | 35 mg | 3 mol%, handle in fume hood |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 10 mL | Anhydrous, degassed |
| Water | H₂O | 18.02 | - | 2.5 mL | Degassed |
Step-by-Step Experimental Protocol
-
Glassware Preparation: Flame-dry a 50 mL round-bottom flask or Schlenk flask equipped with a magnetic stir bar and a condenser under high vacuum. Allow the flask to cool to room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: To the flask, add Methyl 3-bromobenzoate (215 mg, 1.0 mmol), 3-Nitrophenylboronic acid (200 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition & Degassing: Add 1,4-dioxane (10 mL) and water (2.5 mL) to the flask. To remove dissolved oxygen, which can deactivate the catalyst, bubble argon gas through the stirred mixture for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of argon, add the Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the reaction mixture. The mixture will typically turn a deeper yellow or orange color.
-
Reaction Execution: Secure the condenser and heat the reaction mixture to 90-100 °C in a pre-heated oil bath. Maintain vigorous stirring under the inert atmosphere.
-
Monitoring Progress: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). Spot the starting material and the reaction mixture. The reaction is typically complete within 4-12 hours, indicated by the consumption of the limiting reagent (Methyl 3-bromobenzoate).[13]
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Add deionized water (20 mL) to the flask and transfer the contents to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL) to remove residual water and inorganic salts.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid/oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the pure product.
-
-
Characterization: Confirm the identity and purity of the final product, this compound, using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization: Experimental Workflow
Caption: Step-by-step workflow for the Suzuki coupling synthesis.
Part 3: Discussion of Key Parameters and Troubleshooting
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.
| Parameter | Choice & Rationale | Potential Issues & Solutions |
| Catalyst System | Pd(PPh₃)₄ is a reliable choice. For more challenging or sterically hindered substrates, catalyst systems using bulky, electron-rich phosphine ligands like SPhos or XPhos with a Pd(OAc)₂ precursor can dramatically improve yields and reaction times.[5][14] | Low Yield: Catalyst may have decomposed. Ensure thorough degassing. Solution: Switch to a more robust pre-catalyst or ligand system. |
| Base | K₂CO₃ is a mild base suitable for substrates with base-sensitive groups like esters.[12] For less reactive substrates (e.g., aryl chlorides), a stronger base like K₃PO₄ or CsF may be necessary.[15] | Ester Hydrolysis: A significant amount of the carboxylic acid byproduct is observed. Solution: Use a weaker base (e.g., KF) or a non-aqueous solvent system. |
| Solvent | A mixture of an organic solvent (Dioxane , Toluene, DME) and water is common. Water aids in dissolving the inorganic base and facilitates the formation of the boronate "ate" complex. | Poor Solubility: Reagents do not fully dissolve. Solution: Increase solvent volume or switch to a solvent with better solubilizing properties like DMF (use with caution, higher boiling point). |
| Side Reactions | Protodeborylation: The boronic acid reacts with residual water/protons to form an arene. Solution: Use a slight excess of the boronic acid (1.1-1.2 eq).Homocoupling: Two molecules of the boronic acid couple together. Solution: Ensure the reaction is truly anaerobic; oxygen can promote this pathway. |
A noteworthy recent development in the field is the use of nitroarenes themselves as electrophilic coupling partners, where the C–NO₂ bond is cleaved in the oxidative addition step.[15][16][17] This innovative approach, often requiring specialized ligands like BrettPhos, expands the scope of Suzuki couplings beyond traditional aryl halides.[18][19]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. The successful synthesis of this compound serves as a practical example of how to approach these reactions, balancing the reactivity of the coupling partners with the stability of peripheral functional groups. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can reliably construct complex molecular frameworks that are central to the advancement of pharmaceutical and materials science.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Bardera, M. A., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 40(9), 713-727. Retrieved from [Link]
-
El-Sayed, N. F., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18434-18465. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Biphenyl in Pharmaceuticals and Agrochemicals: A Chemical Intermediate's Role. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. Retrieved from [Link]
-
Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3145-3156. Retrieved from [Link]
-
Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed, 34283620. Retrieved from [Link]
-
Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]
-
IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of bioactive compounds based on biphenyl. Retrieved from [Link]
-
Yadav, M. R., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426. Retrieved from [Link]
-
Save My Exams. (2025). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
-
Studylib. (n.d.). A 2 step synthesis of methyl 3-n. Retrieved from [Link]
-
University of York. (n.d.). Preparation of methyl 3-nitrobenzoate. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. mt.com [mt.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. ijsdr.org [ijsdr.org]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Synthesis of Methyl 3-(3-iodophenyl)benzoate: A Two-Step Protocol from a Nitroarene Precursor
An Application Note for Researchers and Drug Development Professionals
Abstract
Iodoarenes are foundational building blocks in modern synthetic chemistry, particularly valued in the pharmaceutical industry for their role in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1][2] Their facile C-I bond activation makes them superior synthons for constructing complex molecular architectures central to drug discovery.[3] This application note provides a detailed, two-step protocol for the synthesis of Methyl 3-(3-iodophenyl)benzoate from its corresponding nitroarene, Methyl 3-(3-nitrophenyl)benzoate. The methodology first involves the chemoselective reduction of the nitro group to a primary amine, followed by a Sandmeyer-type diazotization and subsequent iodination. This guide offers in-depth mechanistic insights, step-by-step experimental procedures, and expert commentary to ensure reproducibility and high yield.
Overall Reaction Scheme
The transformation proceeds in two distinct stages:
-
Reduction: Conversion of the aromatic nitro group to an amine.
-
Diazotization-Iodination: Conversion of the amine to a diazonium salt, which is then displaced by iodide.
(Image: Overall reaction scheme showing the two-step synthesis)
Part 1: Mechanistic Insights and Rationale
A thorough understanding of the underlying mechanisms is critical for troubleshooting and optimizing the synthesis.
Step 1: Chemoselective Reduction of the Nitro Group
The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[4] While several methods exist, including catalytic hydrogenation and the use of various metal reductants, the use of tin(II) chloride (SnCl₂) in an acidic medium is a classic, reliable, and highly effective method that proceeds under conditions mild enough to preserve the ester functionality of the starting material.[5]
Mechanism: The reduction with SnCl₂ in concentrated hydrochloric acid involves the transfer of six electrons to the nitro group. The tin(II) is oxidized to tin(IV) in the process. The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the final amine, which is initially protonated as an ammonium salt under the acidic conditions.
Step 2: The Sandmeyer Reaction
The Sandmeyer reaction provides a robust pathway to introduce a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[6][7] This process is invaluable for synthesizing substitution patterns that are not accessible through direct electrophilic aromatic substitution.[8]
A. Diazotization The first phase of the Sandmeyer reaction is the conversion of the primary aromatic amine into an arenediazonium salt.[9] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[9][10]
The mechanism involves:
-
Formation of the nitrosonium ion (NO⁺) from nitrous acid in the presence of excess strong acid.
-
Electrophilic attack of the nitrosonium ion on the nitrogen of the primary amine.
-
A series of proton transfers and elimination of a water molecule to form the stable N≡N triple bond of the diazonium ion.
Causality Behind Experimental Choices:
-
Low Temperature (0–5 °C): Arenediazonium salts are notoriously unstable at higher temperatures, readily decomposing to release nitrogen gas (N₂) and forming undesired phenolic byproducts through reaction with water.[11] Maintaining a low temperature is the single most critical parameter for a successful diazotization.
-
In Situ Generation of HNO₂: Nitrous acid is unstable and is therefore always prepared immediately before use from NaNO₂ and a strong acid.
B. Iodide Substitution The replacement of the diazonium group (-N₂⁺) with iodide is the final step. The diazonium group is an excellent leaving group due to the high stability of the nitrogen gas (N₂) molecule that is formed.[9]
Mechanism: The reaction with potassium iodide (KI) proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[12] An electron transfer from the iodide ion (I⁻) to the diazonium salt initiates the process, generating an aryl radical and dinitrogen. This aryl radical then abstracts an iodine atom from another iodide source to form the final iodoarene product.[6]
Expert Insight: Unlike the Sandmeyer reactions for chlorination or bromination which typically require a copper(I) salt catalyst, iodination proceeds efficiently without a catalyst.[9][13] The iodide ion itself is a strong enough nucleophile and reducing agent to facilitate the reaction.[8]
Part 2: Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood. Arenediazonium salts are potentially explosive when isolated and dry; they should always be kept in solution and used immediately.
Protocol 1: Synthesis of Methyl 3-(3-aminophenyl)benzoate (Reduction)
This protocol details the reduction of the nitro starting material to the key amine intermediate.
Materials & Reagents:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) solution (10 M)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add ethanol (approx. 5 mL per gram of starting material).
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq).
-
With gentle stirring, slowly add concentrated HCl (8.0 eq) down the condenser. The reaction is exothermic.
-
Heat the mixture to reflux (approx. 78-80 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully add 10 M NaOH solution to neutralize the excess acid and precipitate tin salts. The pH should be adjusted to ~8-9. A thick, white precipitate of tin hydroxides will form.
-
Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude amine product.
-
The product, Methyl 3-(3-aminophenyl)benzoate, can be purified further by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of Methyl 3-(3-iodophenyl)benzoate (Diazotization-Iodination)
This protocol must be followed with strict temperature control.
Materials & Reagents:
-
Methyl 3-(3-aminophenyl)benzoate (from Protocol 1)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Ethyl Acetate
-
Deionized Water
-
Beakers, magnetic stirrer, thermometer, dropping funnel.
Procedure:
-
Dissolve Methyl 3-(3-aminophenyl)benzoate (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water (approx. 4 mL per gram of amine) in a 250 mL beaker. Stir until a clear solution of the ammonium salt is formed.
-
Cool the solution to 0–5 °C in an ice-salt bath. Maintain this temperature range throughout the diazotization.
-
In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the cold amine solution with vigorous stirring. Ensure the temperature does not rise above 5 °C. The addition should take approximately 15-20 minutes.
-
After the addition is complete, stir the mixture for an additional 20 minutes at 0–5 °C. The formation of the diazonium salt is now complete. (Optional check: a drop of the solution added to a starch-iodide paper should turn blue, indicating a slight excess of nitrous acid).
-
In a separate, larger beaker, dissolve potassium iodide (KI) (1.5 eq) in a minimal amount of water and cool it in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature. A dark-colored crude product may be present.
-
Add 10% sodium thiosulfate solution dropwise until the dark color of excess iodine disappears.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure Methyl 3-(3-iodophenyl)benzoate.
Part 3: Data Presentation and Visualization
Table 1: Reagent Summary
| Step | Reagent | MW ( g/mol ) | Molar Eq. | Role |
| Step 1 | This compound | 257.23 | 1.0 | Substrate |
| SnCl₂·2H₂O | 225.63 | 4.0 | Reducing Agent | |
| Conc. HCl | 36.46 | 8.0 | Acid | |
| Step 2 | Methyl 3-(3-aminophenyl)benzoate | 227.25 | 1.0 | Substrate |
| Conc. HCl | 36.46 | 3.0 | Acid | |
| NaNO₂ | 69.00 | 1.1 | Diazotizing Agent | |
| KI | 166.00 | 1.5 | Iodide Source |
Typical isolated yields for this two-step sequence range from 60-80% based on the initial nitro-compound.
Experimental Workflow Diagram
The following diagram illustrates the complete synthetic workflow, from starting material to the final purified product.
Caption: Workflow for the synthesis of Methyl 3-(3-iodophenyl)benzoate.
References
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link][6]
-
Grokipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link][7]
-
Li, J., et al. (2024). Light-Promoted Denitrative Iodination of Nitroarenes. Organic Letters. Available at: [Link][3]
-
Chemistry Shorts. (2020). Sandmeyer Reaction [Video]. YouTube. Retrieved from [Link][13]
-
Younas, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2483–2519. Available at: [Link][14]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link][9]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link][12]
-
Wang, Z., et al. (2023). Denitrative iodination of nitroarenes with hydroiodic acid. Chinese Chemical Letters, 34(10), 108331. Available at: [Link][15]
-
Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Retrieved from [Link][16]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link][8]
-
Stuart, D. R., et al. (2015). An Alternative to the Sandmeyer Approach to Aryl Iodides. Angewandte Chemie International Edition, 54(39), 11531-11535. Available at: [Link][17]
-
Manabe, K., et al. (2023). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. Chemical Reviews. Available at: [Link][18]
-
Yang, Y., et al. (2017). Simple, Efficient and Controllable Synthesis of Iodo/Di-iodoarenes via Ipsoiododecarboxylation/Consecutive Iodination Strategy. Scientific Reports, 7, 40430. Available at: [Link][1]
-
The Chemistry Translator. (2016). Diazotization Mechanism - Sandmeyer Reaction With Arenediazonium Salts [Video]. Glasp. Retrieved from [Link][19]
-
O’Hara, F., et al. (2013). Selective Iodination Using Diaryliodonium Salts. UNL Digital Commons. Retrieved from [Link][2]
-
ZoomOrgo. (2025). Sandmeyer Reactions: Mechanism, Examples, and Applications. Retrieved from [Link][20]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link][5]
-
Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link][4]
-
The Chemistry Translator. (2014). organic chemistry reaction #13 - reduction of nitro group to amine [Video]. YouTube. Retrieved from [Link][21]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link][10]
Sources
- 1. Simple, Efficient and Controllable Synthesis of Iodo/Di-iodoarenes via Ipsoiododecarboxylation/Consecutive Iodination Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Diazotisation [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Denitrative iodination of nitroarenes with hydroiodic acid [html.rhhz.net]
- 16. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 17. An Alternative to the Sandmeyer Approach to Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. glasp.co [glasp.co]
- 20. ZoomOrgo | Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II [zoomorgo.com]
- 21. youtube.com [youtube.com]
Application Notes & Protocols: Safe Handling and Storage of Methyl 3-(3-nitrophenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the safe handling, storage, and disposal of Methyl 3-(3-nitrophenyl)benzoate (CAS No. 149506-24-1). Due to the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following guidelines are synthesized from the chemical's structural features—a nitroaromatic compound and a benzoate ester—and data from closely related, hazardous analogs such as dinitrobenzene and other nitrophenyl derivatives. A conservative and precautionary approach is therefore essential. This guide is intended for trained laboratory personnel and outlines best practices to minimize exposure and mitigate risks.
Introduction: Understanding the Hazard Profile
This compound is a solid organic compound with the molecular formula C₁₄H₁₁NO₄ and a molecular weight of 257.24 g/mol .[1] It is utilized as an intermediate in organic synthesis.[] The presence of a nitroaromatic moiety is the primary driver of its potential hazards. Nitroaromatic compounds are recognized for their toxicity and reactivity.[3][4][5] Analogs such as dinitrobenzene are known to be highly toxic, with routes of exposure including inhalation, skin absorption, and ingestion.[6][7][8][9]
Key Inferred Hazards:
-
Toxicity: Potential for high acute toxicity. Similar compounds can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia, characterized by headache, dizziness, and cyanosis (a blue color to the skin and lips).[6][10]
-
Organ Damage: Prolonged or repeated exposure to related compounds may cause damage to the liver and nervous system, and may lead to anemia.[6][8]
-
Dermal Absorption: A critical risk is the ability of nitroaromatic compounds to be readily absorbed through the skin.[7][8]
-
Reactivity and Explosion Risk: Aromatic nitro compounds can be reactive and may pose an explosion hazard when heated, especially in the presence of oxidizing agents or under conditions of confinement.[6][7][8] The presence of multiple nitro groups in analogs increases explosive tendencies.[11]
This guide establishes a framework for managing these risks through engineered controls, personal protective equipment (PPE), and rigorous operational protocols.
Material Properties and Identification
A summary of the known and inferred properties of this compound is presented below.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 149506-24-1 | [1][12] |
| Molecular Formula | C₁₄H₁₁NO₄ | [][12] |
| Molecular Weight | 257.24 g/mol | [] |
| Appearance | Solid (Assumed) | N/A |
| Purity | Typically available at 97% | [12] |
| Incompatible Materials | Strong oxidizing agents, strong bases, reducing agents. | [7][8][11][13] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.
Glove Selection and Usage
The selection of appropriate gloves is critical due to the high potential for skin absorption.
| Glove Material | Recommendation | Source(s) |
| Primary Choice | Butyl Rubber | [14][15][16] |
| Alternative | Viton® | [15] |
| Incidental Contact | Nitrile Rubber (Double-gloving recommended if Butyl or Viton® are unavailable. Not for prolonged use or immersion). Nitrile gloves have poor resistance to many aromatic hydrocarbons and esters. | [17] |
| Not Recommended | Latex, PVC | [15] |
Protocol for Gloving:
-
Always inspect gloves for tears or punctures before use.
-
When handling significant quantities or when there is a splash risk, double-gloving is recommended.
-
Change gloves immediately if contamination is suspected.
-
Wash hands thoroughly with soap and water after removing gloves.
Primary Engineering and Personal Protective Measures
The following diagram outlines the workflow for establishing a safe working environment.
Caption: Workflow for setting up a safe workspace and donning PPE.
Safe Handling and Operational Protocols
All manipulations of this compound must be conducted within a certified chemical fume hood to minimize inhalation of any dusts or vapors.[11]
Step-by-Step Handling Protocol:
-
Preparation: Designate a specific area within the fume hood for the handling of this compound. Ensure all necessary equipment (spatulas, glassware, etc.) is present to avoid reaching outside the containment area.
-
Weighing: If weighing the solid, do so within the fume hood on a tared weigh boat or paper. Avoid creating dust.
-
Dispensing: Use non-sparking tools for all transfers.[11]
-
Reactions: If heating the compound, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.[8] Be aware that heating may lead to explosive decomposition.[8]
-
Post-Handling: After use, securely seal the container. Decontaminate the work area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.[18]
Storage and Stability
Improper storage can compromise the integrity of the compound and increase risks.
-
Temperature: For long-term storage, keep in a freezer at or below -20°C to maintain product quality.[13] For short-term storage (1-2 weeks), refrigeration at 2-8°C is acceptable.
-
Container: Store in a tightly sealed, clearly labeled container.[11]
-
Location: Store in a designated, well-ventilated, and dry area away from incompatible materials, particularly strong oxidizing agents.[7][8][11][13]
-
Segregation: Do not store with flammable materials or in areas with sources of heat or ignition.
Spill and Emergency Procedures
Prompt and correct response to a spill is crucial to prevent exposure and environmental contamination.
Spill Management Workflow
Caption: Step-by-step workflow for managing a chemical spill.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately notify others in the vicinity and evacuate the immediate area.[11]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For solid spills, gently cover with an inert absorbent material like sand or vermiculite to avoid generating dust.[11][18] Do not use combustible materials like paper towels.[18]
-
Collection: Carefully sweep the contained material into a designated, sealable hazardous waste container using non-sparking tools.[11][18]
-
Decontamination: Clean the spill area with a solvent such as acetone or ethanol, followed by a thorough wash with soap and water.[18] All cleaning materials must be disposed of as hazardous waste.
First Aid Measures
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Disposal Procedures
All waste containing this compound must be treated as hazardous.
-
Waste Segregation: Do not mix with other waste streams. It should be segregated as halogenated or nitroaromatic organic waste.[18]
-
Containerization: Use a designated, properly sealed, and clearly labeled hazardous waste container.[18] The label should include the full chemical name and associated hazards.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[11][18]
Conclusion
The safe handling of this compound requires a comprehensive understanding of the risks associated with nitroaromatic compounds. By adhering to the protocols outlined in this guide—including the stringent use of engineering controls and appropriate PPE, meticulous handling and storage practices, and preparedness for emergencies—researchers can effectively mitigate these risks and ensure a safe laboratory environment.
References
- New Jersey Department of Health. (2006, October). Hazardous Substance Fact Sheet: Dinitrobenzene (mixed isomers).
- Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: 4-Nitrophenyl acetate.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1995, April). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- National Oceanic and Atmospheric Administration (NOAA). (1999). CAMEO Chemicals: m-DINITROBENZENE.
- Echemi. (n.d.). p-Nitrophenyl butyrate SDS, 2635-84-9 Safety Data Sheets.
- BenchChem. (2025). Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide.
- International Programme on Chemical Safety (IPCS). (n.d.). International Chemical Safety Cards (ICSC): 1,3-DINITROBENZENE.
- HeighTech Safety. (2025, December 16). Understanding the Composition of Chemical Resistant Gloves.
- U.S. Department of Labor, Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart.
- Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 4-Nitrophenyl acetate.
- Singh, P., & Singh, R. (2025, December). Major mechanisms of toxicity of nitroaromatic compounds.
- s d fine-chem limited. (n.d.). GHS Safety Data Sheet: P-NITROPHENYL ACETATE.
- Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves.
- Cambridge University Press. (2009, October 28).
- Loba Chemie. (n.d.). Safety Data Sheet: m-DINITROBENZENE AR.
- Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. Lewis Publishers.
- BIOFOUNT. (n.d.). 149506-24-1|this compound.
- Spain, J. C. (1995).
- International Safety Components, Ltd. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- van der Meer, J. R., Bosma, T., de Bruin, W. P., Harms, H., Schraa, G., & Zehnder, A. J. (1991). Degradation of nitroaromatic compounds by microorganisms. PubMed.
- Building Block Chemical. (n.d.). CAS 149506-24-1 this compound.
- Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- Oakwood Chemical. (n.d.). This compound, 97% Purity, C14H11NO4, 10 grams.
Sources
- 1. 149506-24-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. cswab.org [cswab.org]
- 4. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. M-DINITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. ICSC 0691 - 1,3-DINITROBENZENE [chemicalsafety.ilo.org]
- 9. lobachemie.com [lobachemie.com]
- 10. HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. calpaclab.com [calpaclab.com]
- 13. fishersci.com [fishersci.com]
- 14. heightechsafety.com.au [heightechsafety.com.au]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. envirosafetyproducts.com [envirosafetyproducts.com]
- 17. gloves.com [gloves.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(3-nitrophenyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 3-(3-nitrophenyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. Our focus is on providing practical, in-depth insights grounded in mechanistic principles to ensure the integrity and success of your research.
The synthesis of this compound, a key intermediate in various research applications, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction, while versatile, is not without its complexities. Understanding the potential side reactions is crucial for optimizing reaction conditions and simplifying purification. This guide will primarily focus on troubleshooting the Suzuki-Miyaura coupling, as well as the final esterification step if the synthesis proceeds via the carboxylic acid intermediate.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
FAQ 1: My reaction mixture shows multiple spots on TLC, and the major byproduct seems to have a similar polarity to my desired product. What could it be?
This is a common observation, and the most likely culprits are homocoupling byproducts.
Answer: In a Suzuki-Miyaura coupling, homocoupling of the boronic acid or the aryl halide starting materials can occur, leading to the formation of symmetrical biaryl compounds.[1] In the synthesis of this compound, this would result in the formation of Dimethyl 3,3'-biphenyldicarboxylate and/or 3,3'-Dinitrobiphenyl.
Causality:
-
Oxygen-Induced Homocoupling: The presence of adventitious oxygen can promote the oxidative homocoupling of the boronic acid.[2]
-
Base-Induced Homocoupling: Certain bases can facilitate the homocoupling of the aryl halide.
-
Catalyst Decomposition: Decomposition of the palladium catalyst to palladium black can also catalyze homocoupling reactions.[1]
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Thoroughly degas your solvents and reaction mixture (e.g., by purging with argon or nitrogen for an extended period) to minimize oxygen levels.
-
Choice of Base: A weaker base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is often less prone to inducing homocoupling compared to stronger bases.[3]
-
Catalyst and Ligand Selection: Use a high-quality palladium catalyst and consider using bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) which can promote the desired cross-coupling over homocoupling.[4][5]
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.
FAQ 2: I've isolated a byproduct that lacks the bromine/iodine atom from my starting material but isn't the desired coupled product. What is this?
You are likely observing a dehalogenation byproduct.
Answer: Dehalogenation is a side reaction where the halide on your starting material (e.g., Methyl 3-bromobenzoate) is replaced by a hydrogen atom, leading to the formation of Methyl benzoate.[1][6]
Causality:
-
Hydride Sources: The presence of hydride sources in the reaction mixture can lead to dehalogenation. These can be generated from the solvent (e.g., alcohols) or certain bases.
-
Catalytic Cycle Interruption: After oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source, followed by reductive elimination to yield the dehalogenated product.[6]
Troubleshooting Steps:
-
Solvent Choice: If you suspect the solvent is a hydride source, consider switching to an aprotic solvent like dioxane or toluene.
-
Base Selection: Avoid bases that can also act as reducing agents. Carbonates or phosphates are generally preferred.
-
Purity of Reagents: Ensure all your reagents and solvents are pure and free from contaminants that could act as hydride sources.
FAQ 3: My mass spectrometry results show a peak corresponding to 3-Nitrobenzoic acid, but my starting material was 3-Nitrophenylboronic acid. What happened?
This is a classic case of protodeboronation.
Answer: Protodeboronation (or protodeborylation) is the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond, resulting in the formation of nitrobenzene from 3-nitrophenylboronic acid.[1][3]
Causality:
-
Aqueous Conditions: The presence of water, especially under acidic or basic conditions and at elevated temperatures, can lead to the hydrolysis of the C-B bond.[1]
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures increase the likelihood of protodeboronation.
Troubleshooting Steps:
-
Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excessive amounts should be avoided. Use dry solvents and reagents.
-
Boronic Ester Derivatives: Consider using a boronic ester, such as a pinacol ester (Bpin), which is generally more stable towards protodeboronation than the corresponding boronic acid.
-
Control Reaction Parameters: Optimize the reaction time and temperature to favor the cross-coupling reaction.
Summary of Common Byproducts
| Byproduct Name | Structure | Formation Pathway | Key Identification Marker |
| Dimethyl 3,3'-biphenyldicarboxylate | (COOCH₃)-C₆H₄-C₆H₄-(COOCH₃) | Homocoupling of Methyl 3-halobenzoate | Absence of nitro group, symmetrical structure |
| 3,3'-Dinitrobiphenyl | (NO₂)-C₆H₄-C₆H₄-(NO₂) | Homocoupling of 3-Nitrophenylboronic acid | Absence of ester group, symmetrical structure |
| Methyl benzoate | C₆H₅-COOCH₃ | Dehalogenation of Methyl 3-halobenzoate | Absence of both the halide and the nitrophenyl group |
| Nitrobenzene | C₆H₅-NO₂ | Protodeboronation of 3-Nitrophenylboronic acid | Absence of the ester group and the boronic acid moiety |
| 3-(3-Nitrophenyl)benzoic acid | (NO₂)-C₆H₄-C₆H₄-(COOH) | Hydrolysis of the methyl ester | Presence of a carboxylic acid group instead of the ester |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 3-bromobenzoate (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture with stirring at a controlled temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Fischer Esterification of 3-(3-Nitrophenyl)benzoic acid
If synthesizing via the carboxylic acid, the final step would be esterification.
-
Dissolve 3-(3-nitrophenyl)benzoic acid (1.0 eq) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[7]
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is an equilibrium process, so driving off the water formed can improve the yield.[7]
-
After completion, cool the mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with water, dry, and concentrate to obtain the crude ester.
-
Purify by recrystallization or column chromatography.
Potential Byproducts in Esterification: Unreacted 3-(3-nitrophenyl)benzoic acid is the most common impurity.[8]
Visualizing Reaction Pathways
Suzuki-Miyaura Coupling and Byproduct Formation
Caption: Suzuki-Miyaura coupling pathway and common side reactions.
References
- Vertex AI Search. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- RSC Education. (n.d.). Nitration of methyl benzoate.
- YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate.
- Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.
- Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?
- Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet.
- Save My Exams. (2025, June 25). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note.
- Reddit. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product.
- Reddit. (2024, September 4). Struggling with Suzuki Reaction.
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
- Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate.
- Truman ChemLab. (2017, July). Fischer Esterification of 3-ntrobenzoic acid.
- Benchchem. (2025). The Evolution of Nitrophenylbenzoic Acid Derivative Synthesis: A Technical Guide.
- Scribd. (n.d.). Synthesis of Methyl 3-Nitrobenzoate.
- Unknown Source. (n.d.). Lab5 procedure esterification.
- ResearchGate. (2025, August 6). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening.
Sources
Technical Support Center: Optimizing Reaction Temperature for Nitration of Methyl Benzoate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimization of reaction temperature for the nitration of methyl benzoate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in synthesizing methyl m-nitrobenzoate, a key intermediate in various synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the nitration of methyl benzoate?
A1: Temperature is arguably the most critical parameter to control in this electrophilic aromatic substitution reaction for two primary reasons: selectivity and safety .
-
Selectivity (Regioselectivity and Polysubstitution): The nitration of methyl benzoate is highly exothermic.[1] The ester group is an electron-withdrawing group, which deactivates the benzene ring and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position.[2][3] However, if the temperature rises uncontrollably, the reaction can gain enough kinetic energy to overcome the activation barrier for the formation of ortho and para isomers, leading to a mixture of products and reducing the yield of the desired methyl m-nitrobenzoate.[4] Furthermore, excessive heat can promote dinitration, where a second nitro group is added to the ring, further complicating purification.[5][6] Tight temperature control is the simplest way to maintain high meta selectivity.[6] Most protocols recommend keeping the temperature below 15°C, and often below 6-10°C, during the addition of the nitrating mixture.[1][5][6][7]
-
Safety (Thermal Runaway): Aromatic nitrations are notoriously exothermic. Without adequate cooling, the reaction rate can accelerate, leading to a rapid increase in temperature and pressure—a dangerous situation known as thermal runaway.[8][9] This can result in the decomposition of the reaction mixture, producing toxic nitrogen dioxide gas and potentially causing the reaction vessel to fail.[8] Therefore, meticulous temperature control is a non-negotiable safety requirement.
Q2: I'm observing a low yield of methyl m-nitrobenzoate. What are the likely temperature-related causes?
A2: A low yield can often be traced back to improper temperature management. Here are the most common scenarios:
-
Temperature Too High: As discussed in Q1, elevated temperatures lead to the formation of undesired ortho and para isomers and dinitrated byproducts.[4] This diverts your starting material away from the desired product, thus lowering the yield. Inadequate cooling during the exothermic addition of the nitrating mixture is a frequent culprit.[3]
-
Incomplete Reaction (Temperature Too Low/Insufficient Time): While crucial for control, keeping the temperature excessively low for the entire reaction period might slow the reaction rate to a point where it doesn't go to completion within the allotted time. Some protocols suggest allowing the reaction mixture to slowly warm to room temperature after the initial cooled addition to ensure the reaction is complete.[5][7][10] If the reaction is quenched while still too cold, unreacted methyl benzoate will remain, leading to a lower yield of the product.[6]
Q3: What is the ideal temperature profile for the nitration of methyl benzoate?
A3: The optimal temperature profile involves a two-stage approach:
-
Addition Phase (Exotherm Control): During the dropwise addition of the nitrating mixture (concentrated nitric and sulfuric acids) to the methyl benzoate solution, the temperature should be strictly maintained between 0°C and 10°C .[6] An ice-salt bath can provide extra cooling capacity if needed.[6] This slow, controlled addition prevents a dangerous exotherm and maximizes meta-selectivity.[6]
-
Reaction Completion Phase: After the addition is complete, many established protocols recommend allowing the reaction mixture to stir at room temperature for a period, typically 15 to 20 minutes.[5][7][11] This gentle warming ensures the reaction proceeds to completion without providing enough energy to promote side reactions significantly.
This staged approach balances the need for kinetic control during the most exothermic phase with the requirement for the reaction to be fully completed.
Q4: Can I use the temperature of the cooling bath as a reliable indicator of the internal reaction temperature?
A4: No, this is a common and potentially hazardous mistake. The temperature of the external cooling bath (e.g., an ice-water bath at 0°C) is not the same as the internal temperature of the reaction mixture. The nitration reaction generates a significant amount of heat, and there will be a temperature gradient between the reaction mixture and the bath. It is essential to use a thermometer placed directly in the reaction mixture to monitor the internal temperature. This allows you to adjust the rate of addition of the nitrating mixture to maintain the desired internal temperature range.
Troubleshooting Guide
| Issue | Potential Temperature-Related Cause | Recommended Action |
| Low Yield | Reaction temperature was too high, leading to byproducts. | Ensure the internal reaction temperature is maintained below 10°C during the addition of the nitrating mixture. Use an efficient cooling bath (ice-water or ice-salt) and add the nitrating mixture slowly.[6] |
| Reaction was incomplete due to insufficient warming. | After the cooled addition, allow the reaction to stir at room temperature for 15-20 minutes to ensure completion.[5][7][11] | |
| Formation of Oily Byproducts or Dark Tars | Significant overheating occurred. | This indicates a loss of temperature control. Re-evaluate your cooling capacity and the rate of addition. For future runs, use a larger cooling bath and add the nitrating mixture more slowly. |
| Product is Difficult to Purify (Mixture of Isomers) | Poor regioselectivity due to high reaction temperature. | Strict adherence to the 0-10°C temperature range during the addition phase is critical to favor the formation of the meta isomer.[6] |
| Violent Reaction or Release of Brown Fumes (NO₂) | Thermal runaway. | IMMEDIATE ACTION: If safe to do so, remove the external heating source (if any) and increase cooling. If the reaction is out of control, evacuate the area and follow your laboratory's emergency procedures. This is a clear sign that the reaction was not cooled adequately.[8] |
Experimental Protocol: Temperature Optimization Study
This protocol provides a framework for systematically optimizing the reaction temperature for the nitration of methyl benzoate.
Materials:
-
Methyl benzoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Methanol (for recrystallization)[11]
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Büchner funnel and vacuum flask
Step-by-Step Methodology:
-
Preparation of the Methyl Benzoate Solution:
-
Preparation of the Nitrating Mixture:
-
In a separate dry test tube, carefully combine 1.5 mL of concentrated nitric acid and 1.5 mL of concentrated sulfuric acid.[7]
-
Cool this mixture in the ice-water bath.[7]
-
Safety Note: Always add acid to acid or acid to water slowly. The mixing of these acids is exothermic. Both concentrated acids are highly corrosive.[8][12]
-
-
Controlled Nitration (Temperature Variable):
-
Set up three parallel reactions. For each reaction, place a thermometer directly into the methyl benzoate/sulfuric acid mixture.
-
Using a dropping funnel or Pasteur pipet, add the cooled nitrating mixture dropwise to the methyl benzoate solution over approximately 15 minutes.[7]
-
Reaction A: Maintain the internal temperature strictly between 0-5°C .
-
Reaction B: Maintain the internal temperature between 5-10°C .
-
Reaction C: Allow the internal temperature to rise to 15-20°C .
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 15 minutes.[7]
-
-
Product Isolation and Purification:
-
Carefully pour each reaction mixture onto approximately 20 g of crushed ice in separate beakers.[7]
-
Stir until all the ice has melted. A solid precipitate of crude methyl m-nitrobenzoate should form.[7]
-
Collect the crude product by vacuum filtration using a Büchner funnel.[10]
-
Wash the solid with several portions of ice-cold water.[11]
-
Recrystallize the crude product from a minimal amount of hot methanol.[11]
-
Allow the purified crystals to dry completely.
-
-
Analysis:
-
Determine the mass and calculate the percent yield for each reaction.
-
Measure the melting point of the purified product from each reaction. The literature melting point of methyl m-nitrobenzoate is 78°C.[12][13] A sharp melting point close to the literature value indicates high purity.
-
If available, analyze the product distribution (ortho, meta, para isomers) for each reaction using techniques like GC/MS or NMR spectroscopy.[11][14]
-
Expected Outcome & Data Summary
| Reaction | Temperature Range (°C) | Expected Yield | Product Purity (Melting Point) |
| A | 0-5 | High | High (sharp mp near 78°C) |
| B | 5-10 | Good to High | Good (sharp mp near 78°C) |
| C | 15-20 | Lower | Lower (broader mp range) |
This systematic approach will demonstrate the direct correlation between lower reaction temperatures during the addition phase and higher yields of pure methyl m-nitrobenzoate.
Workflow and Mechanistic Overview
Experimental Workflow Diagram
Caption: Workflow for the temperature-controlled nitration of methyl benzoate.
References
- Benchchem. (n.d.). Application Notes and Protocols: Nitration of Methyl Benzoate.
- Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource. RSC Education.
- Unknown. (n.d.). NITRATION OF METHYL BENZOATE.
- Unknown. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
- Unknown. (n.d.). Nitration of Methyl Benzoate.
- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
- Unknown. (n.d.). Experiment 43, Nitration of Methyl Benzoate; Report.
- Echemi. (2023, October 24). Nitration of Methyl Benzoate | Process and Applications.
- Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution).
- Brainly. (2023, April 19). In the nitration of methyl benzoate, yields of the product were moderate at best. 1. Which undesired.
- YouTube. (2024, June 7). Nitration reaction safety.
- ResearchGate. (2025, August 6). Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate in Mixed Acid | Request PDF.
- Web Pages. (n.d.). 7. Nitration of Methyl Benzoate.
- YouTube. (2016, January 30). Aromatic 3a. Nitration of methylbenzoate.
- Save My Exams. (2025, June 25). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note.
- YouTube. (2020, April 22). Nitration of Methyl Benzoate.
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. brainly.com [brainly.com]
- 5. ochem.weebly.com [ochem.weebly.com]
- 6. echemi.com [echemi.com]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. savemyexams.com [savemyexams.com]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. aiinmr.com [aiinmr.com]
Technical Support Center: Synthesis of Methyl 3-(3-nitrophenyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 3-(3-nitrophenyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose and resolve challenges in your synthesis.
Introduction to Synthetic Strategies
The synthesis of this compound, a valuable biaryl intermediate, is most commonly approached via two primary routes: a palladium-catalyzed Suzuki-Miyaura coupling or a multi-step sequence involving electrophilic aromatic nitration followed by esterification (or vice-versa). Each method presents a unique set of challenges and optimization parameters. This guide will address potential failure points in both, with a strong focus on practical, field-tested solutions.
The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction. For instance, the Suzuki-Miyaura coupling offers a direct and often high-yielding approach for constructing the C-C bond between the two aromatic rings. Conversely, nitration of a commercially available precursor like methyl benzoate is a classic and cost-effective method, though it may require careful control of reaction conditions to ensure regioselectivity and avoid side reactions.[1]
Part 1: Troubleshooting Suzuki-Miyaura Coupling Failures
The Suzuki-Miyaura cross-coupling is a robust method for forming C-C bonds.[2] For the synthesis of this compound, a common approach involves the reaction of methyl 3-bromobenzoate with 3-nitrophenylboronic acid.
Frequently Asked Questions (FAQs): Suzuki Coupling
Q1: My Suzuki coupling reaction shows no product formation, and I've recovered my starting materials. What are the most likely causes?
A1: Complete reaction failure in a Suzuki coupling typically points to a fundamental issue with one of the core components of the catalytic cycle. Here are the primary suspects:
-
Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation.[3] If your reaction solution turns black, it's likely that your catalyst has decomposed to palladium black. This can be caused by oxygen in the reaction mixture. Ensure all solvents are thoroughly degassed by sparging with an inert gas like argon or nitrogen for at least 15-30 minutes.[4]
-
Poor Quality Boronic Acid: Boronic acids can undergo protodeboronation, where the C-B bond is cleaved.[3] This is especially true for electron-poor boronic acids. It is advisable to use fresh, high-purity boronic acid or to consider more stable alternatives like pinacol esters or potassium trifluoroborate salts.[4]
-
Inappropriate Base or Solvent: The choice of base is critical and often substrate-dependent.[4] For this specific coupling, a common choice is K₂CO₃ or K₃PO₄. The solvent system, often a mixture like toluene/water or dioxane/water, must be able to dissolve both the organic and inorganic reagents to some extent.[5] If your starting materials are not soluble, the reaction will not proceed efficiently.[6]
Q2: I'm observing significant homocoupling of my boronic acid and dehalogenation of my aryl bromide. How can I minimize these side products?
A2: These side reactions are common and often indicate a problem with the relative rates of the desired catalytic cycle steps.
-
Homocoupling: The formation of 3,3'-dinitrobiphenyl (from homocoupling of 3-nitrophenylboronic acid) is often promoted by the presence of oxygen. Rigorous degassing is the first line of defense. Additionally, using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes be beneficial, but a large excess can favor homocoupling.
-
Dehalogenation: The replacement of the bromine atom with a hydrogen atom can occur if the oxidative addition is slow or if there are sources of hydride in the reaction. Ensure your solvent is pure and consider a more active catalyst system, potentially with bulky, electron-rich phosphine ligands, which can accelerate the oxidative addition step.[3]
Q3: My reaction is sluggish and gives a low yield even after an extended reaction time. What can I do to improve the reaction rate?
A3: A slow reaction rate can often be addressed by systematically optimizing the reaction parameters.
-
Temperature: While many Suzuki couplings are heated (typically 80-110 °C), excessively high temperatures can lead to catalyst decomposition.[4] If you suspect this is an issue, try running the reaction at a lower temperature for a longer duration.
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the reaction. If you are using a standard ligand like PPh₃, switching to a more specialized ligand, such as SPhos or XPhos, may improve the outcome, especially for challenging couplings.[7][8]
-
Reactivity of Halide: The reactivity of the aryl halide follows the order I > Br > OTf >> Cl.[3] If you are using methyl 3-chlorobenzoate, the reaction will be significantly slower and may require a more active catalyst system than for the bromo or iodo analogues.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details the synthesis of Methyl 2-(3-acetylphenyl)benzoate, which can be adapted for the synthesis of this compound by substituting the appropriate starting materials.[5]
| Reagent | Molar Eq. | MW | Amount | Moles |
| Methyl 3-bromobenzoate | 1.0 | 215.04 | 215 mg | 1.0 mmol |
| 3-Nitrophenylboronic acid | 1.2 | 166.92 | 200 mg | 1.2 mmol |
| Pd(PPh₃)₄ | 0.03 | 1155.56 | 35 mg | 0.03 mmol |
| K₂CO₃ | 2.0 | 138.21 | 276 mg | 2.0 mmol |
| Toluene | - | - | 10 mL | - |
| Water | - | - | 2 mL | - |
Procedure:
-
Preparation: To a round-bottom flask, add methyl 3-bromobenzoate, 3-nitrophenylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Catalyst and Solvent Addition: Add Pd(PPh₃)₄ to the flask, followed by degassed toluene and water.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow: Suzuki Coupling
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
Part 2: Troubleshooting Nitration of Methyl Benzoate
The nitration of methyl benzoate is a classic electrophilic aromatic substitution.[1] The ester group is an electron-withdrawing group, which deactivates the ring and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position.[1][9]
Frequently Asked Questions (FAQs): Nitration
Q1: My reaction produced a low yield of the desired methyl 3-nitrobenzoate, and I have a mixture of isomers. Why did this happen?
A1: While the methyl ester group is a meta-director, some formation of ortho and para isomers is expected. However, a high proportion of these isomers, or a low overall yield, points to issues with reaction control.
-
Temperature Control: This is the most critical factor.[10] Nitration is a highly exothermic reaction. If the temperature rises above the recommended 15°C, the reaction becomes less selective, leading to an increase in ortho and para isomers.[11] Furthermore, higher temperatures significantly increase the rate of a second nitration, leading to dinitrobenzoate byproducts.[10] Maintaining a low temperature (0-10°C) during the addition of the nitrating mixture is crucial.[12]
-
Rate of Addition: The nitrating mixture (concentrated HNO₃ and H₂SO₄) must be added slowly and carefully.[10] A rapid addition will cause a sharp increase in temperature, leading to the problems described above.
Q2: After adding the reaction mixture to ice, my product separated as an oil instead of a solid. What went wrong?
A2: The desired product, methyl 3-nitrobenzoate, has a melting point of 78°C and should solidify when poured onto ice.[13] An oily product suggests the presence of impurities that are depressing the melting point.
-
Incomplete Reaction: Unreacted methyl benzoate (a liquid at room temperature) can lead to an oily product.[14] This can happen if the reaction time is too short or the nitrating mixture is not active enough.
-
Isomeric Impurities: The ortho isomer, methyl 2-nitrobenzoate, is a liquid at room temperature. A significant amount of this isomer will result in an oily or semi-solid crude product.
-
Insufficient Sulfuric Acid: The sulfuric acid acts as a catalyst to generate the nitronium ion and also helps to control the activity of the nitrating mixture.[10] Using too little sulfuric acid can lead to an incomplete reaction.[14]
Q3: My final product is yellow and has a low melting point after recrystallization. How can I improve its purity?
A3: A yellow coloration often indicates the presence of nitrophenol byproducts or other impurities.[15] A low or broad melting point is a clear sign of an impure sample.
-
Recrystallization Technique: The choice of solvent is key. A mixture of ethanol and water is commonly used for this recrystallization.[1] The crude product should be dissolved in a minimum amount of hot solvent.[16] Using too much solvent will result in a low recovery of the purified product.
-
Washing Steps: During the initial isolation of the crude product, it's important to wash it with ice-cold water to remove residual acids.[12] A subsequent wash with a small amount of ice-cold methanol can help remove some of the more soluble impurities before recrystallization.[14]
Experimental Protocol: Nitration of Methyl Benzoate
This protocol is adapted from standard undergraduate and research laboratory procedures.[1][12]
| Reagent | Molar Eq. | MW | Amount | Volume |
| Methyl Benzoate | 1.0 | 136.15 | 2.0 g | 1.8 mL |
| Conc. H₂SO₄ | - | 98.07 | - | 5.5 mL |
| Conc. HNO₃ | - | 63.01 | - | 1.5 mL |
Procedure:
-
Preparation of Nitrating Mixture: In a test tube, carefully add 1.5 mL of concentrated H₂SO₄ to 1.5 mL of concentrated HNO₃. Cool this mixture in an ice-water bath.
-
Reaction Setup: In a 50 mL conical flask, add 2.0 g of methyl benzoate. Slowly add 4.0 mL of concentrated H₂SO₄ while swirling. Cool this mixture in an ice-water bath.
-
Nitration: Using a dropping pipette, add the cold nitrating mixture dropwise to the methyl benzoate solution over approximately 15 minutes. Keep the reaction flask in the ice bath and ensure the temperature does not exceed 15°C.
-
Reaction Completion: After the addition is complete, let the flask stand at room temperature for 15 minutes.
-
Isolation: Pour the reaction mixture onto ~20 g of crushed ice in a beaker. Stir until the ice melts and the crude product solidifies.
-
Filtration: Collect the solid product by vacuum filtration and wash with a small amount of ice-cold water.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol/water mixture. Dry the purified crystals in an oven at a temperature below 50°C.[16]
Visualizing the Nitration Mechanism
Caption: The mechanism of electrophilic aromatic nitration of methyl benzoate.
Part 3: Troubleshooting Fischer Esterification
Should you need to synthesize your methyl benzoate starting material from benzoic acid, or if your synthetic route involves the esterification of 3-(3-nitrophenyl)benzoic acid, you will likely employ a Fischer esterification.
Frequently Asked Questions (FAQs): Fischer Esterification
Q1: My Fischer esterification has a very low yield. How can I drive the equilibrium towards the product?
A1: Fischer esterification is an equilibrium-controlled process.[17] To achieve a high yield, you must shift the equilibrium to the product side.
-
Use of Excess Reagent: The most common strategy is to use a large excess of the alcohol (e.g., methanol), which also serves as the solvent.[17][18] This drives the reaction forward according to Le Châtelier's principle.
-
Removal of Water: Water is a byproduct of the reaction, and its presence will favor the reverse reaction (hydrolysis of the ester).[17] While not always practical on a small lab scale, in some setups, water can be removed as it is formed using a Dean-Stark apparatus.[19] For this reaction, ensuring your starting benzoic acid and methanol are as dry as possible is critical.[20]
Q2: How do I know when the esterification is complete?
A2: Monitoring the reaction is essential for determining the optimal reaction time.
-
Thin-Layer Chromatography (TLC): TLC is the most straightforward method. Spot the reaction mixture alongside your starting benzoic acid. The reaction is complete when the spot corresponding to the starting material has disappeared or is no longer diminishing.
-
Reaction Time: These reactions are often slow and may require several hours at reflux to reach equilibrium.[18]
Experimental Protocol: Fischer Esterification of Benzoic Acid
This is a general protocol for the synthesis of methyl benzoate.[21]
| Reagent | Molar Eq. | MW | Amount | Volume |
| Benzoic Acid | 1.0 | 122.12 | 6.1 g | - |
| Methanol | - | 32.04 | - | 20 mL |
| Conc. H₂SO₄ | catalytic | 98.07 | - | 2 mL |
Procedure:
-
Reaction Setup: In a round-bottom flask, combine benzoic acid and methanol.
-
Catalyst Addition: Carefully add concentrated sulfuric acid to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.
-
Work-up: Cool the mixture and transfer it to a separatory funnel containing water. Extract the product with an organic solvent like dichloromethane.
-
Washing: Wash the organic layer with a sodium bicarbonate solution to remove unreacted benzoic acid and the acid catalyst. Then, wash with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by distillation to yield the crude methyl benzoate.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. BenchChem.
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Baghdad, H. (2024, April 14). Nitration Of Aromatic Compounds. Chemcess. Retrieved from [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Nitration of Methyl Benzoate. Macroscale and Microscale Organic Experiments. Retrieved from [Link]
-
Various Authors. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate? Quora. Retrieved from [Link]
-
ResearchGate. (n.d.). Aromatic nitration under various conditions. [Scientific Diagram]. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. Retrieved from [Link]
-
YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. [Video]. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? [Forum discussion]. Retrieved from [Link]
-
Various Authors. (2021, December 20). What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? Quora. Retrieved from [Link]
-
Prezi. (n.d.). A 2 step synthesis of methyl 3-n. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions. BenchChem.
- Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.
-
Save My Exams. (2025, June 25). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
-
NIH National Library of Medicine. (2024, March 12). Direct aromatic nitration by bacterial P450 enzymes. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]
-
Various Authors. (2016, October 9). How can you determine the nitration of methyl benzoate? Quora. Retrieved from [Link]
-
Truman State University. (2017, July). Fischer Esterification of 3-nitrobenzoic acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Superior methodology for the nitration of simple aromatic compounds. Retrieved from [Link]
-
Classic Chemistry. (n.d.). Preparation of methyl 3-nitrobenzoate. Retrieved from [Link]
-
University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]
-
University of Wisconsin-River Falls. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Lab5 procedure esterification. Retrieved from [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
YouTube. (2022, January 21). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. [Video]. Retrieved from [Link]
-
ResearchGate. (n.d.). 235 questions with answers in ESTERIFICATION. [Scientific method]. Retrieved from [Link]
-
Student Academic Success Services, Queen's University. (n.d.). Organic Reactions: Esterification & Transesterification. Retrieved from [Link]
- Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
- Google Patents. (n.d.). US3948972A - Esterification of nitrobenzoic acids.
-
Reddit. (2012, September 14). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? r/chemistry. Retrieved from [Link]
-
MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids. BenchChem.
-
NIH National Library of Medicine. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Retrieved from [Link]
- BenchChem. (2025). Application Note: Synthesis of Methyl 2-(3-acetylphenyl)benzoate via Suzuki-Miyaura Cross-Coupling. BenchChem.
Sources
- 1. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. aiinmr.com [aiinmr.com]
- 10. ochem.weebly.com [ochem.weebly.com]
- 11. issr.edu.kh [issr.edu.kh]
- 12. m.youtube.com [m.youtube.com]
- 13. savemyexams.com [savemyexams.com]
- 14. southalabama.edu [southalabama.edu]
- 15. US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents [patents.google.com]
- 16. m.youtube.com [m.youtube.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 20. chemlab.truman.edu [chemlab.truman.edu]
- 21. personal.tcu.edu [personal.tcu.edu]
Technical Support Center: Optimizing the Synthesis of Methyl 3-(3-nitrophenyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 3-(3-nitrophenyl)benzoate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to enhance your experimental success. Our focus is on practical, field-tested insights to help you navigate the complexities of this synthesis and improve your product yield and purity.
The synthesis of this compound, a key intermediate in various research applications, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction, while versatile, is sensitive to a multitude of parameters that can significantly impact the outcome.[1][2] This guide will address common issues encountered during this process and provide systematic approaches to overcome them.
Troubleshooting Guide: Low Yield & Impurities
Low yields and the presence of impurities are the most frequent challenges in the synthesis of this compound. Below, we address specific issues in a question-and-answer format, providing probable causes and actionable solutions.
Q1: My reaction is resulting in a low or no yield of this compound. What are the primary factors to investigate?
A1: A low or non-existent yield in a Suzuki coupling reaction typically points to issues with the catalyst, reagents, or reaction conditions. A systematic evaluation is crucial for pinpointing the root cause.[3]
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. The active Pd(0) species is highly sensitive to oxygen and can be easily deactivated.[3][4]
-
Solution: Ensure you are using a fresh, high-quality palladium catalyst. If you suspect catalyst deactivation, consider using a higher catalyst loading or switching to a more robust pre-catalyst. Always handle the catalyst under an inert atmosphere.
-
-
Inert Atmosphere: Failure to maintain an oxygen-free environment is a common pitfall.
-
Solution: Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas, such as argon or nitrogen, throughout the reaction setup and duration.[4]
-
-
Reagent Quality: The purity and stability of your starting materials are paramount.
-
Methyl 3-bromobenzoate (or halide equivalent): Ensure it is free from impurities that could interfere with the catalyst.
-
3-Nitrophenylboronic acid: Boronic acids are susceptible to degradation, especially when exposed to air and moisture, leading to a side reaction called protodeboronation.[3][4] It is advisable to use fresh or properly stored boronic acid. Consider using a more stable boronic ester, such as a pinacol ester, to mitigate this issue.[4]
-
-
Base Selection and Quality: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[5]
-
Solution: The choice of base can significantly impact the reaction. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1] Ensure the base is finely powdered and dry, as clumping can lead to inconsistent results.[4] For challenging couplings, a stronger base like cesium carbonate might be beneficial.[6]
-
Q2: I'm observing significant amounts of homocoupling byproducts (biphenyl derivatives of my starting materials). How can I minimize these?
A2: Homocoupling, the reaction of two molecules of the same starting material, is a common side reaction in Suzuki couplings.[7]
-
Cause: This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and lead to the formation of Pd(II) species that facilitate homocoupling.[1]
-
Solution:
-
Rigorous Degassing: The most critical step is to ensure your reaction mixture is free of oxygen. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas for an adequate duration.
-
Controlled Reagent Addition: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration of that reagent in the reaction mixture, thus disfavoring homocoupling.
-
Ligand Choice: The choice of phosphine ligand can influence the rate of reductive elimination versus side reactions. A ligand that promotes the desired cross-coupling pathway can minimize homocoupling.
-
Q3: My product is contaminated with a significant amount of dehalogenated starting material (Methyl benzoate). What is the cause and how can I prevent this?
A3: Dehalogenation is the reduction of the aryl halide starting material, in this case, Methyl 3-bromobenzoate, to the corresponding arene, Methyl benzoate.[1]
-
Cause: This side reaction occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture.[4] Potential hydride sources include certain solvents, bases (especially if not completely dry), or impurities in the reagents.
-
Solution:
-
Solvent Purity: Ensure your solvents are anhydrous and of high purity.[4]
-
Base Choice and Handling: Use a high-purity, anhydrous base. Some bases are more prone to facilitating dehalogenation than others.
-
Reaction Temperature: Lowering the reaction temperature may help to disfavor the dehalogenation pathway relative to the desired cross-coupling.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for the synthesis of this compound?
A1: While there is no single "best" catalyst for all Suzuki reactions, a common and effective starting point is a palladium(0) source like Pd(PPh₃)₄ or a combination of a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand. The choice of ligand can be critical, with bulky, electron-rich phosphines often giving good results for challenging couplings.
Q2: Which solvent system is recommended for this reaction?
A2: A variety of solvents can be used for Suzuki couplings.[1] Common choices include ethereal solvents like dioxane or THF, or aromatic hydrocarbons like toluene.[1] Often, a mixture with water is used, especially when using inorganic bases like K₂CO₃.[1] The choice of solvent can influence the solubility of the reagents and the reaction kinetics. An initial screening of a few different solvent systems is often beneficial.
Q3: What is the typical reaction temperature and time?
A3: Suzuki coupling reactions are often heated to accelerate the reaction rate.[8] A typical temperature range is 80-100 °C.[6] Reaction times can vary from a few hours to overnight. It is recommended to monitor the reaction progress by a suitable analytical technique like TLC or LC-MS to determine the optimal reaction time.
Q4: My final product is difficult to purify. What are some common purification strategies?
A4: Purification of this compound can be challenging due to the potential for closely eluting impurities.
-
Column Chromatography: This is the most common method for purification. A careful selection of the solvent system is crucial to achieve good separation.
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique.[9] A mixed solvent system, such as ethanol/water, may be required.[9][10]
Experimental Protocol: Optimized Synthesis of this compound
This protocol is a general guideline. Optimization of specific parameters may be required for your particular setup and reagent batches.
Materials:
| Reagent/Material | Molecular Weight | Amount | Moles | Equivalents |
| Methyl 3-bromobenzoate | 215.04 g/mol | 1.00 g | 4.65 mmol | 1.0 |
| 3-Nitrophenylboronic acid | 166.92 g/mol | 0.93 g | 5.58 mmol | 1.2 |
| Pd(PPh₃)₄ | 1155.56 g/mol | 0.11 g | 0.093 mmol | 0.02 |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 1.93 g | 13.95 mmol | 3.0 |
| 1,4-Dioxane | - | 20 mL | - | - |
| Water | - | 5 mL | - | - |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-bromobenzoate (1.00 g, 4.65 mmol), 3-Nitrophenylboronic acid (0.93 g, 5.58 mmol), and Potassium Carbonate (1.93 g, 13.95 mmol).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system of 1,4-dioxane (20 mL) and water (5 mL) to the flask.
-
Add the Palladium(0) tetrakis(triphenylphosphine) catalyst (0.11 g, 0.093 mmol) to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ChemistryViews. (2022). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
Organic Chemistry Frontiers. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. RSC Publishing. Retrieved from [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. (n.d.). PMC - NIH. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource. RSC Education. Retrieved from [Link]
-
Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.
-
A-Level Chemistry. (2025). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 10. savemyexams.com [savemyexams.com]
stability issues and degradation of "Methyl 3-(3-nitrophenyl)benzoate"
Welcome to the technical support center for Methyl 3-(3-nitrophenyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability issues and degradation of this chemical intermediate. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues that may arise during the handling, storage, and use of this compound.
Q1: My sample of this compound has developed a yellowish tint. Is it still usable?
A yellowish discoloration can be an indicator of degradation, particularly photodecomposition, which is common in nitroaromatic compounds.[1] It is recommended to re-analyze the purity of the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.[2][3] If significant degradation is detected, the sample should be discarded.
Q2: I have observed a loss of purity in my sample over time, even when stored at low temperatures. What could be the cause?
While low-temperature storage is recommended, degradation can still occur.[4] The primary cause is often hydrolysis of the ester functional group, which can be catalyzed by trace amounts of moisture or acidic/basic impurities.[4][5][6] Ensure the compound is stored in a tightly sealed container with a desiccant to minimize exposure to moisture.
Q3: Can I handle this compound on an open bench?
Given the potential for photodecomposition of nitroaromatic compounds, it is advisable to handle this compound under subdued light or in amber-colored glassware to minimize exposure to UV radiation.[7][8] Additionally, as with all chemicals, it should be handled in a well-ventilated area, and appropriate personal protective equipment should be worn.
Q4: What are the expected degradation products of this compound?
The two primary degradation pathways are hydrolysis of the ester linkage and reduction or photodecomposition of the nitro group. Hydrolysis will yield 3-(3-nitrophenyl)benzoic acid and methanol.[5][6][9] Degradation of the nitro group can lead to a variety of products, including the corresponding nitroso, amino, or hydroxylamino derivatives. Photodegradation may also result in the formation of nitrophenol isomers.[7][8]
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed analysis of the potential degradation pathways and offers strategies to mitigate these issues.
Issue 1: Hydrolytic Degradation of the Ester Functional Group
The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[4][5][6]
Causality: The presence of water, even atmospheric moisture, can lead to the cleavage of the ester bond, resulting in the formation of 3-(3-nitrophenyl)benzoic acid and methanol.[6][9] This reaction is accelerated by the presence of acids or bases.
Troubleshooting Steps:
-
Storage: Store the compound in a desiccator over a suitable drying agent to protect it from atmospheric moisture.
-
Solvent Selection: For experimental work, use anhydrous solvents to minimize the risk of hydrolysis.
-
pH Control: If working in solution, ensure the pH is neutral. Avoid acidic or basic conditions unless they are a required part of your experimental design.
-
Purity Check: Regularly check the purity of your sample using HPLC. The appearance of a new peak corresponding to 3-(3-nitrophenyl)benzoic acid is a clear indicator of hydrolysis.[2]
Issue 2: Photochemical and Thermal Degradation of the Nitroaromatic Moiety
Aromatic nitro compounds are known to be sensitive to light and heat, which can lead to complex degradation pathways.[7][8]
Causality: Exposure to ultraviolet (UV) light can excite the nitro group, leading to intramolecular rearrangements or reactions with other molecules.[8][10] High temperatures can also promote decomposition, potentially leading to the formation of colored impurities.
Troubleshooting Steps:
-
Light Protection: Handle the solid compound and its solutions in amber glassware or under light-protective foil.
-
Temperature Control: Store the compound at the recommended low temperature and avoid exposure to high temperatures during experiments, unless required by the protocol.
-
Inert Atmosphere: For long-term storage or sensitive reactions, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be initiated by photolysis.
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound.
Caption: Potential degradation pathways of this compound.
Part 3: Experimental Protocols
To proactively assess the stability of this compound, a forced degradation study is recommended.[11][12][13][14] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish its stability profile.
Protocol: Forced Degradation Study of this compound
Objective: To evaluate the intrinsic stability of this compound under various stress conditions and to develop a stability-indicating analytical method.[11][14]
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: [16]
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to UV light (as per ICH Q1B guidelines) in a photostability chamber.
-
-
Sample Analysis:
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation in each condition.
-
Experimental Workflow Diagram
Caption: Workflow for a forced degradation study of this compound.
Part 4: Data Presentation
The results of a forced degradation study can be summarized in a table for easy comparison.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 15% | 3-(3-nitrophenyl)benzoic acid |
| 0.1 M NaOH | 8 hours | Room Temp | 45% | 3-(3-nitrophenyl)benzoic acid |
| 3% H₂O₂ | 24 hours | Room Temp | < 5% | Minor unidentified peaks |
| Thermal (Solid) | 48 hours | 80°C | < 2% | Minimal degradation |
| Photolytic (Solid) | ICH Q1B | Ambient | 10% | Colored impurities |
References
-
BIOFOUNT. (n.d.). This compound. Retrieved from [Link]
-
Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. Retrieved from [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
-
Quora. (2021). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]
-
Bioprocess Online. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
-
Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Retrieved from [Link]
-
SPIE Digital Library. (2022). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]
-
PharmTech. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
PubMed. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Retrieved from [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic. Retrieved from [Link]
-
PubMed. (n.d.). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Retrieved from [Link]
-
Ajel. (2024). A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
PubMed. (n.d.). Direct photolysis of nitroaromatic compounds in aqueous solutions. Retrieved from [Link]
-
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
Slideshare. (n.d.). Stability Indicating HPLC Method Development A Review. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Excited state dynamics and photochemistry of nitroaromatic compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
-
Health and Safety Executive. (n.d.). Storage And Handling Of Industrial Nitrocellulose. Retrieved from [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Chemical Handling and Storage. Retrieved from [Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. brainly.com [brainly.com]
- 5. homework.study.com [homework.study.com]
- 6. quora.com [quora.com]
- 7. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 10. Excited state dynamics and photochemistry of nitroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. acdlabs.com [acdlabs.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. apicule.com [apicule.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. article.sapub.org [article.sapub.org]
preventing formation of oily product in "Methyl 3-(3-nitrophenyl)benzoate" synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules. Here, we address a common and often frustrating challenge encountered during the synthesis of the biaryl compound Methyl 3-(3-nitrophenyl)benzoate : the formation of an intractable oil or gum instead of the expected crystalline solid.
This guide provides in-depth troubleshooting protocols, explains the underlying chemical principles, and offers step-by-step solutions to help you isolate a pure, solid product.
Troubleshooting Guide: From Oily Product to Pure Crystals
Primary Issue: The final product, this compound, was isolated as an oil, not a solid.
This phenomenon, often termed "oiling out," is almost always a consequence of impurities depressing the product's melting point or kinetically hindering crystallization. Pure this compound is expected to be a solid at room temperature. The challenge is to identify the culprit and select the appropriate purification strategy.
The most probable synthetic route to this molecule is the Suzuki-Miyaura cross-coupling reaction. Our troubleshooting will focus on this highly versatile and common C-C bond-forming reaction.[1]
Plausible Synthetic Route: Suzuki-Miyaura Coupling
dot graph "Suzuki_Miyaura_Reaction" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12];
} Caption: Suzuki-Miyaura reaction for synthesis.
Step 1: Diagnose the Impurity Profile
Before attempting purification, you must understand what is contaminating your product. A small sample of the crude oil should be analyzed.
-
Thin-Layer Chromatography (TLC): This is the fastest diagnostic tool. Spot your crude oil alongside the starting materials (methyl 3-bromobenzoate and 3-nitrophenylboronic acid). A good solvent system to start with is 4:1 Hexane:Ethyl Acetate. The presence of multiple spots indicates a mixture. Your product should be less polar than the boronic acid but its polarity relative to the bromo-ester may vary.
-
¹H NMR Spectroscopy: A proton NMR of the crude oil is invaluable. Look for signals corresponding to:
Step 2: Select a Purification Strategy
Based on your diagnosis, choose one of the following self-validating protocols.
dot graph "Troubleshooting_Workflow" { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Workflow for troubleshooting an oily product.
Protocol 2A: Flash Column Chromatography
This is the most robust method for separating compounds with different polarities.
-
Prepare the Column: Dry-pack a glass column with silica gel. The amount should be 50-100 times the weight of your crude oil.
-
Load the Sample: Dissolve your crude oil in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" technique prevents streaking and gives better separation.
-
Elute the Column: Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Collect and Analyze Fractions: Collect small fractions in test tubes. Monitor the elution by spotting every few fractions on a TLC plate.
-
Combine and Evaporate: Combine the fractions that contain only the pure product spot. Remove the solvent under reduced pressure (rotary evaporation).
-
Final Drying: Place the resulting residue under high vacuum for several hours to remove any final traces of solvent, which can prevent crystallization.
Protocol 2B: Trituration to Induce Crystallization
If your product is mostly pure but refuses to solidify, trituration can be highly effective. This process uses a solvent in which your product is insoluble (or poorly soluble) to "wash" away soluble impurities and provide a nucleation surface for crystallization.
-
Choose a Solvent: Select a non-polar solvent in which your product is expected to be insoluble, such as cold n-hexane, diethyl ether, or pentane.
-
Perform the Trituration: Place your oil in a flask. Add a small amount of the cold trituration solvent. Using a glass rod, vigorously scratch the inside of the flask below the solvent level. Stir or swirl the mixture for 10-15 minutes.
-
Observe for Solidification: Often, the oil will transform into a fine, filterable solid. You may need to repeat the process with fresh solvent 2-3 times.
-
Isolate the Solid: Collect the solid product by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the Product: Dry the solid thoroughly under vacuum.
Protocol 2C: Recrystallization
Once you have a solid (either from chromatography or trituration), recrystallization is the final step to achieve high purity. A two-solvent system is often effective for biaryl compounds.[4]
-
Select Solvents: Find a solvent pair: one solvent that dissolves your product well when hot (e.g., ethanol, ethyl acetate, or acetone) and a "non-solvent" in which it is insoluble (e.g., water or hexane).[5] A good starting pair is Ethanol/Water.
-
Dissolve the Solid: In an Erlenmeyer flask, dissolve your solid in the minimum amount of the hot "good" solvent.
-
Add Non-Solvent: While the solution is still hot, add the "non-solvent" dropwise until the solution just begins to turn cloudy. This indicates you have reached the saturation point.
-
Re-clarify and Cool: Add a drop or two of the hot "good" solvent to make the solution clear again. Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolate and Dry: Collect the pure crystals by vacuum filtration, wash with a small amount of cold non-solvent, and dry under high vacuum.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in this Suzuki coupling that lead to impurities? A1: The most significant side reaction is the homocoupling of the boronic acid (3-nitrophenylboronic acid coupling with itself to form 3,3'-dinitrobiphenyl).[2][3] This is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[7][8] Another common side reaction is protodeborylation , where the boronic acid group is replaced by a hydrogen atom from water or solvent, which quenches the reagent.[9]
dot graph "Side_Reactions" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12];
} Caption: Desired product and common byproducts.
Q2: How can I prevent these side reactions from occurring in the first place? A2: To minimize side reactions, ensure your reaction setup is optimized. This includes:
-
Degassing: Thoroughly degas your solvents by bubbling nitrogen or argon through them before adding the catalyst. This removes dissolved oxygen that promotes homocoupling.[7]
-
Catalyst Choice: Use a high-quality Pd(0) source like Pd(PPh₃)₄ or an appropriate Pd(II) precatalyst with a suitable phosphine ligand.[1]
-
Base and Stoichiometry: Use a non-nucleophilic inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the stoichiometry is correct, as the base is crucial for activating the boronic acid for transmetalation.[9]
Q3: My product is still an oil after chromatography. What now? A3: This strongly suggests the presence of residual, high-boiling point solvent. Ensure the product is dried under high vacuum (using a vacuum pump, not just a water aspirator) for an extended period, possibly with gentle heating (40-50 °C) if the compound is stable. If it remains an oil, attempt trituration (Protocol 2B) as a final step to force crystallization.
Q4: What are the expected physical properties of pure this compound? A4: While a specific melting point for this exact biaryl compound is not readily available in common databases, it is structurally similar to other biaryl compounds which are typically crystalline solids.[10] For comparison, the simpler related compound, methyl 3-nitrobenzoate, is a beige crystalline powder with a melting point of 78-80 °C.[11][12][13][14][15] A successful synthesis should yield a solid product with a sharp melting point (a range of 1-2 °C).
Q5: What quantitative data should I collect to validate my final product? A5: To confirm the identity and purity of your final product, you should obtain the following data, summarized in the table below.
| Analytical Technique | Purpose | Expected Result for Pure Product |
| Melting Point | Assess Purity & Identity | A sharp, consistent melting range (e.g., 105-107 °C). |
| ¹H and ¹³C NMR | Confirm Structure | Signals should match the predicted structure; absence of impurity peaks. |
| Mass Spectrometry | Confirm Molecular Weight | A molecular ion peak corresponding to the exact mass of C₁₄H₁₁NO₄. |
| FT-IR Spectroscopy | Confirm Functional Groups | Characteristic stretches for C=O (ester), NO₂ (nitro), and aromatic C-H. |
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Leog, M., et al. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Available at: [Link]
-
CAS Common Chemistry. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]
-
Various Authors. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Quora. Retrieved from [Link]
-
ChemBK. (2024). Methyl 3-nitrobenzoate. Retrieved from [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). A 2 step synthesis of methyl 3-n. Retrieved from [Link]
-
YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Available at: [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
Save My Exams. (2025). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
-
Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Preparation of methyl 3-nitrobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Myers, A. G. Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
Kassel, S. H., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. US5922898A - Process for preparing biaryl compounds - Google Patents [patents.google.com]
- 11. 168441000 [thermofisher.com]
- 12. Methyl 3-nitrobenzoate | 618-95-1 [amp.chemicalbook.com]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
- 14. chembk.com [chembk.com]
- 15. Methyl 3-nitrobenzoate CAS#: 618-95-1 [m.chemicalbook.com]
Technical Support Center: Scaling Up Methyl 3-(3-nitrophenyl)benzoate Production
An In-Depth Guide for Development Professionals
Welcome to the technical support center for the synthesis and scale-up of Methyl 3-(3-nitrophenyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of producing this valuable biaryl compound. As a core structural motif in many pharmaceutical agents and functional materials, mastering its synthesis is crucial.[1][2][3] This document moves beyond simple protocols to provide in-depth, field-proven insights into the challenges you may encounter, with a focus on troubleshooting and scalability.
The primary and most robust method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction forms the central carbon-carbon bond between two aromatic rings, offering high yields and excellent functional group tolerance under relatively mild conditions.[2][4][5] This guide is structured to address issues that arise specifically during this process, particularly when transitioning from lab-scale grams to pilot-scale kilograms.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level inquiries regarding the synthesis of this compound.
Q1: What is the recommended synthetic route for producing this compound?
The most effective and widely adopted method is the Suzuki-Miyaura cross-coupling reaction.[3][4] This involves coupling an aryl halide with an arylboronic acid (or its ester equivalent) in the presence of a palladium catalyst and a base. For this specific target, two primary combinations of starting materials are viable:
-
Route A: Methyl 3-bromobenzoate + 3-Nitrophenylboronic acid
-
Route B: 3-Bromonitrobenzene + 3-(Methoxycarbonyl)phenylboronic acid
The choice between these routes often depends on the commercial availability, cost, and stability of the starting materials.
Q2: Why is the Suzuki-Miyaura coupling preferred over other methods like Grignard or Ullmann couplings for this synthesis?
The Suzuki-Miyaura coupling offers several distinct advantages, especially for a molecule with sensitive functional groups like an ester and a nitro group:
-
Functional Group Tolerance: The reaction conditions are mild enough to tolerate both the methyl ester and the nitro group without requiring protection and deprotection steps, which adds cost and complexity.[2][4] Grignard reagents, by contrast, would likely react with the ester.
-
Mild Conditions: The reaction typically proceeds at moderate temperatures (e.g., 80-110 °C) and does not require the harsh, high-temperature conditions often associated with the Ullmann reaction.[2][6]
-
High Yields & Selectivity: This method is known for producing biaryl compounds with high selectivity and excellent yields, minimizing difficult-to-remove by-products.[4]
-
Safety and Stability: The organoboron reagents used are generally more stable and less toxic than many other organometallic compounds.
Q3: What are the most critical parameters to control when scaling up this reaction?
When moving from a lab to a pilot plant scale, the following parameters become critical:
-
Heat Transfer: The Suzuki coupling is often exothermic. On a large scale, efficient heat dissipation is vital to prevent temperature spikes that can lead to catalyst decomposition and increased side reactions. Gradual addition of one of the reagents is a common strategy to control the exotherm.[7]
-
Mass Transfer (Mixing): Efficient mixing is crucial for ensuring that the catalyst, base, and sparingly soluble reagents can interact effectively in the multiphasic reaction mixture (often involving aqueous and organic layers). Poor mixing can lead to stalled or incomplete reactions.
-
Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen.[6][8] Ensuring a robust and consistently inert atmosphere (Nitrogen or Argon) throughout the process, from charging reagents to the final reaction quench, is non-negotiable at scale.
Q4: What are the most common impurities and by-products observed in this synthesis?
The most frequently encountered by-products are:
-
Homocoupled Boronic Acid: The 3-nitrophenylboronic acid can couple with itself to form 3,3'-dinitrobiphenyl.
-
Dehalogenated Starting Material: The aryl halide (e.g., methyl 3-bromobenzoate) can be reduced, replacing the bromine with a hydrogen atom.
-
Residual Palladium: The palladium catalyst can contaminate the final product if not removed effectively.
-
Unreacted Starting Materials: Incomplete conversion will leave starting materials that need to be removed during purification.
Section 2: Troubleshooting Guide - Reaction & Synthesis
This section provides a detailed, problem-solving approach to issues encountered during the reaction phase.
Problem: Low or No Product Yield
Q: My reaction has stalled with significant starting material remaining. What are the most likely causes and how can I fix them?
A: A stalled reaction is one of the most common issues and can usually be traced back to one of the core components of the catalytic cycle.
1. Inactive Catalyst:
-
Causality: The active Pd(0) species is susceptible to oxidation by atmospheric oxygen, which deactivates it into palladium black.[8] Peroxides in ether-based solvents like dioxane or THF can also poison the catalyst.[8]
-
Solution:
-
Thorough Degassing: Ensure all solvents are rigorously degassed before use. This can be done by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or through several freeze-pump-thaw cycles.[6]
-
Inert Handling: Handle all reagents, especially the palladium catalyst and phosphine ligands, under a strict inert atmosphere.
-
Use Fresh Solvents: Use freshly opened, peroxide-free solvents. Test for peroxides if the solvent has been stored for an extended period.
-
2. Poor Boronic Acid/Ester Quality:
-
Causality: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), especially when stored improperly or in the presence of moisture.[6][8] This is particularly true for electron-deficient boronic acids like 3-nitrophenylboronic acid.
-
Solution:
-
Use High-Purity Reagents: Use fresh, high-purity boronic acid.
-
Consider Boronate Esters: For better stability, consider using a pinacol ester or MIDA ester of the boronic acid, which are more robust against degradation.[8]
-
3. Inappropriate Base or Solvent System:
-
Causality: The base is critical for activating the boronic acid in the transmetalation step. The choice of base and solvent must be compatible. For instance, a strong base like K₃PO₄ might be effective, but its solubility can be an issue in certain solvents.[6] Aqueous media can sometimes lead to ester hydrolysis if conditions are too harsh or reaction times are prolonged.[9]
-
Solution:
-
Base Screening: If yields are low, screen different bases. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[6] For sensitive substrates, milder bases like KF can be tested.[9]
-
Solvent Optimization: Common solvent systems include toluene/water, dioxane/water, or DMF.[6] The choice affects reagent solubility and catalyst performance. Ensure the chosen solvent is appropriate for the reaction temperature.
-
4. Suboptimal Temperature:
-
Causality: Most Suzuki couplings require heating to proceed at a reasonable rate (typically 80-110 °C).[6] However, excessively high temperatures can accelerate catalyst decomposition and side reactions.
-
Solution:
-
Temperature Optimization: If the reaction is sluggish, consider increasing the temperature in increments of 10 °C. If catalyst decomposition (indicated by the formation of black precipitate) is suspected, try running the reaction at a lower temperature for a longer duration.
-
Problem: Significant By-product Formation
Q: My analysis shows high levels of homocoupled boronic acid and/or dehalogenated starting material. How can I suppress these side reactions?
A: These side reactions compete with the desired cross-coupling pathway and are often influenced by the catalyst system and reaction conditions.
1. Homocoupling:
-
Causality: This side reaction is often promoted by the presence of oxygen or high catalyst loadings. It can be particularly problematic with electron-rich boronic acids, but can still occur with 3-nitrophenylboronic acid.
-
Solution:
-
Strict Anaerobic Conditions: As mentioned above, rigorous degassing and maintaining an inert atmosphere are the first lines of defense.
-
Optimize Catalyst Loading: While counterintuitive, sometimes reducing the catalyst loading (e.g., from 2 mol% to 0.5 mol%) can disfavor the homocoupling pathway relative to the cross-coupling.
-
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid. A large excess can drive homocoupling.
-
2. Dehalogenation:
-
Causality: This occurs when the aryl halide is reduced instead of undergoing cross-coupling. It can be caused by certain phosphine ligands or impurities in the reaction mixture that act as hydrogen sources.
-
Solution:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like those developed by Buchwald (e.g., SPhos, XPhos) can often improve the rate of the desired cross-coupling, outcompeting the dehalogenation pathway.[10][11]
-
Base Selection: The choice of base can also influence this side reaction. Experiment with different bases to find one that minimizes dehalogenation for your specific substrate combination.
-
Diagram: Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the synthesis of this compound. Understanding this cycle is fundamental to troubleshooting the reaction.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. fiveable.me [fiveable.me]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5922898A - Process for preparing biaryl compounds - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
effect of reaction time on "Methyl 3-(3-nitrophenyl)benzoate" nitration
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for the nitration of substituted methyl benzoates. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of methyl 3,5-dinitrobenzoate from methyl 3-nitrobenzoate, with a specific focus on the critical role of reaction time.
Core Principles: The Chemistry of a Second Nitration
The synthesis of methyl 3,5-dinitrobenzoate is an electrophilic aromatic substitution (EAS) reaction.[1][2][3] The starting material, methyl 3-nitrobenzoate, already possesses two electron-withdrawing groups (EWGs): the methyl ester (-COOCH₃) and a nitro group (-NO₂). Both groups deactivate the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself.[4][5]
These groups are also meta-directors.[3][6] They direct the incoming electrophile—the nitronium ion (NO₂⁺)—to the positions meta to themselves. In methyl 3-nitrobenzoate, the positions meta to the ester group are C3 and C5. The position meta to the nitro group (at C3) are C1 and C5. The C5 position is the only one that is meta to both existing substituents, making it the overwhelming site of the second nitration.
The formation of the required nitronium ion is achieved by reacting nitric acid with a stronger acid, typically sulfuric acid, which protonates the nitric acid, allowing it to lose a water molecule.
Because the ring is heavily deactivated by two EWGs, the second nitration is significantly slower and requires more forcing conditions (e.g., higher temperature or longer reaction time) than the first nitration of methyl benzoate.[5] This is where careful control of reaction parameters, especially time, becomes crucial to balance reaction completion against the formation of impurities.
Reaction Pathway Diagram
Caption: Mechanism for the nitration of methyl 3-nitrobenzoate.
Frequently Asked Questions & Troubleshooting
This section addresses common issues encountered during the dinitration of methyl benzoate, focusing on the impact of reaction time.
Q1: My nitration of methyl 3-nitrobenzoate is sluggish. Should I just extend the reaction time indefinitely?
Answer: While extending the reaction time is a valid strategy to drive a slow reaction towards completion, it is not without risks. Due to the highly deactivated nature of the starting material, longer times are often necessary compared to the first nitration. However, "indefinite" or excessively long reaction times can lead to the formation of byproducts through oxidation or other degradation pathways, especially if the temperature is not strictly controlled.[7][8]
Troubleshooting Steps:
-
Monitor Progress: Before resorting to a significant time extension, monitor the reaction using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9][10][11] This allows you to observe the disappearance of the starting material and the appearance of the product.
-
Incremental Extension: Increase the reaction time in controlled increments (e.g., 30-60 minutes) and analyze a sample at each interval.
-
Consider Temperature: A modest increase in temperature may be more effective than a very long reaction time at low temperatures. However, higher temperatures also increase the rate of side reactions.[12][13] A balance must be found. For dinitration, temperatures may need to be elevated to the 100 °C range.[5]
Q2: I ran my reaction for an extended period to ensure completion, but my yield is low and the product is impure. What happened?
Answer: This is a classic case of sacrificing selectivity for conversion. While you may have consumed all the starting material, the extended reaction time, potentially coupled with poor temperature control, has likely led to side reactions.
Potential Issues:
-
Oxidative Degradation: The strong nitric acid/sulfuric acid mixture is highly oxidizing. Aromatic compounds, especially those with activating groups (which is not the case here, but impurities might be susceptible), can be degraded over time.
-
Hydrolysis: Although less common under these anhydrous conditions, prolonged exposure to strong acid at elevated temperatures could potentially hydrolyze the methyl ester to a carboxylic acid.
-
Formation of Other Byproducts: Adding the nitrating mixture too quickly can cause localized temperature spikes, leading to unwanted byproducts.[7][12] An extended reaction time gives these minor pathways more opportunity to proceed.
Troubleshooting Steps:
-
Characterize Impurities: Use techniques like GC-MS or LC-MS to identify the major impurities.[14] Knowing what they are provides clues about the side reactions occurring.
-
Optimize Time and Temperature: Perform a time-course study. Run the reaction and take aliquots every 15-30 minutes. Quench each aliquot and analyze its composition by HPLC or GC. This will reveal the point at which the product concentration is maximized before significant byproduct formation begins.
-
Control the Exotherm: Ensure the initial addition of the nitrating mixture is done slowly and with efficient cooling to prevent initial byproduct formation that can worsen over time.[3][10]
Q3: How can I determine the optimal reaction time without extensive optimization studies?
Answer: While a full optimization is ideal, you can get a reliable estimate by actively monitoring the reaction.
Recommended Workflow:
-
TLC Monitoring: This is the simplest method. Prepare a TLC plate with three lanes: one for your starting material (methyl 3-nitrobenzoate), one for the co-spot (starting material and reaction mixture), and one for the reaction mixture.
-
As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will fade.
-
A new, typically lower Rf spot corresponding to the more polar dinitro product will appear and intensify.[10]
-
The reaction is generally considered complete when the starting material spot is no longer visible.
-
-
Quenching: Once TLC indicates completion, the reaction should be quenched promptly by pouring it over ice.[2][13][15] This stops the reaction and precipitates the crude product.
Experimental Workflow for Time Optimization
Caption: Decision workflow for optimizing reaction time.
Protocols & Data
General Protocol: Nitration of Methyl 3-Nitrobenzoate
This protocol is a generalized starting point. Actual quantities and conditions should be adapted and optimized for your specific setup.
-
Prepare Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid (a typical ratio is 1:1 v/v).[2][7] Allow this mixture to cool.
-
Charge Substrate: In the main reaction flask, dissolve methyl 3-nitrobenzoate in an appropriate amount of concentrated sulfuric acid. Cool this mixture thoroughly in an ice-water or ice-salt bath.
-
Controlled Addition: Add the cold nitrating mixture dropwise to the stirring substrate solution. Crucially, maintain a low internal temperature (e.g., 5-15°C for initial control, though higher temperatures may be needed to drive the dinitration). [13] Rapid addition can cause dangerous exotherms and byproduct formation.[7]
-
Reaction Hold & Monitoring: After the addition is complete, allow the mixture to stir. For a highly deactivated substrate like this, a hold time at room temperature or gentle heating may be required. Begin monitoring via TLC after an initial 15-20 minutes.[4][10]
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker.[13][15] The solid product should precipitate.
-
Purification: Isolate the crude solid by vacuum filtration, washing with cold water. The primary purification method is recrystallization, often from an ethanol/water mixture or methanol.[2][16]
Data Summary: Effect of Reaction Parameters
| Parameter | Condition | Expected Effect on Yield | Expected Effect on Purity | Rationale |
| Reaction Time | Too Short | Low | High (mostly unreacted starting material) | Incomplete conversion of the deactivated substrate.[10] |
| Optimal | High | High | Sufficient time for conversion of starting material to product without significant degradation. | |
| Too Long | Decreasing | Low | Formation of byproducts from oxidation or other side reactions.[7][8] | |
| Temperature | Too Low | Low | High | Reaction rate is too slow, even with extended time. |
| Optimal | High | High | Provides enough energy to overcome the activation barrier without promoting side reactions. | |
| Too High | Low | Low | Rate of side reactions (oxidation, dinitration) becomes competitive with or exceeds the desired reaction.[12][13][17] |
References
-
PrepChem. (n.d.). Synthesis of methyl 3,5-dinitrobenzoate. Retrieved from PrepChem.com. [Link]
- Jasperse, J. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from a personal or institutional website.
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. [Link]
-
Di Somma, I., Marotta, R., Andreozzi, R., & Caprio, V. (n.d.). Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate in Mixed Acid. ACS Publications. [Link]
- Unknown Author. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from a personal or institutional website.
-
Berk, B., et al. (n.d.). Quantification of nitrotyrosine in nitrated proteins. PMC - NIH. [Link]
-
ATSDR. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite. NCBI Bookshelf - NIH. [Link]
- Unknown Author. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from a personal or institutional website.
-
ACS Publications. (2013, October 17). Efficient Reaction Based Colorimetric Probe for Sensitive Detection, Quantification, and On-Site Analysis of Nitrite Ions in Natural Water Resources. Analytical Chemistry. [Link]
- Unknown Author. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from a personal or institutional website.
-
ATSDR. (n.d.). 6. ANALYTICAL METHODS. [Link]
- Unknown Author. (n.d.). Nitration of Methyl Benzoate. Retrieved from a personal or institutional website.
-
University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. [Link]
-
ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. [Link]
-
Scribd. (n.d.). Nitration of Methyl Benzoate to Nitrobenzoate. [Link]
-
YouTube. (2022, January 21). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. [Link]
- ANASAZI Instruments. (n.d.).
-
ResearchGate. (2016, January 29). (PDF) Nitration of Methyl Benzoate. [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. [Link]
- Unknown Source. (n.d.).
- Fam, M. (n.d.).
-
ACS Publications. (n.d.). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. [Link]
-
Quora. (2018, November 12). What product would be obtained if methyl benzoate undergoes dinitration?. [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 3. echemi.com [echemi.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. matthewfam.com [matthewfam.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. stmarys-ca.edu [stmarys-ca.edu]
- 10. southalabama.edu [southalabama.edu]
- 11. researchgate.net [researchgate.net]
- 12. ochem.weebly.com [ochem.weebly.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. scribd.com [scribd.com]
Technical Support Center: Solvent Effects on the Recrystallization of Methyl 3-nitrobenzoate
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the recrystallization of Methyl 3-nitrobenzoate. It addresses common challenges and frequently asked questions, focusing on the critical role of solvent selection in achieving high purity and yield.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the principles of solvent selection for the purification of Methyl 3-nitrobenzoate.
Q1: What are the ideal characteristics of a solvent for recrystallizing Methyl 3-nitrobenzoate?
A1: The perfect solvent is one that barely dissolves the compound at room temperature but dissolves it completely at the solvent's boiling point.[1][2] This steep solubility curve is essential for maximizing crystal recovery upon cooling.[3][4]
Key characteristics include:
-
Temperature-Dependent Solubility: High solubility when hot, low solubility when cold.[1][5]
-
Inertness: The solvent must not react with Methyl 3-nitrobenzoate.[3]
-
Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying in the mother liquor after filtration).[2]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[2]
-
Safety: The solvent should be as non-toxic and non-flammable as possible.[2]
Q2: How does the molecular structure of Methyl 3-nitrobenzoate influence solvent choice?
A2: The structure of Methyl 3-nitrobenzoate contains several functional groups that dictate its polarity and solubility:
-
Aromatic Ring: A nonpolar feature.
-
Ester Group (-COOCH₃): A moderately polar group.
-
Nitro Group (-NO₂): A highly polar, electron-withdrawing group.
The presence of both polar (nitro, ester) and nonpolar (aromatic ring) regions gives the molecule an overall intermediate polarity. Following the "like dissolves like" principle, solvents of intermediate polarity are excellent starting points.[3] For this reason, alcohols like methanol and ethanol are often effective.[3][6]
Q3: Which single solvents are recommended for recrystallizing Methyl 3-nitrobenzoate, and why?
A3: Methanol is a highly effective single solvent for this purpose.[7] Its polarity is well-matched to Methyl 3-nitrobenzoate, providing the desired solubility profile: moderate solubility when hot and low solubility when cold. Its boiling point (65 °C) is also safely below the melting point of Methyl 3-nitrobenzoate (78-80 °C), which helps prevent the compound from melting in the boiling solvent, a phenomenon known as "oiling out".[1][8]
Q4: When and why should I use a mixed-solvent system like ethanol/water?
A4: A mixed-solvent system is employed when no single solvent meets all the ideal criteria.[3][5] This is a common and effective strategy for Methyl 3-nitrobenzoate.[9]
-
When to Use: You would use a system like ethanol-water if you find that the compound is too soluble in pure ethanol (even when cold, leading to poor recovery) and practically insoluble in water (even when hot).
-
How it Works: The technique involves dissolving the compound in a minimal amount of the "good" hot solvent (ethanol), in which the compound is highly soluble. Then, the "poor" hot solvent (water), in which the compound is insoluble, is added dropwise to the hot solution until the solution becomes faintly cloudy (the saturation point).[3][10] A few drops of the "good" solvent are then added to redissolve the precipitate, creating a perfectly saturated solution. Upon slow cooling, high-purity crystals will form.
Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the recrystallization process.
Problem 1: The compound "oiled out" instead of forming crystals. What happened and how do I fix it?
Answer: "Oiling out" occurs when the solid melts in the solvent before it dissolves, forming liquid droplets that are immiscible with the solvent.[11][12] This is a common issue when the melting point of the compound (for Methyl 3-nitrobenzoate, 78-80 °C) is close to or lower than the boiling point of the solvent.[8][13] The oil often traps impurities, and when it solidifies, it rarely forms a pure crystalline solid.[10][11]
Causes & Solutions:
-
Cause: The boiling point of the chosen solvent is too high.
-
Cause: The cooling rate is too fast.
-
Solution: Slow cooling is critical. Allow the flask to cool to room temperature on an insulated surface (e.g., a cork ring or wooden block) before moving it to an ice bath.[11]
-
-
Cause: High concentration of impurities.
-
Solution: A high impurity load can depress the melting point of the compound.[11] The oil may need to be separated and re-crystallized, perhaps using a different solvent system.
-
Problem 2: No crystals are forming, even after the solution has cooled. What should I do?
Answer: A lack of crystal formation usually indicates that the solution is not supersaturated. This means either too much solvent was used, or the solution requires a nucleation site to initiate crystal growth.[13]
Solutions (to be tried in order):
-
Induce Crystallization: Gently scratch the inside of the flask at the solution's surface with a glass stirring rod.[11][14] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If available, add a tiny crystal of pure Methyl 3-nitrobenzoate to the solution. This provides a template for further crystal growth.[11]
-
Reduce Solvent Volume: If the first two methods fail, you likely added too much solvent.[13] Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[14]
-
Cool Further: After attempting the above, cool the solution in an ice-salt bath to further decrease the compound's solubility.[15]
Problem 3: The crystal yield is very low. What are the possible causes and remedies?
Answer: A low recovery of purified product is a common issue that can often be traced back to procedural steps.[11]
Causes & Solutions:
-
Cause: Using an excessive amount of solvent. This is the most frequent reason for low yield, as a significant portion of the product remains dissolved in the mother liquor.[4][13]
-
Cause: Premature crystallization during hot filtration. If the solution cools while passing through the funnel, the product will crystallize along with the impurities on the filter paper.[15]
-
Cause: Incomplete crystallization.
-
Remedy: Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize precipitation.[14]
-
-
Cause: Washing crystals with the wrong solvent.
-
Remedy: Always wash the filtered crystals with a small amount of ice-cold fresh solvent to remove adhered mother liquor without dissolving the product.[15]
-
Problem 4: The crystals are colored/impure after recrystallization. How can I improve purity?
Answer: The goal of recrystallization is purification, so obtaining an impure product indicates a flaw in the process.[17]
Causes & Solutions:
-
Cause: Rapid cooling. Cooling the solution too quickly can trap impurities within the growing crystal lattice.[11]
-
Solution: Always allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[16]
-
-
Cause: Presence of colored, soluble impurities.
-
Solution: If the hot solution is colored, add a small amount of activated charcoal (1-2% of the solute's weight) to the hot solution. The charcoal adsorbs the colored impurities.[15] Perform a hot gravity filtration to remove the charcoal before cooling.
-
-
Cause: Insufficient washing. Residual mother liquor on the crystal surfaces contains impurities.
-
Solution: After vacuum filtration, wash the crystals with a small amount of fresh, ice-cold recrystallization solvent.[15]
-
Experimental Protocols & Data
Protocol 1: Recrystallization using a Single Solvent (Methanol)
-
Dissolution: Place the crude Methyl 3-nitrobenzoate in an Erlenmeyer flask. Add a magnetic stir bar and a minimal volume of methanol. Heat the mixture on a hot plate with stirring. Add small portions of hot methanol until the solid just dissolves.[7]
-
Hot Filtration (Optional): If insoluble impurities are present or if decolorizing charcoal was used, perform a hot gravity filtration using a pre-heated stemless funnel.[16]
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Large, needle-like crystals should form.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal formation.[14]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to rinse away any remaining impurities.[15]
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator. Determine the melting point to assess purity. The literature value is 78-80 °C.[8][18]
Protocol 2: Recrystallization using a Mixed Solvent (Ethanol-Water)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to completely dissolve the solid.[9]
-
Saturation: While keeping the solution hot, add hot water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol, just enough to make the solution clear again. You now have a hot, saturated solution.
-
Crystallization & Isolation: Follow steps 3 through 7 from Protocol 1, using an ice-cold ethanol-water mixture to wash the crystals in step 6.[9]
Data Table: Properties of Common Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Hazards | Suitability Rationale |
| Methanol | 65 °C | 32.7 | Toxic, Flammable | Excellent Candidate. Good polarity match, and its boiling point is well below the compound's melting point.[7] |
| Ethanol | 78 °C | 24.5 | Flammable | Good Candidate. Often used in a mixed system with water to fine-tune solubility.[9] |
| Water | 100 °C | 80.1 | None | Poor as a single solvent. Compound is insoluble.[8] Excellent as an anti-solvent with ethanol.[9] |
| Hexane | 69 °C | 1.89 | Flammable, Neurotoxin | Poor Candidate. Too nonpolar; unlikely to dissolve the compound even when hot. |
| Acetone | 56 °C | 20.7 | Highly Flammable | Possible Candidate. Its low boiling point may not provide a large enough solubility differential. |
Visual Guides
Workflow for Recrystallization
Caption: General experimental workflow for purification by recrystallization.
Solvent Selection Logic
Caption: Decision flowchart for selecting an appropriate recrystallization solvent.
References
- Vertex AI Search. (n.d.). Recrystallization.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
- BenchChem. (2025). Solvent selection for effective recrystallization of nitroaromatic compounds.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
- JoVE. (2020, March 26). Video: Recrystallization - Concept.
- Mettler Toledo. (n.d.). Crystallization & Precipitation.
- McMaster University. (n.d.). Recrystallization - Single Solvent.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization.
- ChemBK. (2024, April 9). Methyl 3-nitrobenzoate.
- Wired Chemist. (n.d.). Recrystallization.
- Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education Resources.
- University of South Alabama, Department of Chemistry. (2010, January 5). Preparation of Methyl 3-nitrobenzoate.
- Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.
- ChemicalBook. (n.d.). Methyl 3-nitrobenzoate CAS#: 618-95-1.
- Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent.
- University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice.
- California State University, Long Beach. (n.d.). Recrystallization.
Sources
- 1. Video: Recrystallization - Concept [jove.com]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. southalabama.edu [southalabama.edu]
- 8. chembk.com [chembk.com]
- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mt.com [mt.com]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. Home Page [chem.ualberta.ca]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. Recrystallization [wiredchemist.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. Methyl 3-nitrobenzoate CAS#: 618-95-1 [m.chemicalbook.com]
Validation & Comparative
The Logic of Spectral Deconstruction: Analyzing the Building Blocks
An In-Depth Guide to the ¹H NMR Analysis of Methyl 3-(3-nitrophenyl)benzoate: A Comparative and Predictive Approach
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this process. This guide provides an in-depth analysis of this compound, a bi-aryl compound featuring distinct electronic environments. Instead of merely presenting a final spectrum, we will deconstruct the molecule and predict its ¹H NMR spectrum by comparing it with simpler, structurally related analogs. This approach not only helps in assigning the spectrum of the target molecule but also deepens the understanding of substituent effects in NMR spectroscopy.
To accurately predict the ¹H NMR spectrum of this compound, we must first understand the influence of its constituent parts: the methyl benzoate moiety and the 3-nitrophenyl moiety. By examining the spectra of simpler molecules, we can isolate the electronic effects of the ester and nitro groups.
Baseline: The Spectrum of Methyl Benzoate
Methyl benzoate provides the foundational spectral characteristics for the first aromatic ring. Its ¹H NMR spectrum is relatively simple, featuring a methyl singlet and aromatic signals. Due to the molecule's symmetry, the two ortho protons (H-2, H-6) are chemically equivalent, as are the two meta protons (H-3, H-5).[1]
-
Methyl Protons (-OCH₃): A sharp singlet, typically observed around 3.9 ppm.[2] This upfield position is characteristic of methyl esters.
-
Aromatic Protons: The signals for the aromatic protons appear in the 7.3-8.1 ppm range.[2] The protons ortho to the ester group (H-2, H-6) are the most deshielded due to the electron-withdrawing nature of the carbonyl, appearing around 8.0 ppm. The meta (H-3, H-5) and para (H-4) protons resonate further upfield.
Introducing a Strong Deactivator: The Spectrum of Methyl 3-nitrobenzoate
Replacing a proton on the methyl benzoate ring with a nitro group drastically alters the electronic environment and, consequently, the ¹H NMR spectrum. The nitro group is a powerful electron-withdrawing group, which enhances the deshielding of the aromatic protons.[1] The loss of symmetry also means that all aromatic protons are now chemically distinct.[1]
-
Protons Ortho to -NO₂ (H-2, H-4): These protons experience the strongest deshielding effect. The proton at H-2, being ortho to both the nitro and ester groups, is expected to be the most downfield signal.
-
Protons Meta to -NO₂ (H-5, H-6): These protons are less affected but still shifted downfield compared to methyl benzoate.
-
Methyl Protons (-OCH₃): The chemical shift of the methyl group remains largely unaffected, appearing as a singlet around 3.9 ppm.[3]
The Second Ring: The Spectrum of 3-Nitrobiphenyl
To understand the signals from the second (nitro-substituted) ring of our target molecule, we can look at 3-nitrobiphenyl. This analog helps us isolate the spin system of a phenyl ring substituted with a nitro group and another phenyl ring.
-
Protons on the Nitro-substituted Ring: The proton ortho to the nitro group (H-2') will be the most deshielded, appearing as a triplet or multiplet at a very low field (around 8.4 ppm). The other protons on this ring (H-4', H-5', H-6') will have distinct signals, typically between 7.5 and 8.2 ppm.[4]
-
Protons on the Unsubstituted Ring: These protons will resemble those of biphenyl, appearing in the 7.4-7.6 ppm range.
Predicted ¹H NMR Spectrum of this compound
By synthesizing the insights from the analogs, we can now construct a detailed prediction for the ¹H NMR spectrum of this compound. The structure with proton assignments is shown below.
Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound.
-
Transfer the solid into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Securely cap the tube and vortex gently until the sample is completely dissolved. A clear, particulate-free solution is required.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Perform locking on the deuterium signal of the solvent and shimming to optimize magnetic field homogeneity.
-
Acquire a quick, single-scan spectrum to ensure the sample concentration is adequate.
-
Set up the final acquisition parameters. For a standard ¹H experiment, use a 30° pulse angle, an acquisition time of ~4 seconds, a relaxation delay of 2 seconds, and 16 scans.
-
Initiate the experiment.
-
-
Data Processing and Analysis:
-
Once the acquisition is complete, apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all the peaks. The relative integrals should correspond to the number of protons giving rise to each signal.
-
Perform peak picking to identify the precise chemical shift of each signal and analyze the multiplicities and coupling constants to assign the structure.
-
This systematic approach, combining predictive analysis based on comparative data with a robust experimental protocol, provides a comprehensive framework for the ¹H NMR analysis of this compound and other complex small molecules.
References
-
Brainly. (2023). Analyze the ¹H and ¹³C NMR spectra of methyl 3-nitrobenzoate. Available at: [Link]
-
Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]
-
Gautam, P., Kathe, P., & Bhanage, B. M. (2016). Supporting Information - Pd/C Catalyzed Phenoxycarbonylation Using N-Formylsaccharin as a CO Surrogate. The Royal Society of Chemistry. Available at: [Link]
-
University of Wisconsin-Madison. Methyl Benzoate (NMR). Available at: [Link]
-
Human Metabolome Database. ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0033968) for Methyl benzoate. Available at: [Link]
-
Doc Brown's Chemistry. ¹H proton nmr spectrum of methyl 2-hydroxybenzoate. Available at: [Link]
-
National Institutes of Health. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Available at: [Link]
-
National Institutes of Health. PubChem Compound Summary for CID 69260, Methyl 3-nitrobenzoate. Available at: [Link]
-
Chegg. (2018). Label the peaks for the given ¹H NMR and ¹³C NMR spectra of methyl 3-nitrobenzoate. Available at: [Link]
-
Human Metabolome Database. ¹H NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0033968) for Methyl benzoate. Available at: [Link]
-
The Royal Society of Chemistry. (2014). Supplementary Information for a scientific paper. Available at: [Link]
-
Chegg. (2018). Consider the ¹H NMR spectrum of methyl 3-nitrobenzoate. Available at: [Link]
-
University of Vienna. Chemical shifts. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the 13C NMR Characterization of Methyl 3-(3-nitrophenyl)benzoate
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of safe and effective innovation. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a powerful tool for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR characteristics of Methyl 3-(3-nitrophenyl)benzoate, a substituted biphenyl derivative. By comparing its spectral features with those of structurally related compounds, we will illustrate the predictive power of 13C NMR in discerning subtle electronic and steric effects within a molecule.
The Logic of 13C NMR: From Chemical Shift to Molecular Structure
13C NMR spectroscopy operates on the principle that the resonance frequency of a 13C nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield a carbon nucleus, causing it to resonate at a higher frequency (downfield shift), while electron-donating groups shield the nucleus, resulting in a lower resonance frequency (upfield shift). The chemical shift (δ), reported in parts per million (ppm), thus provides a unique fingerprint for each carbon atom in a molecule.
In the case of this compound, the interpretation of its 13C NMR spectrum is a fascinating exercise in understanding the interplay of substituent effects on a biphenyl system. The electron-withdrawing nature of the nitro group (-NO2) and the methyl ester group (-COOCH3) significantly influences the chemical shifts of the aromatic carbons.
Visualizing the Molecule and the Analytical Workflow
To facilitate the discussion, the carbon atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used throughout the guide for spectral assignments.
Caption: Structure of this compound with carbon numbering for 13C NMR assignment.
The process of characterizing a compound like this compound by 13C NMR follows a systematic workflow, from sample preparation to final structural confirmation.
Caption: A typical workflow for the 13C NMR characterization of an organic compound.
Comparative Analysis: Building the Picture from Simpler Fragments
To accurately predict and interpret the 13C NMR spectrum of this compound, it is instructive to first examine the spectra of its constituent parts and related simpler molecules.
Methyl Benzoate: The Ester-Substituted Ring
In methyl benzoate, the ester group (-COOCH3) is an electron-withdrawing group, which deshields the attached ipso-carbon (C1) and the ortho (C2, C6) and para (C4) carbons to a lesser extent. Due to symmetry, only four signals are observed for the aromatic carbons.
Nitrobenzene: The Nitro-Substituted Ring
The nitro group (-NO2) is a strong electron-withdrawing group. This leads to significant deshielding of the ipso-carbon (C1) and the ortho (C2, C6) and para (C4) carbons.
Biphenyl: The Core System
Biphenyl provides the foundational chemical shifts for an unsubstituted biphenyl system. The carbons of each ring are equivalent due to symmetry, resulting in four signals for the aromatic carbons.
Predicted 13C NMR Spectrum of this compound and Comparison
The following table summarizes the experimental 13C NMR chemical shifts for the comparative compounds and the predicted shifts for this compound.
| Carbon Position | Methyl Benzoate (Experimental)[1] | Nitrobenzene (Experimental)[2][3] | Biphenyl (Experimental)[4][5] | Methyl 3-nitrobenzoate (Experimental)[1] | This compound (Predicted) |
| C=O | ~164 ppm | - | - | ~164 ppm | ~165 ppm |
| O-CH3 | ~53 ppm | - | - | ~52 ppm | ~53 ppm |
| Benzoate Ring | |||||
| C1 | ~130 ppm | - | - | - | ~131 ppm |
| C2 | ~130 ppm | - | - | - | ~129 ppm |
| C3 | ~128 ppm | - | - | - | ~138 ppm (attached to other ring) |
| C4 | ~133 ppm | - | - | - | ~129 ppm |
| C5 | ~128 ppm | - | - | - | ~130 ppm |
| C6 | ~130 ppm | - | - | - | ~128 ppm |
| Nitrophenyl Ring | |||||
| C1' | - | ~148 ppm | ~141 ppm | - | ~141 ppm (attached to other ring) |
| C2' | - | ~124 ppm | ~127 ppm | - | ~122 ppm |
| C3' | - | ~129 ppm | ~129 ppm | - | ~148 ppm (attached to NO2) |
| C4' | - | ~135 ppm | ~127 ppm | - | ~135 ppm |
| C5' | - | ~129 ppm | ~129 ppm | - | ~123 ppm |
| C6' | - | ~124 ppm | ~127 ppm | - | ~130 ppm |
Justification for Predicted Shifts:
-
Carbonyl and Methyl Carbons: The chemical shifts for the carbonyl (C=O) and methyl (O-CH3) carbons are expected to be very similar to those in methyl benzoate and methyl 3-nitrobenzoate, as they are relatively insulated from the effects of the second aromatic ring.
-
Benzoate Ring:
-
C3: This carbon is directly attached to the nitrophenyl ring and will experience a downfield shift due to the electronegativity of the aromatic system, similar to the ipso-carbons in biphenyl.
-
C1: The ipso-carbon of the ester group will have a chemical shift similar to that in methyl benzoate.
-
The remaining carbons (C2, C4, C5, C6) will show shifts influenced by both the ester group and the meta-substituted nitrophenyl ring.
-
-
Nitrophenyl Ring:
-
C3': This carbon is attached to the strongly electron-withdrawing nitro group and will be the most downfield of the nitrophenyl ring carbons, with a chemical shift around 148 ppm, characteristic of a nitro-substituted carbon.
-
C1': This carbon, attached to the benzoate ring, will be shifted downfield, comparable to the ipso-carbons in biphenyl.
-
C2' and C6': These carbons, ortho to the biphenyl linkage, will be influenced by both the linkage and the meta-nitro group.
-
C4' and C5': These carbons will also show distinct shifts based on their positions relative to the nitro group and the other ring.
-
A Self-Validating Experimental Protocol
To ensure the acquisition of high-quality, reproducible 13C NMR data for a compound like this compound, the following protocol is recommended.
Objective: To obtain a proton-decoupled 13C NMR spectrum for structural elucidation.
Materials:
-
This compound (5-20 mg)
-
Deuterated chloroform (CDCl3) or other suitable deuterated solvent
-
NMR tube (5 mm)
-
Pipette and filter
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical lock signal, ensuring homogeneity.
-
Tune and match the 13C channel of the probe to the correct frequency.
-
-
Data Acquisition:
-
Set up a standard proton-decoupled 13C NMR experiment.
-
Key parameters to consider:
-
Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 1-2 seconds. A longer delay may be necessary for quaternary carbons to be observed.
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width: Approximately 0-220 ppm to cover the expected range of chemical shifts.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline and positive, symmetrical peaks.
-
Reference the spectrum. If the solvent is CDCl3, the residual solvent peak can be set to 77.16 ppm. Alternatively, if tetramethylsilane (TMS) is used as an internal standard, its signal is set to 0 ppm.
-
Perform baseline correction to ensure accurate integration (though integration is less critical in routine 13C NMR).
-
-
Analysis:
-
Identify and list the chemical shifts of all observed peaks.
-
Compare the experimental spectrum with the predicted spectrum and the spectra of the reference compounds to assign each peak to its corresponding carbon atom.
-
Note the absence of symmetry, which should result in the expected number of distinct signals.
-
Conclusion
The 13C NMR characterization of this compound serves as an excellent case study in the application of fundamental NMR principles to the structural elucidation of complex organic molecules. By dissecting the molecule into its constituent fragments and comparing their known spectral data, a reliable prediction of the full spectrum can be achieved. This comparative approach, grounded in the understanding of substituent effects, not only allows for the confident assignment of the 13C NMR signals but also reinforces the predictive power of this indispensable analytical technique in modern chemical research and drug development.
References
- Brouwer, H. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(2), 233-236.
-
University of Calgary. (n.d.). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Brainly. (2023, October 12). Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate. Retrieved from [Link]
-
SpectraBase. (n.d.). Biphenyl. In SpectraBase. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-nitrobenzoate. In PubChem. Retrieved from [Link]
-
SpectraBase. (n.d.). Nitrobenzene. In SpectraBase. Retrieved from [Link]
Sources
A Comparative Guide to the Mass Spectrometry Analysis of Methyl 3-(3-nitrophenyl)benzoate
This guide provides an in-depth, comparative analysis of Methyl 3-(3-nitrophenyl)benzoate using mass spectrometry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the fundamental reasoning behind analytical choices. We will explore two common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), and compare the analyte's fragmentation behavior to a structurally related compound, Methyl 3-nitrobenzoate, to provide a comprehensive analytical perspective.
Introduction to the Analyte
This compound (CAS: 149506-24-1) is a chemical intermediate frequently utilized in organic synthesis.[][2] Its structure, featuring two aromatic rings, an ester functional group, and a nitro group, presents a unique analytical challenge and an excellent opportunity to explore mass spectrometric techniques. Accurate characterization is paramount for ensuring purity, identifying byproducts, and understanding reaction kinetics.
Chemical Properties:
-
Molecular Formula: C₁₄H₁₁NO₄[]
-
Molecular Weight: 257.24 g/mol [][3]
Mass spectrometry serves as a definitive tool for elucidating the structure of such molecules by providing precise mass information and characteristic fragmentation patterns.
Part 1: Analysis via Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)
Electron Ionization (EI) is a classic, high-energy ("hard") ionization technique that induces extensive and reproducible fragmentation.[4] When coupled with Gas Chromatography (GC), it is ideal for analyzing volatile and thermally stable compounds like our target analyte. The 70 eV electron beam imparts significant energy into the molecule, causing bond cleavages that reveal the underlying structural backbone.[4]
Experimental Protocol: GC-EI-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.
-
GC Separation:
-
System: Agilent 8890 GC coupled to a 5977B MS.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL (Split ratio: 50:1).
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Detection (EI):
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Quadrupole Temperature: 150°C.
-
Data Interpretation and Fragmentation Pathway
The aromatic nature of this compound provides significant charge stability, resulting in a prominent molecular ion peak ([M]⁺•).[5] The primary fragmentation pathways are predictable cleavages at the ester linkage and losses related to the nitro group.
Table 1: Key Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula | Notes |
| 257 | [M]⁺• (Molecular Ion) | [C₁₄H₁₁NO₄]⁺• | The parent radical cation. |
| 226 | [M - •OCH₃]⁺ | [C₁₄H₁₀NO₃]⁺ | Loss of the methoxy radical from the ester, forming a stable acylium ion.[6] |
| 211 | [M - •NO₂]⁺ | [C₁₄H₁₁O₂]⁺ | Loss of the nitro radical, a common pathway for nitroaromatics. |
| 198 | [M - •OCH₃ - CO]⁺ | [C₁₃H₁₀NO₂]⁺ | Subsequent loss of carbon monoxide from the m/z 226 fragment. |
| 152 | [C₁₂H₈]⁺• | [C₁₂H₈]⁺• | A fragment corresponding to the biphenyl radical cation, indicating cleavage of both functional groups. |
| 76 | [C₆H₄]⁺• | [C₆H₄]⁺• | Benzyne radical cation, a common fragment from benzene ring cleavage. |
Visualization of Fragmentation
The following diagram illustrates the primary fragmentation cascade initiated by electron ionization.
Sources
- 2. hxchem.net [hxchem.net]
- 3. Methyl 3-(4-nitrophenyl)benzoate | C14H11NO4 | CID 56776783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacy180.com [pharmacy180.com]
A Comparative Guide to Purity Determination of Methyl 3-(3-nitrophenyl)benzoate via Melting Point Analysis
For researchers and professionals in drug development, establishing the purity of a chemical entity is a foundational requirement for reliable downstream applications. The melting point of a crystalline organic solid is one of its most fundamental physical properties and serves as a powerful, first-line indicator of its identity and purity.[1] This guide provides an in-depth technical comparison of methods for determining the purity of Methyl 3-(3-nitrophenyl)benzoate , a key intermediate in organic synthesis. We will explore the theoretical underpinnings of melting point depression and compare the practical application, advantages, and limitations of the classical capillary method versus the quantitative approach of Differential Scanning Calorimetry (DSC).
Compound Profile: this compound
-
IUPAC Name: this compound
-
CAS Number: 149506-24-1[2]
-
Molecular Formula: C₁₄H₁₁NO₄[]
-
Molecular Weight: 257.24 g/mol []
-
Structure:
(Illustrative structure) -
Expected Melting Point: While data for this specific isomer is not widely published, the closely related and more common isomer, Methyl 3-nitrobenzoate (CAS: 618-95-1) , has a well-documented melting point of 78-80 °C .[4][5][6] This value will serve as a reference benchmark for our discussion.
The Scientific Principle: Why Melting Point Reveals Purity
The transition from a highly ordered solid crystal lattice to a disordered liquid state occurs at a specific temperature where the solid and liquid phases are in equilibrium. For a pure substance, this transition is sharp, typically occurring over a narrow range of 0.5-1.0 °C. However, the presence of a soluble impurity disrupts the uniform intermolecular forces within the crystal lattice.[7][8]
This disruption has a direct thermodynamic consequence known as melting point depression .[7] The core reasons for this phenomenon are:
-
Enthalpy (ΔH): The energy required to break the lattice forces is similar for both pure and impure substances.
-
Entropy (ΔS): An impure liquid is more disordered (has higher entropy) than a pure liquid. Therefore, the change in entropy (ΔS) upon melting is greater for an impure solid than for a pure one.[9]
According to the Gibbs free energy equation, Tₘ = ΔHₘ / ΔSₘ, a larger change in entropy results in a lower melting temperature (Tₘ). Consequently, an impure compound exhibits both a depression of its melting point and a broadening of its melting range.[9]
Caption: Phase diagram illustrating melting point depression.
Comparative Methodologies for Purity Assessment
The choice of method for melting point determination depends on the required level of accuracy, the nature of the sample, and the intended application of the data. We compare the two most prevalent techniques.
| Feature | Digital Capillary Apparatus | Differential Scanning Calorimetry (DSC) |
| Principle | Visual detection of physical phase change (solid to liquid) in a heated block.[10] | Measures heat flow into a sample versus a reference during a controlled temperature program. |
| Purity Data | Qualitative (sharp vs. broad range) and semi-quantitative (degree of depression). | Quantitative (calculates mole percent purity).[11][12] |
| Accuracy | Good, but operator-dependent. Relies on precise visual observation. | High, instrument-based. Provides objective, reproducible data. |
| Throughput | High (many instruments can run multiple capillaries simultaneously).[13] | Lower (samples are typically run sequentially). |
| Cost | Relatively low initial investment and operating cost. | High initial investment; requires cryogenic coolant for sub-ambient studies. |
| Expertise | Basic laboratory skill. | Requires trained operator for method development and data interpretation. |
| Best For | Rapid identity confirmation, routine quality checks, teaching labs.[1] | Authoritative purity determination, pharmaceutical QC, materials characterization.[12][14] |
Experimental Protocols: A Self-Validating Approach
To ensure trustworthiness, any analytical protocol must be robust and self-validating. This is achieved through proper instrument calibration and consistent, repeatable measurements.
Protocol 1: Purity Assessment with a Digital Capillary Apparatus
This method provides a reliable and rapid assessment of purity based on the visual determination of the melting range.
Expertise & Causality: The sample must be finely powdered and tightly packed to ensure uniform heat transfer; air pockets can lead to inaccurate readings.[15] A slow heating ramp near the melting point is critical because it allows the sample and thermometer to remain in thermal equilibrium, preventing an overestimation of the melting temperature.[15]
Workflow Visualization
Caption: Workflow for capillary melting point determination.
Step-by-Step Methodology:
-
Instrument Calibration: Verify the apparatus's temperature accuracy using certified reference standards, such as those provided by USP (e.g., Vanillin, Caffeine).[16][17][18] The measured melting points of these standards must fall within their certified ranges.
-
Sample Preparation: Ensure the this compound sample is completely dry.[13][15] Grind a small amount into a fine powder on a watch glass.[10]
-
Capillary Loading: Press the open end of a capillary tube into the powder.[10][13] Tap the closed end on a hard surface or drop it down a long glass tube to pack the sample tightly to a height of 2-3 mm.[13][19]
-
Initial Determination: Place the capillary in the apparatus. Heat rapidly (e.g., 10-20 °C/min) to determine an approximate melting temperature.[20] Allow the instrument to cool significantly.
-
Accurate Determination: Insert a new capillary. Heat rapidly to about 20 °C below the approximate melting point found in the previous step.[10][13] Then, reduce the heating rate to 1-2 °C per minute.[19]
-
Data Recording: Carefully observe the sample through the magnifying lens.
-
Validation: Repeat the accurate determination at least once more with a fresh sample to ensure the results are consistent and reproducible.[19][20]
Protocol 2: Quantitative Purity by Differential Scanning Calorimetry (DSC)
DSC offers a highly accurate, instrument-based method to determine purity by analyzing the shape of the melting curve based on the Van't Hoff equation.[12][21]
Expertise & Causality: This technique assumes that the impurity is soluble in the liquid phase (melt) but insoluble in the solid phase, forming a eutectic system.[11][21] It is most accurate for samples with high purity (>98 mol%).[11] A slow heating rate is essential to maximize the resolution of the melting transition and ensure that the sample remains in thermal equilibrium.[12]
Workflow Visualization
Caption: Workflow for DSC purity determination.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and cell constant (enthalpy) using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan.[12] Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan in the sample position of the DSC cell and an empty, sealed reference pan in the reference position.
-
Thermal Program:
-
Equilibrate the cell at a temperature at least 20-30 °C below the expected melting point.
-
Ramp the temperature at a slow, controlled rate (e.g., 0.5 to 2.0 K/min) through the melting transition to a temperature well above the clear point.[12]
-
-
Data Analysis:
-
Record the heat flow versus temperature to generate a melting endotherm.
-
Using the instrument's software, apply the Van't Hoff model to the melting peak. The software analyzes the peak shape to calculate the mole percent purity of the sample.
-
Comparative Data Analysis
The following table presents hypothetical data to illustrate the expected outcomes from analyzing samples of varying purity using both methods. The "Impure Sample" contains a 2% molar impurity of benzoic acid, a potential precursor from synthesis.
| Sample ID | Purity Level | Method | Observed Melting Range (°C) | Calculated Purity (mol %) | Notes & Interpretation |
| Sample A | High Purity | Capillary | 78.5 - 79.2 | N/A | Sharp melting range (< 1 °C), consistent with a pure substance. |
| DSC | Onset: 78.8 | 99.91 | A single, sharp, symmetric melting endotherm. Purity is high. | ||
| Sample B | Impure | Capillary | 74.1 - 77.5 | N/A | Depressed onset and a significantly broadened range (> 3 °C), indicating the presence of impurities.[20] |
| DSC | Onset: 74.5 | 97.95 | The melting endotherm is broadened and shifted to a lower temperature.[22][14] | ||
| Reference | Methyl 3-nitrobenzoate | Capillary | 78.2 - 79.0 | N/A | Sharp range, confirming the literature value for this related compound. |
Conclusion: Selecting the Right Tool for the Task
Both capillary melting point determination and Differential Scanning Calorimetry are invaluable tools for assessing the purity of crystalline solids like this compound.
-
The digital capillary method remains a cornerstone of the modern chemistry lab. It is a rapid, cost-effective, and reliable technique for routine identity checks and qualitative purity assessment. A sharp melting range that is consistent across multiple measurements provides high confidence in the sample's purity.[15]
-
For applications demanding irrefutable, quantitative data, such as in pharmaceutical development or for creating reference materials, Differential Scanning Calorimetry is the authoritative choice. It provides an objective, highly accurate mole percent purity value that is traceable to international standards.[12][23]
Ultimately, the choice of method is guided by the research question. For quick verification, the capillary apparatus is sufficient. For definitive quantification, DSC provides the necessary rigor and accuracy demanded by the scientific and regulatory communities.
References
- University of Houston. (2010, May 3). Melting Point Apparatus Guidelines.
- BOC Sciences. CAS 149506-24-1 this compound.
- University of Calgary. Melting point determination.
- Westlab Canada. (2023, May 8). Measuring the Melting Point.
- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
- BIPM. (2023, March 6). New international guidelines on organic pure material standards.
- USP. General Chapters: <741> MELTING RANGE OR TEMPERATURE.
- SSERC. Melting point determination.
- J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
- Grokipedia. Melting-point depression.
- Edisco. Melting point determination.
- Chemistry For Everyone. (2025, November 12). How Do You Accurately Measure Melting Points For Purity Analysis? [Video]. YouTube.
- Analytical Testing Labs. Melting Point Determination.
- GlobalSpec. Chapter 11: Purity Determination Using DSC.
- Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis.
- NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC.
- Wikipedia. Differential scanning calorimetry.
- Journal of Chemical Education. Determination of purity by differential scanning calorimetry (DSC).
- TA Instruments. Purity Determination and DSC Tzero Technology.
- Stanford Research Systems. Determination of Melting Points According to Pharmacopeia.
- Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory.
- ChemicalBook. Methyl 3-nitrobenzoate.
- Mettler Toledo. Melting Point Reference Standards.
- IUPAC. Methods for the SI Value Assignment of the Purity of Organic Compounds for use as Primary Reference Materials and Calibrators.
- IBChem. Melting point depression.
- Ruji Biology. This compound,97%.
- ChemicalBook. Methyl 3-nitrobenzoate | 618-95-1.
- ChemBK. (2024, April 9). Methyl 3-nitrobenzoate.
- Sigma-Aldrich. Methyl 3-nitrobenzoate 99%.
Sources
- 1. promptpraxislabs.com [promptpraxislabs.com]
- 2. This compound 97% - CAS:149506-24-1 - 如吉生物科技 [shruji.com]
- 4. Methyl 3-nitrobenzoate | 618-95-1 [amp.chemicalbook.com]
- 5. Methyl 3-nitrobenzoate | 618-95-1 [chemicalbook.com]
- 6. Methyl 3-nitrobenzoate 99 618-95-1 [sigmaaldrich.com]
- 7. mt.com [mt.com]
- 8. ibchem.com [ibchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nsmn1.uh.edu [nsmn1.uh.edu]
- 11. globalspec.com [globalspec.com]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. tainstruments.com [tainstruments.com]
- 15. m.youtube.com [m.youtube.com]
- 16. uspbpep.com [uspbpep.com]
- 17. thinksrs.com [thinksrs.com]
- 18. mt.com [mt.com]
- 19. jk-sci.com [jk-sci.com]
- 20. SSERC | Melting point determination [sserc.org.uk]
- 21. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 22. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 23. iupac.org [iupac.org]
A Comparative Guide to Thin-Layer Chromatography Analysis of Methyl 3-(3-nitrophenyl)benzoate Reaction
This guide provides a comprehensive, in-depth analysis of Thin-Layer Chromatography (TLC) as a critical tool for monitoring the synthesis of Methyl 3-(3-nitrophenyl)benzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering a comparative analysis of various solvent systems and visualization techniques. The methodologies described herein are structured to ensure scientific integrity through self-validating systems, grounded in established chemical principles.
The Strategic Role of TLC in Synthetic Chemistry
In the synthesis of this compound, likely via a Suzuki coupling or esterification, TLC serves as a rapid, inexpensive, and indispensable technique for real-time reaction monitoring.[1] It allows the chemist to qualitatively assess the consumption of starting materials, the formation of the desired product, and the emergence of any byproducts. An optimized TLC method is often the precursor to developing a more complex purification strategy, such as column chromatography.[1][2] The choice of the mobile phase (solvent system) and visualization method is paramount for achieving clear and interpretable results.
Experimental Framework: A Comparative Approach
This guide will compare three distinct solvent systems of varying polarity to determine the optimal conditions for separating this compound from its potential precursors (e.g., 3-nitrophenylboronic acid and methyl 3-bromobenzoate). Furthermore, we will evaluate multiple visualization techniques to identify the most sensitive and effective method for this specific compound.
Materials and Methods
Materials:
-
TLC Plates: Silica gel 60 F254 (fluorescent indicator)
-
Reactants (for spotting): 3-nitrophenylboronic acid, Methyl 3-bromobenzoate
-
Product: Purified this compound
-
Reaction Mixture: An aliquot from the ongoing synthesis
-
Solvents: n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (all analytical grade)
-
Visualization Reagents: Iodine crystals, Stannous chloride (SnCl₂), Hydrochloric acid (HCl), Sodium nitrite (NaNO₂), β-Naphthol, Sodium hydroxide (NaOH)
Equipment:
-
TLC developing chambers
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Heating plate
-
Fume hood
-
Glassware for preparing staining solutions
Experimental Workflow Diagram
The following diagram illustrates the systematic workflow for the TLC analysis and comparison.
Sources
A Comparative Analysis of Methyl 3-(Nitrophenyl)benzoate Isomers for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the precise selection of molecular building blocks is paramount to achieving desired therapeutic outcomes and optimizing synthetic pathways. The isomeric purity and substitution pattern of aromatic compounds can dramatically alter their physicochemical properties, biological activity, and reactivity. This guide provides an in-depth, objective comparison of methyl 3-(3-nitrophenyl)benzoate and its ortho and para isomers, offering a comprehensive analysis supported by theoretical principles and generalized experimental protocols.
Introduction: The Significance of Isomeric Substitution
The subtle shift of a nitro group on the peripheral phenyl ring of methyl 3-phenylbenzoate profoundly impacts the molecule's electronic distribution, steric hindrance, and overall conformation. These variations directly influence crystal packing, solubility, and interactions with biological targets. Understanding these differences is crucial for rational drug design and materials science.
The three isomers under consideration are:
-
Methyl 3-(2-nitrophenyl)benzoate (ortho isomer)
-
This compound (meta isomer)
-
Methyl 3-(4-nitrophenyl)benzoate (para isomer)
This guide will delve into the synthesis, and a comparative analysis of the structural and spectroscopic properties of these isomers, providing researchers with the foundational knowledge to select the appropriate isomer for their specific application.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The most versatile and widely applicable method for the synthesis of these unsymmetrical biaryl compounds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and excellent functional group tolerance.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general framework for the synthesis of the three isomers. Optimization of reaction conditions may be necessary to achieve maximum yields for each specific isomer.
-
Reactant Preparation: In a round-bottom flask, dissolve methyl 3-bromobenzoate (1.0 eq.) and the corresponding nitrophenylboronic acid (1.1 eq.) in a suitable solvent system (e.g., a 4:1 mixture of toluene and water).
-
Catalyst and Base Addition: To the stirred solution, add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) and a base, typically an aqueous solution of potassium carbonate (K₂CO₃, 2.0 eq.).
-
Reaction Execution: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) and heat to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Comparative Analysis of Physicochemical Properties
| Property | Methyl 3-(2-nitrophenyl)benzoate (ortho) | This compound (meta) | Methyl 3-(4-nitrophenyl)benzoate (para) | Rationale |
| Melting Point (°C) | Expected to be lower | Intermediate | Expected to be higher | The para isomer's linear and symmetrical structure allows for more efficient crystal lattice packing, leading to a higher melting point. The ortho isomer's steric hindrance disrupts planarity and efficient packing. |
| Boiling Point (°C) | Expected to be the highest | Intermediate | Lower than ortho | The ortho isomer is expected to have the highest boiling point due to intramolecular hydrogen bonding and greater dipole-dipole interactions arising from the proximity of the nitro and ester groups. |
| Solubility | Generally lower in nonpolar solvents | Intermediate | Higher in nonpolar solvents compared to ortho | The increased polarity of the ortho isomer due to the proximity of the polar groups may decrease its solubility in nonpolar solvents. |
| Dipole Moment | Expected to be the highest | Intermediate | Lower than ortho | The vector sum of the bond dipoles will be greatest in the ortho isomer where the electron-withdrawing groups are in close proximity, leading to a larger overall molecular dipole moment. |
Spectroscopic Characterization: Unraveling Isomeric Differences
The position of the nitro group significantly influences the electronic environment of the protons and carbons in the molecule, leading to distinct NMR, IR, and Mass Spectrometry signatures for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the nitro group. The strongly electron-withdrawing nitro group will deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).
-
Ortho Isomer: The protons on the nitrophenyl ring will be significantly deshielded, particularly the proton ortho to the nitro group. Steric hindrance between the two rings may lead to restricted rotation, resulting in more complex splitting patterns and potentially diastereotopic protons.
-
Meta Isomer: The protons on the nitrophenyl ring will experience less deshielding compared to the ortho isomer.
-
Para Isomer: The symmetrical nature of the nitrophenyl ring will result in a simpler splitting pattern (two doublets).
¹³C NMR Spectroscopy: The electron-withdrawing nitro group will cause a downfield shift for the carbons it is attached to and those in its immediate vicinity.
Infrared (IR) Spectroscopy
The IR spectra of all three isomers will share characteristic peaks for the ester and nitro functional groups. However, the position of the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) can help distinguish between the isomers.
-
Ester Group: A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration.
-
Nitro Group: Two strong absorption bands, one for asymmetric stretching (around 1520-1560 cm⁻¹) and one for symmetric stretching (around 1345-1385 cm⁻¹).
-
Aromatic C-H Bending: The substitution pattern on the nitrophenyl ring will give rise to characteristic out-of-plane bending bands. For example, a para-substituted ring typically shows a strong band in the 800-860 cm⁻¹ region.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectra of the three isomers are expected to show a molecular ion peak (M⁺) at the same m/z value. However, the fragmentation patterns may differ due to the influence of the nitro group's position on the stability of the resulting fragment ions. Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃), the carboxyl group (-COOCH₃), and the nitro group (-NO₂).
Conclusion: Guiding Your Research
The choice between the ortho, meta, and para isomers of methyl 3-(nitrophenyl)benzoate will depend on the specific requirements of the research application.
-
The para isomer offers the most predictable and symmetrical structure, which can be advantageous for applications requiring well-defined molecular geometry and intermolecular interactions, such as in crystallography and materials science.
-
The ortho isomer , with its significant steric hindrance and potential for intramolecular interactions, may exhibit unique conformational properties and reactivity, making it an interesting candidate for studies in atropisomerism and as a chiral auxiliary.
-
The meta isomer provides an intermediate electronic and steric profile, offering a balance between the properties of the ortho and para isomers.
While a lack of extensive experimental data for the ortho and meta isomers necessitates a degree of theoretical prediction, this guide provides a solid framework for understanding the fundamental differences between these three compounds. The provided synthetic protocol for the Suzuki-Miyaura coupling offers a reliable starting point for their preparation, enabling further investigation into their unique properties and potential applications in drug discovery and materials science.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
PubChem. Methyl 3-(4-nitrophenyl)benzoate. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl 3-phenylbenzoate. National Center for Biotechnology Information. [Link]
-
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons, 2005. [Link]
A Spectroscopic Guide to Reaction Monitoring: The Transformation of Methyl 3-(3-nitrophenyl)benzoate
For researchers, scientists, and professionals in drug development, the precise tracking of chemical transformations is paramount. Spectroscopic analysis provides a powerful, non-destructive window into the molecular changes occurring during a reaction, confirming the consumption of starting materials and the formation of the desired product. This guide offers an in-depth spectroscopic comparison of the starting material, Methyl 3-(3-nitrophenyl)benzoate, and its reduced product, Methyl 3-(3-aminophenyl)benzoate. We will delve into the expected and observed changes across ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing the causal logic behind these spectral shifts and offering field-proven insights for accurate interpretation.
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, particularly in the generation of precursors for pharmaceuticals and other functional materials. The distinct electronic differences between the electron-withdrawing nitro group (-NO₂) and the electron-donating amine group (-NH₂) provide a clear and instructive case study for spectroscopic monitoring.
The Chemical Transformation
The reaction at the core of this guide is the reduction of the nitro group in this compound to an amine, yielding Methyl 3-(3-aminophenyl)benzoate. This conversion fundamentally alters the electronic landscape of the molecule, a change that is readily observable through various spectroscopic techniques.
Caption: Reaction scheme: Reduction of this compound.
¹H NMR Spectroscopy: A Tale of Two Rings
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is exceptionally sensitive to the electronic environment of protons within a molecule. The conversion of the strongly electron-withdrawing nitro group to an electron-donating amine group results in a predictable upfield shift (to lower ppm values) of the aromatic protons.
Expected Changes:
-
Aromatic Protons: The protons on both aromatic rings will experience a change in their chemical environment. The protons on the ring bearing the transforming functional group will show the most significant shifts. The electron-donating nature of the newly formed amine group will shield the adjacent aromatic protons, causing them to resonate at a higher magnetic field (lower chemical shift).
-
Amine Protons: A new, often broad, signal will appear corresponding to the amine (-NH₂) protons. The chemical shift of this signal can be variable and is dependent on solvent and concentration.
Experimental Data Summary:
| Compound | Aromatic Protons (ppm) | -OCH₃ Protons (ppm) | -NH₂ Protons (ppm) |
| This compound | ~ 7.5 - 8.8[1][2][3] | ~ 3.9[2] | - |
| Methyl 3-(3-aminophenyl)benzoate | ~ 6.8 - 7.4[4] | ~ 3.8 - 3.9[4] | ~ 3.7 - 3.8 (broad)[4] |
Analysis: The ¹H NMR spectrum of this compound is expected to show complex multiplets in the downfield aromatic region, typically between 7.5 and 8.8 ppm, due to the deshielding effect of the nitro and ester groups.[1][2] Upon reduction to Methyl 3-(3-aminophenyl)benzoate, these aromatic signals will shift upfield to approximately 6.8 to 7.4 ppm.[4] This upfield shift is a direct consequence of the increased electron density on the aromatic ring caused by the electron-donating amine group. The appearance of a new broad singlet around 3.7-3.8 ppm, which would disappear upon a D₂O shake, is a key indicator of the formation of the amine group.[4] The singlet for the methyl ester protons will likely show a minimal shift.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insight into the carbon framework of a molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms are highly dependent on their electronic environment.
Expected Changes:
-
Aromatic Carbons: The carbon atom directly attached to the nitro group will experience a significant upfield shift upon its conversion to an amine. Other aromatic carbons will also shift, reflecting the change in the substituent's electronic effect.
-
Symmetry: The symmetry of the molecule may change, leading to a different number of unique carbon signals. In the case of this compound, the loss of symmetry upon substitution results in six distinct signals for the benzyl ring carbons.[5]
Experimental Data Summary:
| Compound | Aromatic Carbons (ppm) | Carbonyl Carbon (ppm) | -OCH₃ Carbon (ppm) |
| This compound | ~ 122 - 148[2] | ~ 164 - 165 | ~ 52 - 53[5] |
| Methyl 3-(3-aminophenyl)benzoate | ~ 114 - 148 | ~ 167 | ~ 51 - 52 |
Analysis: In the ¹³C NMR spectrum of the starting material, the carbon atom bonded to the nitro group is significantly deshielded and appears at a high chemical shift (around 148 ppm).[2][5] Following reduction, this carbon will be shielded by the amine group and will shift significantly upfield. The other aromatic carbons will also exhibit shifts, though generally to a lesser extent. The carbonyl and methyl ester carbons are expected to show only minor changes in their chemical shifts. The presence of six distinct aromatic carbon signals in the product confirms the continued lack of symmetry.
Infrared (IR) Spectroscopy: The Vibrational Fingerprint
Infrared (IR) spectroscopy is an excellent tool for identifying the presence or absence of specific functional groups. The transformation from a nitro compound to an amine provides very clear and diagnostic changes in the IR spectrum.
Expected Changes:
-
Disappearance of Nitro Stretches: The two strong and characteristic stretching vibrations of the nitro group, typically found around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), will disappear.[6]
-
Appearance of Amine Stretches: New peaks corresponding to the N-H stretching of the primary amine will appear in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region: an asymmetric and a symmetric stretch.[7]
-
N-H Bending: A bending vibration for the primary amine (N-H bend) is also expected to appear around 1580-1650 cm⁻¹.[7]
Experimental Data Summary:
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~ 3100 (Aromatic C-H), ~ 1725 (C=O), ~ 1530 & 1350 (NO₂ stretches), ~ 1280 (C-O)[6][8] |
| Methyl 3-(3-aminophenyl)benzoate | ~ 3300-3500 (N-H stretches), ~ 3050 (Aromatic C-H), ~ 1710 (C=O), ~ 1600 (N-H bend), ~ 1250 (C-N)[4] |
Analysis: The most telling change in the IR spectrum will be the complete disappearance of the strong absorptions associated with the NO₂ group and the emergence of two distinct peaks in the N-H stretching region, confirming the presence of the primary amine.[7][9] The carbonyl (C=O) stretch of the ester will remain, although its position may shift slightly due to the change in the electronic nature of the aromatic substituent.
Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and offering clues about the structure.
Expected Changes:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) will shift to a lower mass-to-charge ratio, reflecting the change in molecular formula from C₁₄H₁₁NO₄ (257.24 g/mol ) to C₁₄H₁₃NO₂ (227.25 g/mol ).
-
Fragmentation Pattern: The fragmentation pattern will change significantly. The starting material may show characteristic losses of NO₂ (46 Da) or NO (30 Da).[10][11] The product, on the other hand, will exhibit fragmentation patterns typical of an aromatic amine and ester.
Experimental Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| This compound | C₁₄H₁₁NO₄ | 257.24 | M⁺ at 257, fragments corresponding to loss of -OCH₃, -COOCH₃, -NO₂ |
| Methyl 3-(3-aminophenyl)benzoate | C₁₄H₁₃NO₂ | 227.25 | M⁺ at 227, fragments corresponding to loss of -OCH₃, -COOCH₃ |
Analysis: The most straightforward confirmation of the reaction's success via mass spectrometry is the observation of the molecular ion peak at m/z 227 for the product, a decrease of 30 mass units from the starting material's molecular ion at m/z 257. This mass difference corresponds to the replacement of the -NO₂ group with an -NH₂ group. The fragmentation patterns will also be distinct; for instance, the loss of a 46 Da neutral fragment (NO₂) from the molecular ion of the starting material will no longer be observed in the product's mass spectrum.
Experimental Protocols
A reliable experimental procedure is the foundation of reproducible scientific results. Below are representative protocols for the synthesis of the starting material and its subsequent reduction.
Synthesis of this compound
This procedure is a standard nitration of an aromatic compound.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Dissolve Methyl 3-phenylbenzoate in concentrated sulfuric acid and cool the mixture in an ice bath.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of Methyl 3-phenylbenzoate, maintaining a low temperature.[12]
-
After the addition is complete, allow the reaction to stir at room temperature for a designated time.[6]
-
Pour the reaction mixture over crushed ice to precipitate the product.[12]
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[12]
Reduction of this compound
The reduction of the nitro group can be achieved through various methods. A common and effective method involves the use of iron powder in acetic acid.[13]
Caption: Workflow for the reduction of this compound.
Step-by-Step Protocol:
-
Suspend this compound in a mixture of ethanol, acetic acid, and water.[13]
-
Add iron powder to the mixture.
-
Heat the reaction mixture under reflux or sonicate until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[13]
-
Once the reaction is complete, filter the hot mixture to remove the iron salts.
-
Carefully neutralize the filtrate with an aqueous base solution, such as sodium hydroxide.
-
Extract the product into an appropriate organic solvent, for example, ethyl acetate.[13]
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the product further by column chromatography or recrystallization.
Conclusion
The spectroscopic comparison of this compound and its corresponding amine product, Methyl 3-(3-aminophenyl)benzoate, offers a clear and comprehensive illustration of how modern analytical techniques can be used to monitor and confirm chemical transformations. Each spectroscopic method provides a unique piece of the puzzle, and together they create a self-validating system that confirms the identity and purity of the synthesized compounds. For the practicing scientist, a thorough understanding of these techniques and the causal relationships between molecular structure and spectral output is an indispensable tool in the laboratory.
References
-
Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 20(15), 2293–2302. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
University of Colorado Boulder. (n.d.). Aromatics. [Link]
-
Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?[Link]
-
University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
PubChem. (n.d.). Methyl 3-nitrobenzoate. [Link]
-
Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
-
OpenOChem Learn. (n.d.). Interpreting. [Link]
-
Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]
-
The Royal Society of Chemistry. (n.d.). A 2 step synthesis of methyl 3-n. [Link]
-
Canadian Science Publishing. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3623. [Link]
-
Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]
-
Brainly.com. (2023, October 12). Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
The Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. [Link]
-
The Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. [Link]
-
The Royal Society of Chemistry. (n.d.). Preparation of methyl 3-nitrobenzoate. [Link]
-
University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. [Link]
-
Sciencemadness Discussion Board. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
University of Colorado Boulder. (n.d.). IR: amines. [Link]
-
Chegg. (2018, March 25). Label the peaks for the given 1H NMR and 13C NMR spectra of methyl 3-nitrobenzoate. [Link]
-
ResearchGate. (2025, August 6). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
-
Chegg. (2021, May 15). What IR peaks are present in methyl 3-nitrobenzoate?[Link]
-
PubChem. (n.d.). Methyl 3-(aminomethyl)benzoate. [Link]
-
MySkinRecipes. (n.d.). Methyl 3-(2-aminophenyl)benzoate. [Link]
-
ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,...[Link]
Sources
- 1. brainly.com [brainly.com]
- 2. rsc.org [rsc.org]
- 3. chegg.com [chegg.com]
- 4. METHYL 3-AMINOBENZOATE(4518-10-9) IR Spectrum [m.chemicalbook.com]
- 5. aiinmr.com [aiinmr.com]
- 6. southalabama.edu [southalabama.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Methyl 3-nitrobenzoate(618-95-1) IR Spectrum [chemicalbook.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 13. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
A Comparative Guide to the Quantitative Purity Analysis of Methyl 3-(3-nitrophenyl)benzoate by High-Performance Liquid Chromatography
In the landscape of pharmaceutical research and development, the purity of chemical intermediates is a cornerstone of safe and effective drug manufacturing. Methyl 3-(3-nitrophenyl)benzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity directly impacts the quality, safety, and efficacy of the final drug product. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of this compound, supported by experimental data and protocols.
The structural characteristics of this compound, featuring two aromatic rings and a nitro group, make it an ideal candidate for analysis by reversed-phase HPLC with UV detection. This technique offers a powerful combination of high resolution, sensitivity, and reproducibility for separating the main compound from potential process-related impurities and degradation products.
The Primacy of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is a dominant technique in pharmaceutical analysis for its versatility and precision.[1] For a molecule like this compound, a reversed-phase HPLC method is particularly well-suited. This approach utilizes a non-polar stationary phase and a polar mobile phase, allowing for the effective separation of compounds based on their hydrophobicity.
The selection of chromatographic conditions is paramount for achieving optimal separation. A C18 column is a common choice for the stationary phase due to its ability to retain and separate a wide range of organic molecules. The mobile phase, typically a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, is optimized to achieve the desired retention and resolution of the analyte from its impurities.
Primary Analytical Method: Reversed-Phase HPLC with UV Detection
A robust and validated reversed-phase HPLC method with UV detection stands as the primary choice for the quantitative purity analysis of this compound. The rationale behind the selection of each parameter is crucial for developing a reliable analytical procedure.
Chromatographic Conditions Rationale:
-
Stationary Phase: A C18 (octadecylsilyl) silica gel column is selected for its hydrophobicity, which provides good retention for the aromatic structure of this compound. The choice of a column with a 5 µm particle size and dimensions of 4.6 x 250 mm offers a good balance between resolution, backpressure, and analysis time.
-
Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% phosphoric acid) is employed. The gradient allows for the elution of a wider range of impurities with varying polarities. Phosphoric acid is added to control the pH and suppress the ionization of any acidic or basic functional groups, leading to sharper peaks.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard condition that provides efficient separation without generating excessive backpressure.
-
Injection Volume: A 10 µL injection volume is chosen to ensure a sufficient amount of sample is introduced onto the column for accurate detection without causing peak distortion.
-
Detection Wavelength: The UV detector is set to a wavelength where this compound exhibits strong absorbance, maximizing sensitivity. Based on the chromophores present (nitro-substituted aromatic rings), a wavelength in the range of 254-280 nm is typically effective.[2]
-
Column Temperature: Maintaining a constant column temperature, for instance, at 30°C, ensures reproducible retention times and peak shapes.
Below is a diagram illustrating the workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Hypothetical Experimental Data
The following table presents a hypothetical but realistic dataset from the HPLC analysis of a batch of this compound. The purity is calculated using the area normalization method.
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | % Area | Identification |
| 1 | 3.5 | 1500 | 0.05 | Unknown Impurity |
| 2 | 8.2 | 2985000 | 99.80 | This compound |
| 3 | 10.1 | 3000 | 0.10 | Process Impurity A |
| 4 | 12.5 | 1500 | 0.05 | Process Impurity B |
| Total | 2991000 | 100.00 |
Purity Calculation (Area Normalization):
Purity (%) = (Peak Area of Main Component / Total Peak Area) x 100
In this example, the purity of this compound is calculated to be 99.80%.
Comparative Analysis: Alternative Analytical Techniques
While HPLC is the gold standard, other analytical techniques can also be employed for purity assessment, each with its own set of advantages and limitations.[3][4]
| Technique | Principle | Advantages for this Analysis | Disadvantages for this Analysis |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, high sensitivity, quantitative accuracy, well-established for aromatic nitro compounds.[5] | Requires specialized equipment, solvent consumption. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile and thermally stable impurities.[6] | This compound has a relatively high boiling point, potentially requiring high temperatures that could lead to degradation. Derivatization might be necessary. |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns, leading to higher resolution and faster analysis times. | Faster analysis times, better resolution, and lower solvent consumption compared to traditional HPLC. | Higher backpressure requires specialized UPLC systems. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Measures the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard. | Provides absolute purity without the need for a reference standard of the analyte itself. Highly specific. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. |
Detailed Experimental Protocol: HPLC Method
This section provides a step-by-step protocol for the quantitative analysis of this compound purity by HPLC.
1. Materials and Reagents:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
4. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (acetonitrile) to ensure the baseline is clean.
-
Inject the standard solution five times to check for system suitability (e.g., %RSD of peak area and retention time).
-
Inject the sample solution in duplicate.
-
After the sequence is complete, process the chromatograms to determine the peak areas.
6. Calculation: Calculate the purity using the area normalization method as described previously.
Ensuring Trustworthiness: Method Validation
To ensure the reliability and accuracy of the analytical data, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[7][8] Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[9]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10] This is typically demonstrated by analyzing a placebo, the analyte, and a mixture of the two.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is assessed by analyzing a series of solutions with different concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[11] It is often determined by a recovery study on a sample spiked with a known amount of analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]
The logical flow of the method validation process is illustrated in the following diagram.
Caption: Logical flow of the HPLC method validation process.
Conclusion
The quantitative analysis of this compound purity by reversed-phase HPLC with UV detection is a robust, reliable, and highly suitable method for quality control in research and pharmaceutical manufacturing. Its high resolving power and sensitivity allow for the accurate determination of the main component and the detection of trace impurities. While alternative techniques like GC and qNMR have their specific applications, HPLC remains the workhorse for this type of analysis. Adherence to rigorous method validation protocols, as outlined by ICH guidelines, is essential to ensure the integrity and trustworthiness of the analytical results, ultimately contributing to the quality and safety of the final drug products.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link][12][13]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. [Link][7]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. June 2024. [Link][10]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link][14]
-
GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][15]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link][8]
-
LCGC International. Are You Sure You Understand USP <621>? September 2024. [Link][16]
-
BioPharm International. FDA Releases Guidance on Analytical Procedures. March 2024. [Link][9]
-
Pharmaguideline. Steps for HPLC Method Validation. December 2024. [Link][1]
-
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. March 2020. [Link][11]
-
PubMed. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. [Link][2]
-
Pacific BioLabs. Identity and Purity - Small Molecules. [Link][3]
-
SIELC Technologies. Separation of Nitrobenzene on Newcrom R1 HPLC column. [Link]
-
AMSbio. ICH Guidelines for Analytical Method Validation Explained. July 2025. [Link]
-
ResearchGate. The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. August 2025. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
Inovine Meetings LLC. Modern Analytical Technique for Characterization Organic Compounds. [Link][4]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). November 2023. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link][5]
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Small Molecule Analysis | AxisPharm [axispharm.com]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. propharmagroup.com [propharmagroup.com]
- 11. actascientific.com [actascientific.com]
- 12. usp.org [usp.org]
- 13. Chromatography [usp.org]
- 14. agilent.com [agilent.com]
- 15. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 16. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Catalytic Strategies for the Derivatization of Methyl 3-(3-nitrophenyl)benzoate
Welcome, researchers and innovators in the chemical sciences. This guide is designed to provide a comprehensive, field-proven comparison of catalytic systems for the derivatization of Methyl 3-(3-nitrophenyl)benzoate. This molecule, with its distinct functional handles—a nitro group, an ester, and two aromatic rings—serves as a versatile scaffold for generating diverse chemical entities crucial for pharmaceutical and materials science discovery. Our exploration will move beyond mere protocols to dissect the causality behind catalyst selection and experimental design, empowering you to make informed decisions in your own synthetic endeavors.
The strategic derivatization of this compound hinges on the selective transformation of its key functional groups. We will systematically evaluate catalytic approaches for three primary transformations: the reduction of the nitro moiety, the hydrolysis of the methyl ester, and advanced cross-coupling reactions on the aromatic core.
Catalytic Reduction of the Nitro Group: Gateway to Anilines
The transformation of the nitro group into an amine is arguably the most pivotal derivatization of this scaffold, converting an electron-withdrawing group into a versatile nucleophilic and electron-donating center. This opens the door to a vast array of subsequent reactions, including amide bond formation and cross-coupling. Catalytic hydrogenation is the preferred industrial method, prized for its efficiency and atom economy.[1]
Causality of Catalyst Selection
The choice of catalyst is a balance between reactivity, selectivity, cost, and functional group tolerance.
-
Noble Metals (Pd, Pt, Ru): These catalysts, typically supported on carbon (e.g., Pd/C), are highly active for nitro group hydrogenation under mild conditions (low H₂ pressure, room temperature).[1][2] Their high activity stems from their optimal d-band electronic structure, which facilitates H-H bond cleavage and hydrogen transfer. However, their high cost is a significant consideration.[1] Palladium is often the catalyst of choice due to its excellent activity and generally good selectivity.
-
Non-Noble Metals (Ni, Cu, Co, Fe): Raney Nickel and other non-noble metal catalysts offer a cost-effective alternative.[1] They often require more forcing conditions (higher temperature and pressure) but can exhibit superior chemoselectivity in complex molecules.
-
Nanomaterials & Single-Atom Catalysts (SACs): Modern catalysis research has introduced highly active systems like gold nanoparticles and SACs.[1][3] These catalysts can offer exceptional turnover frequencies and unique selectivities due to their high surface area and well-defined active sites.
The reduction proceeds through a well-established pathway involving nitroso and hydroxylamine intermediates (the Haber-Lukashevich mechanism), ultimately yielding the corresponding aniline.[4][5]
Workflow for Catalytic Hydrogenation
Caption: General workflow for catalytic hydrogenation of a nitroarene.
Performance Comparison of Nitro Reduction Catalysts
| Catalyst System | Reducing Agent | Conditions | Yield of Amine | Key Advantages/Disadvantages |
| 10% Pd/C | H₂ (1-4 atm) | MeOH or EtOAc, RT, 2-16 h | >95% | High activity, mild conditions; Costly, potential for over-reduction in some substrates.[2] |
| PtO₂ (Adam's cat.) | H₂ (1-3 atm) | AcOH or EtOH, RT, 4-24 h | >95% | Highly effective, tolerates acidic media; Expensive. |
| Raney Ni | H₂ (50-100 atm) | EtOH, 50-100 °C, 6-12 h | 85-95% | Cost-effective; Requires harsh conditions, pyrophoric.[1] |
| Au/TiO₂ | H₂ (1 atm) | Toluene, 100 °C, 1-4 h | >98% | High selectivity, mild pressure; Catalyst preparation can be complex.[6] |
| Fe Powder | Acetic Acid | EtOH/H₂O, Reflux, 2-6 h | 80-90% | Very cheap, classic method; Stoichiometric waste (iron oxides), purification can be tedious. |
| NaBH₄ + NiCl₂ | Hydrazine Hydrate | MeOH, RT, 0.5-2 h | 90-98% | Fast, avoids high-pressure H₂; Stoichiometric borate waste, exothermicity.[3][7] |
Experimental Protocol: Hydrogenation using 10% Pd/C
-
Vessel Preparation: To a 100 mL Parr hydrogenation vessel, add this compound (1.0 g, 3.89 mmol) and Methanol (25 mL).
-
Inerting: Seal the vessel and purge with nitrogen gas for 5 minutes to remove oxygen.
-
Catalyst Addition: Carefully, under a nitrogen atmosphere, add 10% Palladium on carbon (50 mg, ~5 mol% Pd). Rationale: The catalyst is added last under an inert atmosphere to prevent ignition of the solvent vapors by the pyrophoric catalyst.
-
Reaction: Seal the vessel, purge with hydrogen gas three times, and then pressurize to 50 psi (approx. 3.4 atm) with hydrogen. Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Rationale: Celite provides a fine filtration medium that prevents catalyst particles from passing through, which is critical for product purity and preventing downstream catalyst poisoning.
-
Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 3-(3-aminophenyl)benzoate as a solid, which can be further purified by recrystallization if necessary.
Catalytic Cross-Coupling: Forging New C-C and C-N Bonds
With the aniline in hand, or even by leveraging the nitro group itself, cross-coupling reactions provide a powerful avenue for constructing complex biaryl or arylamine structures. Palladium-catalyzed reactions are the cornerstone of this field.[8][9]
Causality of Strategy Selection
-
Suzuki-Miyaura Coupling: This reaction is a premier method for C-C bond formation.[10] Traditionally requiring an aryl halide or triflate, recent advances have demonstrated the remarkable ability to use nitroarenes directly as the electrophilic coupling partner, obviating the need for pre-functionalization steps.[11] This is a significant step-economic advantage. The mechanism involves oxidative addition of the C-NO₂ bond to a Pd(0) center.
-
Buchwald-Hartwig Amination: This is the gold standard for C-N bond formation.[12][13] A particularly elegant strategy involves a domino reaction where the nitroarene is reduced in situ to the amine, which then couples with a separate aryl halide in the same pot.[14][15] This avoids the isolation of the intermediate aniline. Bimetallic Pd-Cu systems have been shown to facilitate this domino process, where copper hydrides may play a role in the selective reduction.[14]
Catalytic Cycles for Advanced Coupling
Caption: Catalytic cycles for Suzuki-Miyaura (left) and Buchwald-Hartwig (right) couplings.
Performance Comparison of Cross-Coupling Catalysts
| Reaction Type | Catalyst System | Substrates | Conditions | Yield | Key Advantages/Disadvantages |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | This compound + Arylboronic Acid | K₃PO₄, Toluene/H₂O, 110 °C | 60-85% | Step-economic (uses nitro group directly); May require specific ligands, yields can be variable.[11] |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Methyl 3-(3-iodophenyl)benzoate* + Arylboronic Acid | Na₂CO₃, Toluene/EtOH/H₂O, 80 °C | >90% | High yields, well-established; Requires pre-functionalization to the halide.[10][16] |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | Methyl 3-(3-aminophenyl)benzoate + Aryl Bromide | NaOtBu, Toluene, 100 °C | >90% | Highly efficient for C-N bonds, broad scope; Requires isolated aniline, strong base.[12][17] |
| Domino Reduction/Amination | Pd-Cu Nanocatalyst | This compound + Aryl Halide | K₂CO₃, H₂O (micellar), 100 °C | 70-90% | Domino process in water ("green"); Catalyst preparation is specialized.[14][15] |
*Requires conversion of the amine product from Part 1 to an iodide via Sandmeyer reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of a Nitroarene
-
Vessel Preparation: To an oven-dried Schlenk tube, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), SPhos ligand (16.4 mg, 0.04 mmol, 4 mol%), and K₃PO₄ (425 mg, 2.0 mmol).
-
Inerting: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add this compound (257 mg, 1.0 mmol) and the desired arylboronic acid (1.2 mmol).
-
Solvent Addition: Add degassed toluene (4 mL) and water (0.4 mL) via syringe. Rationale: The use of a biphasic solvent system is common in Suzuki couplings. Water helps dissolve the inorganic base and facilitates the formation of the active boronate species.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Catalytic Modification of the Ester Group
The methyl ester provides a handle for conversion to a carboxylic acid or other ester derivatives, which can profoundly alter the molecule's polarity, solubility, and ability to interact with biological targets.
Causality of Method Selection
-
Acid-Catalyzed Hydrolysis: This is a classic, reversible reaction driven to completion by using a large excess of water.[18][19] It is suitable for substrates that are stable to strong acid and heat. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water.[20]
-
Base-Catalyzed Hydrolysis (Saponification): This method is irreversible because the final step is the deprotonation of the carboxylic acid product by the base to form a carboxylate salt.[18][20] This salt is unreactive towards the alcohol byproduct, driving the reaction to completion. This is often the preferred method for complete hydrolysis due to its irreversibility.
-
Enzymatic Hydrolysis: Biocatalysts like lipases and esterases offer unparalleled selectivity under extremely mild conditions (neutral pH, room temperature).[21][22] This is the method of choice for sensitive substrates with multiple functional groups that would not tolerate harsh acidic or basic conditions.
Workflow for Ester Hydrolysis
Caption: Comparative workflow for different ester hydrolysis methods.
Performance Comparison of Ester Hydrolysis Catalysts
| Catalyst System | Conditions | Reaction Time | Outcome | Key Advantages/Disadvantages |
| Acidic (H₂SO₄) | 10% H₂SO₄ (aq), Dioxane, Reflux | 6-12 h | Reversible Equilibrium | Simple reagents; Harsh conditions, reversibility can lead to incomplete conversion.[18] |
| Basic (NaOH) | 2M NaOH, THF/H₂O, 60 °C | 1-4 h | Irreversible (Complete) | Fast, complete reaction; Incompatible with base-sensitive functional groups.[20] |
| Enzymatic (Lipase) | Lipase from Candida antarctica, Phosphate Buffer (pH 7), 30 °C | 24-72 h | Complete | Extremely mild and selective; Slower reaction times, enzyme cost.[21] |
| High-Temp Water | H₂O only | 250 °C (sealed vessel) | Complete | "Green" (no catalyst/solvent); Requires specialized high-pressure equipment.[23] |
Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)
-
Setup: In a round-bottom flask, dissolve this compound (1.0 g, 3.89 mmol) in a mixture of Tetrahydrofuran (THF, 15 mL) and water (5 mL). Rationale: THF is used as a co-solvent to ensure the organic substrate is fully soluble in the aqueous basic medium.
-
Reagent Addition: Add a solution of sodium hydroxide (311 mg, 7.78 mmol, 2.0 eq.) in water (5 mL).
-
Reaction: Heat the mixture to 60 °C and stir. Monitor the reaction by TLC until the starting material is fully consumed (typically 2-3 hours).
-
Work-up (Acidification): Cool the mixture to room temperature and remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2 with 1M HCl. A precipitate of the carboxylic acid will form. Rationale: Acidification is critical to protonate the carboxylate salt, rendering the final carboxylic acid product neutral and insoluble in water, allowing for its isolation.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(3-nitrophenyl)benzoic acid.
Conclusion and Strategic Outlook
The derivatization of this compound is a study in strategic catalyst selection. For accessing the foundational aniline, catalytic hydrogenation with Pd/C remains the most robust and high-yielding method. For subsequent C-C bond formation, the emerging ability to use the nitro group directly in Suzuki-Miyaura couplings offers a compelling, step-economic alternative to traditional multi-step sequences. For C-N bond formation, Buchwald-Hartwig amination is unparalleled, with domino reduction/amination protocols representing the frontier of efficiency. Finally, for modifying the ester, saponification provides a reliable and complete conversion to the carboxylic acid, while enzymatic hydrolysis should be the go-to method for highly sensitive or complex substrates.
By understanding the mechanisms and trade-offs inherent in each catalytic system, you are now better equipped to design and execute synthetic routes that are not only successful but also efficient, elegant, and tailored to your specific research goals.
References
- A Comparative Guide to Catalytic Systems for the Hydrogenation of Nitro Compounds. (n.d.). Benchchem.
- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- Acid Catalysed Hydrolysis of Ester | Overview & Research Examples. (n.d.). Perlego.
- Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- Sassykova, L.R., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1).
- Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability.
- Naseem, K., et al. (2017). Catalytic reduction of 2-nitroaniline: a review. Environmental Science and Pollution Research, 24(5), 4371-4386.
- Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.
- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps.
- Naseem, K., et al. (2017). Catalytic reduction of 2-nitroaniline: a review.
- Metal‐Catalyzed Cross‐Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. (n.d.). SciSpace.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (n.d.). Catalysis Science & Technology, RSC Publishing.
- C-O Cross-Coupling of Activated Aryl and Heteroaryl Halides with Aliph
- A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. (n.d.).
- Naseem, K., et al. (2017). Catalytic reduction of 2-nitroaniline: a review. Environmental Science and Pollution Research, 24(5), 4371-4386.
- barge, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 849.
- Buchwald–Hartwig amin
- Sassykova, L.R., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
- 15.9: Hydrolysis of Esters. (2022). Chemistry LibreTexts.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
- Buchwald-Hartwig Amin
- Video: Esters to Carboxylic Acids: Acid-C
- Suzuki reaction. (n.d.). In Wikipedia.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.
- Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzo
- Alemán, P. A., Boix, C., & Poliakoff, M. (1999).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic reduction of 2-nitroaniline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 15. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Video: Esters to Carboxylic Acids: Acid-Catalyzed Hydrolysis [jove.com]
- 20. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 21. emerginginvestigators.org [emerginginvestigators.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of Methyl 3-(3-nitrophenyl)benzoate: A Guide for Laboratory Professionals
For researchers at the forefront of organic synthesis and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step framework for the proper disposal of Methyl 3-(3-nitrophenyl)benzoate (CAS Number: 149506-24-1), a compound notable for its dinitro aromatic structure. The procedures outlined here are grounded in established safety protocols for nitroaromatic compounds and are designed to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Assessment and Chemical Profile
Before initiating any disposal protocol, a thorough understanding of the chemical's properties and associated hazards is paramount.
Chemical Identity:
-
Name: this compound
-
CAS Number: 149506-24-1
-
Molecular Formula: C₁₄H₁₁NO₄
Anticipated Hazards:
-
Irritation: Likely to cause irritation upon contact with skin, eyes, and the respiratory system.
-
Toxicity: The toxicological properties have not been fully investigated. As with many nitroaromatic compounds, caution should be exercised to avoid ingestion, inhalation, and skin absorption.
-
Reactivity: Generally stable, but may be incompatible with strong bases and oxidizing agents.[3]
-
Thermal Decomposition: When heated to decomposition, it is expected to release toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[2]
| Property | Information (Methyl 3-nitrobenzoate as a surrogate) | Anticipated for this compound |
| Appearance | Beige crystalline powder[1] | Solid, likely crystalline |
| Stability | Stable under normal temperatures and pressures[2] | Expected to be stable under standard laboratory conditions |
| Incompatibilities | Oxidizing agents, Strong bases[2][3] | Strong oxidizing agents, strong bases |
| Hazardous Decomposition | Nitrogen oxides, carbon monoxide, carbon dioxide[2] | Nitrogen oxides, carbon monoxide, carbon dioxide |
Personal Protective Equipment (PPE) and Engineering Controls
Given the anticipated hazards, stringent adherence to safety protocols is essential during the handling and disposal of this compound.
-
Engineering Controls: All handling of this compound, especially during waste consolidation and packaging, should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[1] An eyewash station and safety shower must be readily accessible.[1]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to check the glove manufacturer's compatibility chart for the specific solvent being used, if any.
-
Body Protection: A laboratory coat must be worn and kept fully buttoned. For larger quantities, a chemically resistant apron is recommended.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[2]
-
Waste Classification: A Critical Step
Proper classification of chemical waste is a legal and safety requirement. Based on its chemical structure as a nitroaromatic compound, this compound must be treated as hazardous waste .
The U.S. Environmental Protection Agency (EPA) has specific regulations for the classification of hazardous waste. While this compound is not explicitly listed on the F, K, P, or U lists of hazardous wastes, it may exhibit one or more of the following characteristics:
-
Ignitability (D001): This would apply if the waste has a flashpoint below 60°C (140°F). Data for this specific compound is unavailable, but it should be assumed to be a potential fire hazard.[4][5]
-
Corrosivity (D002): This applies to aqueous wastes with a pH ≤ 2 or ≥ 12.5. This is unlikely for the pure compound but should be considered for any solutions.[4][5]
-
Reactivity (D003): This applies to wastes that are unstable, react violently with water, or can generate toxic gases. Nitroaromatic compounds can be reactive, particularly at elevated temperatures or in the presence of certain other chemicals.[5]
-
Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP). Without specific toxicological data, it is prudent to handle this compound as potentially toxic.
Recommendation: In the absence of definitive data, it is safest to designate waste containing this compound as hazardous, potentially carrying the characteristic of toxicity. Consultation with your institution's Environmental Health and Safety (EHS) department is essential for accurate waste code assignment.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound from the point of generation to its final removal from the laboratory.
Step 1: Waste Segregation
-
Immediate Action: At the point of generation, all waste containing this compound must be segregated from non-hazardous waste and other incompatible chemical waste streams.
-
Waste Streams: This includes:
-
Unused or surplus solid this compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., glassware, spatulas, weighing boats, pipette tips).
-
Contaminated PPE (e.g., gloves).
-
Step 2: Waste Container Selection and Labeling
-
Container Choice: Use a dedicated, leak-proof, and chemically compatible container for each waste stream. For solid waste, a clearly labeled, sealable bag or a wide-mouthed plastic or glass jar is suitable. For liquid waste, use a labeled, screw-cap bottle, ensuring it is not filled to more than 80% capacity to allow for vapor expansion.
-
Labeling: The container must be clearly and indelibly labeled with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The CAS Number: "149506-24-1 "
-
An accurate list of all components and their approximate percentages if it is a mixed waste.
-
The date the waste was first added to the container.
-
The appropriate hazard pictograms (e.g., irritant, health hazard).
-
Step 3: On-Site Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated SAA within the laboratory. This area should be at or near the point of waste generation and under the control of laboratory personnel.
-
Storage Conditions: The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials. Secondary containment (e.g., a chemical-resistant tray) is highly recommended to contain any potential leaks or spills.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.
Step 4: Disposal of Contaminated Materials
-
Grossly Contaminated Labware: Items such as glassware heavily coated with the compound should be treated as hazardous waste and placed in the designated solid waste container. If practical, initial rinsing with a suitable solvent can be performed, with the rinsate collected as hazardous liquid waste.
-
Minimally Contaminated Items: Disposable items with minimal residual contamination (e.g., weighing paper) should also be disposed of as solid hazardous waste.
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected as hazardous waste. Subsequent rinses may also need to be collected, depending on institutional policies. After rinsing and air-drying, the defaced or removed label allows the container to be disposed of as non-hazardous glass or plastic waste.
Step 5: Arranging for Professional Disposal
-
Authorized Vendor: The final disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company. Your institution's EHS department will have established procedures for the pickup and disposal of chemical waste.
-
Primary Disposal Method: The most common and environmentally sound method for the disposal of nitroaromatic compounds is high-temperature incineration in a permitted hazardous waste incinerator. This process ensures the complete destruction of the compound into less harmful components.
Logical Workflow for Disposal Decision-Making
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a critical responsibility for all laboratory personnel. While this guide provides a comprehensive framework based on the known hazards of related compounds, it is imperative to recognize the limitations due to the absence of a specific Safety Data Sheet. Always prioritize a conservative approach to safety, assuming the compound is hazardous. Your institution's Environmental Health and Safety department is your most valuable resource; consult with them to ensure full compliance with all local, state, and federal regulations. By adhering to these procedures, you contribute to a culture of safety that protects yourself, your colleagues, and the environment.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: Methyl 3-nitrobenzoate, 98%. Retrieved from [Link]
-
GCP Applied Technologies. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]
-
LookChem. (n.d.). Cas 7622-07-3, 2,4-dinitrophenyl 4-nitrobenzoate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
Columbia University. (n.d.). EPA Hazardous Waste Characteristics. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dinitrophenyl benzoate. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
ResearchGate. (2020, February 2). An environmentally-friendly route to nitramines and nitrate esters via nitrodesilylation chemistry using dinitrogen pentoxide. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Handling Methyl 3-(3-nitrophenyl)benzoate: Personal Protective Equipment and Operational Protocols
As researchers dedicated to advancing drug development, our work inherently involves handling novel chemical entities. Methyl 3-(3-nitrophenyl)benzoate, a nitroaromatic compound, requires a meticulous approach to safety. While some safety data sheets (SDS) may classify it as non-hazardous under specific regulations, the toxicological properties of this material have not been fully investigated.[1][2] This guide provides a comprehensive framework for its safe handling, grounded in the precautionary principle that is central to robust laboratory safety culture. We will move beyond simple checklists to explain the causality behind each safety recommendation, ensuring a self-validating system of protection for you and your team.
Hazard Assessment: Understanding the Risks
This compound is a beige crystalline powder.[1] The primary risks associated with this and other nitroaromatic compounds are irritation and potential toxicity upon exposure.[1][3] The nitro group makes the compound electron-deficient, a feature that can contribute to reactivity and biological activity. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[4]
A summary of the known and potential hazards is presented below.
| Hazard Type | Description | Potential Health Effects | Source |
| Eye Irritation | Direct contact of dust or powder with eyes. | May cause irritation.[1] | [1] |
| Skin Irritation | Direct contact with skin. | May cause skin irritation. May be harmful if absorbed through the skin.[1] | [1] |
| Respiratory Irritation | Inhalation of airborne dust particles. | May cause respiratory tract irritation.[1][5] | [1][5] |
| Ingestion | Swallowing the chemical. | May cause irritation of the digestive tract.[1] | [1] |
| Chronic Effects | Long-term or repeated exposure. | The toxicological properties have not been fully investigated. Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.[1][2] | [1][2] |
Given the incomplete toxicological profile, it is imperative to treat this compound with a high degree of caution, employing engineering controls and Personal Protective Equipment (PPE) to minimize all potential routes of exposure.
Core Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not merely a procedural step but a critical barrier designed to mitigate the specific hazards identified. The following ensemble is mandatory when handling this compound.
-
Eye and Face Protection:
-
Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing or dust generation (e.g., weighing, transferring powder), chemical splash goggles are required.[6]
-
Rationale: The powder form of this compound poses a significant risk to the eyes. Safety glasses with side shields prevent particles from entering from the periphery. Goggles provide a complete seal around the eyes, offering superior protection against airborne dust.[7] All laboratories handling this material must be equipped with an accessible eyewash station.[1][4]
-
-
Skin and Body Protection:
-
Requirement: A flame-resistant lab coat, fully buttoned, with long sleeves.[7] Wear long pants and closed-toe, closed-heel shoes made of a non-porous material.[7]
-
Rationale: The lab coat protects your skin and personal clothing from contamination. The "not fully investigated" nature of this chemical's dermal absorption potential necessitates this barrier.[1] Closed-toe shoes protect against spills.
-
-
Hand Protection:
-
Requirement: Chemical-resistant gloves are mandatory. Based on guidelines for nitro-compounds, nitrile or butyl gloves are recommended.[8] Always use a fresh pair and inspect for any signs of degradation or punctures before use.
-
Rationale: Gloves are the primary barrier against dermal absorption.[3] Nitrile gloves offer good resistance to a range of chemicals and are a standard in most laboratory settings.[8] It is critical to remove gloves using the proper technique to avoid contaminating your skin and to wash hands thoroughly after handling the compound, even after wearing gloves.[1]
-
-
Respiratory Protection:
-
Requirement: All handling of this compound powder must be performed within a certified chemical fume hood to minimize inhalation of dust.[1][9]
-
Rationale: The fume hood is the primary engineering control to protect against respiratory exposure. Its constant airflow draws dust and vapors away from the user. If engineering controls are not sufficient to keep airborne concentrations low, or in the event of a large spill, a NIOSH-approved respirator with a particulate filter (e.g., P95 or N95) may be necessary.[5][7]
-
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow ensures that safety is integrated into every step of the experimental process. The following diagram and protocol outline the critical stages of handling this compound.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Nitroaromatic Compounds (2005) - Wikisource, the free online library [en.wikisource.org]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.com [capotchem.com]
- 6. echemi.com [echemi.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
